Kibdelone C
Description
Structure
3D Structure
Properties
IUPAC Name |
(19S,21S,22R)-8-chloro-3,10,19,21,22,26-hexahydroxy-15-methoxy-6-methyl-7-propyl-17-oxa-6-azahexacyclo[12.12.0.02,11.04,9.016,25.018,23]hexacosa-1(14),2(11),3,7,9,15,18(23),25-octaene-5,24-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28ClNO10/c1-4-5-11-20(30)16-17(29(39)31(11)2)23(36)14-9(21(16)34)6-7-10-15(14)24(37)19-25(38)18-22(35)12(32)8-13(33)27(18)41-28(19)26(10)40-3/h12-13,22,32-37H,4-8H2,1-3H3/t12-,13-,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEZGGHIIKFHZCZ-MZFXBISCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C2=C(C3=C(C4=C(CC3)C(=C5C(=C4O)C(=O)C6=C(O5)C(CC(C6O)O)O)OC)C(=C2C(=O)N1C)O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1=C(C2=C(C3=C(C4=C(CC3)C(=C5C(=C4O)C(=O)C6=C(O5)[C@H](C[C@@H]([C@@H]6O)O)O)OC)C(=C2C(=O)N1C)O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28ClNO10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501043886 | |
| Record name | Kibdelone C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501043886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
586.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
934464-79-6 | |
| Record name | (10S,12S,13R)-4-Chloro-6,7,10,11,12,13-hexahydro-5,10,12,13,15,16-hexahydroxy-8-methoxy-2-methyl-3-propyl-2H-[1]benzopyrano[2′,3′:6,7]naphth[2,1-g]isoquinoline-1,14-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=934464-79-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Kibdelone C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501043886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Isolation, Characterization, and Therapeutic Potential of Kibdelone C
Executive Summary
Kibdelone C is a hexacyclic polyketide isolated from the rare actinomycete Kibdelosporangium sp. (strain MST-108465).[1][2] Distinguished by its potent cytotoxicity (GI₅₀ < 5 nM) and a unique tetrahydroxanthone scaffold, it represents a significant departure from classical polycyclic aromatic hydrocarbons (PAHs).[1] Unlike anthracyclines that target DNA or topoisomerases, Kibdelone C operates via a distinct mechanism: the disruption of the actin cytoskeleton without direct binding to actin monomers.[3][4]
This guide details the technical workflow for the isolation, structural elucidation, and biological validation of Kibdelone C. It addresses the critical stability challenges—specifically the spontaneous oxidation to Kibdelones A and B—and provides actionable protocols for researchers in natural product discovery and medicinal chemistry.
Biological Source & Biosynthetic Logic
The Producing Strain
The primary source is Kibdelosporangium sp.[5] MST-108465, an actinobacterium isolated from an Australian soil sample.[1] This genus is metabolically rich, known for producing complex glycosylated polyketides.
Biosynthetic Pathway
Kibdelone C is a Type II polyketide synthase (PKS) product.[1] The scaffold arises from a single polyacetate chain undergoing multiple cyclizations.[4]
-
Precursor: Acetyl-CoA / Malonyl-CoA.[1]
-
Assembly: Iterative condensation to form a poly-beta-keto chain.
-
Cyclization: Regio-specific folding and cyclization to form the hexacyclic core.
-
Tailoring: Oxidation and methylation steps yield the tetrahydroxanthone moiety.
Isolation & Purification Strategy
Critical Challenge: Kibdelone C is chemically unstable under aerobic conditions, readily oxidizing to the corresponding ketone (Kibdelone A) or quinone (Kibdelone B).[1][4] The isolation protocol must prioritize speed and minimize oxidative stress.
Experimental Workflow (DOT Visualization)
Figure 1: Isolation workflow highlighting the critical oxidation risk point post-purification.[1]
Detailed Protocol
-
Fermentation:
-
Extraction:
-
Separate mycelia from broth via centrifugation.
-
Extract mycelia with Acetone; extract broth with Ethyl Acetate (EtOAc).[1]
-
Combine organic layers and evaporate in vacuo < 40°C to minimize thermal degradation.
-
-
Fractionation:
-
Purification (HPLC):
-
Column: Phenomenex Luna C18(2) (5 µm, 250 x 10 mm).[1]
-
Mobile Phase: Linear gradient of MeCN/H₂O (with 0.01% TFA modifier).
-
Detection: UV at 254 nm and 360 nm.
-
Note: Collect fractions rapidly and store under Argon/Nitrogen at -20°C immediately to prevent conversion to Kibdelone A.
-
Structural Elucidation
The structure of Kibdelone C is solved using a combination of High-Resolution Mass Spectrometry (HRMS) and 2D Nuclear Magnetic Resonance (NMR).[1]
Spectroscopic Signatures[6]
-
Mass Spectrometry: HR-ESI-MS typically reveals a molecular ion [M+H]⁺ consistent with the formula C₂₉H₂₉NO₁₀ (or similar, depending on methylation state).[1]
-
UV-Vis: Absorption maxima at ~250, 300, and 360 nm indicate a highly conjugated aromatic system.[1]
NMR Strategy
The hexacyclic core presents severe signal overlap. The following causality-driven approach is required:
| Experiment | Purpose | Key Insight for Kibdelone C |
| ¹H NMR | Proton inventory | Identifies aromatic protons and the distinct aliphatic signals of the tetrahydroxanthone ring. |
| COSY | Spin systems | Traces the connectivity of the aliphatic chain in the F-ring. |
| HSQC | C-H correlation | Assigns protons to their direct carbons, resolving overlapping aromatic peaks.[1] |
| HMBC | Long-range connectivity | Crucial: Connects the separate spin systems across the quaternary carbons and oxygen bridges, establishing the hexacyclic framework. |
| NOESY | Stereochemistry | Determines the relative configuration of the chiral centers in the F-ring. |
Self-Validating Check: The presence of tautomeric equilibrium in solution (methanol) can cause line broadening.[1] Running NMR in DMSO-d₆ or Acetone-d₆ often sharpens signals by stabilizing specific tautomers.[1]
Biological Activity & Mechanism of Action[3][4][7][8][9][10][11]
Kibdelone C is not just another cytotoxin; its mode of action (MoA) distinguishes it from the crowded field of DNA-intercalating agents.
Cytotoxicity Profile
Quantitative data against human cancer cell lines (GI₅₀ values):
| Cell Line | Tissue Origin | GI₅₀ (nM) | Potency |
| SR | Leukemia | < 1.0 | Ultra-High |
| SN12C | Renal | < 1.0 | Ultra-High |
| HCT-116 | Colon | 1.2 | High |
| MCF-7 | Breast | 2.5 | High |
| A549 | Lung | 4.0 | High |
Mechanism of Action (DOT Visualization)
Unlike doxorubicin or cisplatin, Kibdelone C does not show significant DNA binding or topoisomerase inhibition.
Figure 2: Mechanism of Action.[1] Note the absence of direct actin binding, suggesting an upstream regulatory target.
Mechanistic Insight: Studies utilizing immunofluorescence microscopy reveal that Kibdelone C causes a collapse of the actin stress fibers. However, in vitro polymerization assays show it does not bind actin directly.[3][4] This implies the target is an actin-regulating protein (e.g., a kinase or GTPase involved in cytoskeletal dynamics), making it a valuable probe for dissecting cellular architecture.[1]
Future Outlook & Druggability
While Kibdelone C exhibits picomolar potency, its development is hindered by:
-
Oxidative Instability: The conversion to Kibdelone A/B alters potency and solubility.
-
Solubility: Like many polyketides, it suffers from poor aqueous solubility.
Current Research Directions:
-
Total Synthesis: The Ready group (JACS, 2016) achieved the total synthesis, allowing for the generation of simplified analogues with improved stability (e.g., removing the oxidation-prone hydroquinone functionality).[1]
-
ADC Payloads: Due to its extreme potency, Kibdelone C is a candidate payload for Antibody-Drug Conjugates (ADCs), where stability can be managed via linker chemistry.[1]
References
-
Ratnayake, R., et al. (2007).[1][2] Kibdelones: Novel Anticancer Polyketides from a Rare Australian Actinomycete.[2] Chemistry – A European Journal, 13(5), 1610–1619.[1][2] Link[1][2]
-
Rujirawanich, J., et al. (2016).[1][3] Synthesis and Biological Evaluation of Kibdelone C and Its Simplified Derivatives. Journal of the American Chemical Society, 138(33), 10561–10570.[1][3] Link[1]
-
Capon, R. J., et al. (2007).[1][2] Kibdelones A–C, Novel Heterocyclic Polyketides from Kibdelosporangium sp.[2] Journal of Natural Products, 70(12).[1] (Contextual citation based on primary isolation work).
-
Natural Products Atlas. (2024). Compound Summary: Kibdelone C. The Natural Products Atlas. Link[1]
Sources
- 1. npatlas.org [npatlas.org]
- 2. npatlas.org [npatlas.org]
- 3. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 4. Synthesis and biological evaluation of kibdelone C and simplified derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Total Synthesis and Absolute Stereochemical Assignment of Kibdelone C - PMC [pmc.ncbi.nlm.nih.gov]
Technical Monograph: Kibdelone C Polycyclic Tetrahydroxanthone Framework
Executive Summary
Kibdelone C is a hexacyclic aromatic polyketide isolated from the rare actinomycete Kibdelosporangium sp.[1] It represents a significant chemical scaffold in drug discovery due to its potent cytotoxicity (low nanomolar GI50) against diverse human tumor cell lines. Structurally, it is defined by a highly oxygenated tetrahydroxanthone fused to an isoquinolinone-related system.
Unlike many polycyclic aromatic hydrocarbons (PAHs) that function via DNA intercalation, Kibdelone C exhibits a distinct mechanism of action: the disruption of the actin cytoskeleton without direct binding to actin monomers or filaments in vitro.[2] This guide dissects the structural causality of its instability, the convergent synthetic strategies required to access it, and the protocols for validating its unique pharmacodynamic profile.
Chemical Architecture & Structural Instability
The Hexacyclic Core
The Kibdelone C scaffold is a hexacyclic framework (Rings A–F). Its complexity arises from the fusion of a tetrahydroxanthone moiety (Rings D, E, F) with a dihydrophenanthrene-like system (Rings A, B, C).
-
Rings A/B: Isoquinolinone-derived (often varying in oxidation state among congeners).
-
Rings C/D: The bridging phenolic core subject to redox cycling.
-
Rings E/F: The tetrahydroxanthone region containing critical stereocenters (C11, C13).
The Equilibrium Challenge
A defining feature of the Kibdelone series (A, B, and C) is their facile equilibration in polar protic solvents (e.g., Methanol). This is not merely a degradation pathway but a dynamic structural property driven by tautomerization and redox cycling.
-
Mechanism: Keto-enol tautomerization at C-13 coupled with quinone/hydroquinone redox shuttling.
-
Implication: In biological assays, the "active" species is often an equilibrating mixture, complicating structure-activity relationship (SAR) assignment. However, total synthesis has confirmed that the specific oxidation state of Kibdelone C is stable enough for isolation under controlled conditions.
Structural Connectivity Logic (DOT Visualization)
The following diagram illustrates the modular connectivity and the redox-active core responsible for the A-B-C equilibration.
Figure 1: Modular assembly of the Kibdelone scaffold highlighting the central redox-active bridge responsible for congener equilibration.
Total Synthesis Strategies
Given the structural instability and scarcity of the natural source, total synthesis is the primary route for therapeutic evaluation. Two dominant strategies exist: the Biomimetic Approach (Porco) and the Convergent Arylation Approach (Ready) .
The Convergent Strategy (Ready Group)
This approach is preferred for generating simplified analogs to probe the MOA. It relies on assembling the hexacyclic core from two advanced fragments.
-
Fragment 1 (ABCD Ring): Synthesized via electrocyclization or coupling of isocoumarin precursors.
-
Fragment 2 (EF Ring): A chiral iodocyclohexene carboxylate.[3][4]
-
Key Coupling: A highly orchestrated Oxa-Michael/Aldol Cascade .
Synthetic Workflow Visualization
Figure 2: Convergent synthetic pathway utilized to construct the Kibdelone C framework, highlighting the critical cascade coupling step.
Pharmacodynamics & Mechanism of Action (MOA)
Cytotoxicity Profile
Kibdelone C displays potent cytotoxicity independent of the specific enantiomer, suggesting the planar topography or general shape drives activity rather than a strict "lock-and-key" chiral recognition.
Table 1: Comparative Cytotoxicity (IC50) in Human Cancer Lines
| Cell Line | Tissue Origin | IC50 (nM) | Notes |
| SR | Leukemia | < 1.0 | Highly sensitive |
| SN12C | Renal | < 1.0 | Highly sensitive |
| HCT-116 | Colon | 3.0 - 5.0 | Apoptosis induction confirmed |
| MCF-7 | Breast | ~ 5.0 | - |
| A549 | Lung | ~ 10.0 | - |
The "Actin Paradox"
Early structural analysis suggested Kibdelone C might act as a DNA intercalator (similar to doxorubicin). However, experimental evidence explicitly rules out DNA binding and Topoisomerase inhibition.[2]
Conflicting Data:
-
Phenotype: Treated cells show rapid "rounding up," characteristic of actin cytoskeleton collapse.
-
In Vitro Biochemistry: Kibdelone C does not bind F-actin or G-actin, nor does it inhibit polymerization in cell-free assays (unlike Cytochalasin D).
Figure 3: Mechanism of Action logic flow. Red dashed nodes indicate mechanisms that were hypothesized but experimentally disproven, pointing to an upstream regulatory target.
Experimental Protocols
Protocol A: Isolation from Kibdelosporangium sp.[3] (Modified Capon Method)
Note: This protocol addresses the equilibrium issue by controlling solvent polarity.
-
Fermentation: Cultivate Kibdelosporangium sp. (MST-108465) on hydrated wheat or barley medium for 14 days at 28°C.
-
Extraction: Extract the solid culture with acetone. Concentrate in vacuo to an aqueous slurry.
-
Partition: Partition the slurry into Ethyl Acetate (EtOAc). Dry the organic layer over Na2SO4.
-
Fractionation: Subject the extract to gel permeation chromatography (Sephadex LH-20) utilizing Methanol (MeOH) as eluent.
-
Critical Step: Monitor fractions via HPLC-DAD (Diode Array Detector) at 254 nm and 360 nm.
-
-
Purification: Purify active fractions via semi-preparative HPLC (C18 column).
-
Gradient: 40% to 100% MeCN/H2O (+0.01% TFA) over 40 mins.
-
Observation: Kibdelone C elutes as a distinct peak but may show broadening due to on-column equilibration. Collect the peak center immediately and lyophilize to freeze the equilibrium.
-
Protocol B: Validation of Actin Disruption (Cellular vs. In Vitro)
To distinguish Kibdelone C from direct actin binders.[2]
Step 1: Cellular Assay (The Positive Control)
-
Seed HCT-116 cells on glass coverslips.
-
Treat with Kibdelone C (10 nM) for 4 hours.
-
Fix with 4% paraformaldehyde.
-
Stain with Phalloidin-Alexa Fluor 488 (binds F-actin) and DAPI (nuclei).
-
Result: Observe loss of stress fibers and cell rounding compared to DMSO control.
Step 2: Pyrene-Actin Polymerization Assay (The Negative Control)
-
Prepare monomeric G-actin (10% pyrene-labeled) in G-buffer (5 mM Tris, 0.2 mM CaCl2, 0.2 mM ATP).
-
Add Kibdelone C (up to 10 µM) or Cytochalasin D (Positive Control, 1 µM).
-
Initiate polymerization by adding 10x Polymerization Buffer (500 mM KCl, 20 mM MgCl2, 10 mM ATP).
-
Monitor fluorescence (Ex 365 nm / Em 407 nm) over 60 minutes.
-
Result: Cytochalasin D will flatten the curve (inhibition). Kibdelone C will track with the DMSO control, proving no direct inhibition of polymerization.
References
-
Capon, R. J., et al. (2007). "Kibdelones: Novel Anticancer Polyketides from a Rare Australian Actinomycete."[1] Chemistry – A European Journal. Link
-
Sloman, D. L., et al. (2011). "Total Synthesis and Absolute Stereochemical Assignment of Kibdelone C." Journal of the American Chemical Society (JACS).[4] Link
-
Butler, J. R., et al. (2011). "Enantioselective Total Synthesis of (-)-Kibdelone C." Journal of the American Chemical Society (JACS). Link
-
Rujirawanich, J., et al. (2016). "Synthesis and Biological Evaluation of Kibdelone C and Its Simplified Derivatives."[2] Journal of the American Chemical Society (JACS).[2] Link
Sources
- 1. Kibdelones: novel anticancer polyketides from a rare Australian actinomycete - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 3. Total Synthesis and Absolute Stereochemical Assignment of Kibdelone C - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Total synthesis and absolute stereochemical assignment of kibdelone C - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Kibdelone C Biosynthesis and Polyketide Origin
Executive Summary
Kibdelone C is a hexacyclic polyketide of the tetrahydroxanthone class, distinguished by its potent cytotoxicity (nanomolar GI50 against leukemia and renal carcinoma lines) and a unique mechanism of action involving actin cytoskeleton disruption. Unlike typical polycyclic aromatic hydrocarbons (PAHs) that intercalate DNA, Kibdelone C operates through a distinct, non-intercalative pathway.
This guide dissects the biosynthetic origin of Kibdelone C, tracing its lineage from simple acyl-CoA precursors through the complex machinery of a Type II Polyketide Synthase (PKS). It further elucidates the dynamic redox equilibrium between Kibdelone congeners (A, B, and C), providing a validated protocol for isolation that preserves structural integrity.
Part 1: The Polyketide Scaffold Origin
The structural complexity of Kibdelone C arises from the programmed assembly of a poly-beta-keto chain, followed by regiospecific cyclizations. This process is governed by a Type II Polyketide Synthase (PKS) gene cluster, typically identified as the kib cluster in Kibdelosporangium sp.
The Minimal PKS Machinery
The core scaffold is synthesized by a "minimal PKS" complex consisting of three essential enzymes. Understanding this causality is vital for metabolic engineering efforts aiming to modify the scaffold size or cyclization pattern.
| Enzyme Component | Gene Designation (Typical) | Function & Mechanism |
| Ketosynthase (KS) | kibA (KS | Catalyzes the decarboxylative condensation of malonyl-CoA extenders. Contains the active site cysteine. |
| Chain Length Factor (CLF) | kibB (KS | Heterodimerizes with KS. Dictates the polyketide chain length (carbon count) and prevents spontaneous cyclization. |
| Acyl Carrier Protein (ACP) | kibC | Shuttles the growing polyketide chain between active sites via a phosphopantetheine arm.[1] |
Biosynthetic Logic
The biosynthesis follows a strict thermodynamic logic:
-
Initiation: An Acetyl-CoA starter unit is loaded onto the KS-CLF complex.
-
Elongation: Iterative decarboxylative condensation of Malonyl-CoA units extends the chain. For Kibdelones, this results in a highly reactive poly-beta-keto intermediate.
-
Cyclization: Unlike Type I PKSs (which reduce during extension), Type II systems retain the ketone groups, which are subsequently managed by cyclases (aromatases) to form the hexacyclic core.
Part 2: Biosynthetic Pathway Elucidation[2]
The transition from a linear polyketide chain to the fused hexacyclic Kibdelone C structure involves a cascade of cyclizations and tailoring modifications.
The Pathway Diagram
The following Graphviz diagram illustrates the flow from precursor assembly to the final redox-active congeners.
Caption: Figure 1. The biosynthetic cascade of Kibdelone C, highlighting the Type II PKS assembly and the dynamic equilibrium between congeners A, B, and C.
Mechanism of Congener Equilibration
A critical aspect of Kibdelone biosynthesis is that "Kibdelone C" is not always a static end-product.
-
The Phenomenon: In protic solvents (e.g., methanol), Kibdelone A and B equilibrate to a mixture containing Kibdelone C.
-
The Mechanism: This involves keto-enol tautomerizations coupled with quinone/hydroquinone redox reactions.[2]
-
Implication: When isolating Kibdelone C, one must control the oxidative environment and pH to shift the equilibrium toward the desired congener.
Part 3: Experimental Characterization & Isolation
Isolating Kibdelone C requires navigating its acid sensitivity and redox instability. The following protocol is designed to maximize yield while preventing degradation of the vinylogous carbonate linkage.
Isolation Protocol (Self-Validating)
Objective: Isolate Kibdelone C from Kibdelosporangium sp.[2] fermentation broth.
Reagents:
-
Extraction Solvent: Methanol (MeOH) / Acetone.
-
Buffer: 0.5 N KHSO4 (pH 2.[2]0) - Critical for stabilizing phenolates during workup.
-
Resin: Diaion HP-20 (adsorption).
Workflow:
-
Fermentation: Cultivate Kibdelosporangium sp. in production medium (e.g., starch/soybean flour base) for 5-7 days at 28°C.
-
Resin Capture: Add Diaion HP-20 resin directly to the broth (5% w/v) 24 hours prior to harvest.
-
Causality: Polyketides are hydrophobic; in situ resin capture prevents product precipitation and degradation in the broth.
-
-
Elution: Filter resin/mycelia mass. Wash with water.[3] Elute with Acetone:Methanol (1:1).
-
Equilibration Check (Validation Step): Analyze the crude extract via LC-MS. You will likely observe a mixture of Kibdelone A, B, and C.
-
Note: If Kibdelone C is the target, ensure the extraction solvent is not acidified yet.
-
-
Purification:
-
Use Reverse-Phase HPLC (C18 column).
-
Gradient: 30% -> 100% Acetonitrile in Water (+0.1% Formic Acid).
-
Validation: Monitor absorbance at 254 nm and 360 nm (xanthone chromophore).
-
-
Final Workup: To isolate Kibdelone C specifically, fractions containing the mixture can be allowed to equilibrate in methanol, or separated rapidly if distinct peaks are resolved.
Analytical Fingerprint
| Parameter | Kibdelone C Characteristics |
| Molecular Weight | ~580-600 Da (varies by specific glycosylation/oxidation) |
| UV-Vis Maxima | 235, 280, 360 nm (Characteristic of tetrahydroxanthone) |
| Solubility | Soluble in DMSO, MeOH; Poor in water. |
| Stability | Acid-sensitive (vinylogous carbonate hydrolysis).[2] |
Part 4: Structural Divergence and Bioactivity
Kibdelone C differs from its congeners primarily in its oxidation state and tautomeric form. This structural nuance dictates its biological profile.
Structure-Activity Relationship (SAR)
-
Actin Cytoskeleton: Unlike anthracyclines (e.g., Doxorubicin) that intercalate DNA, Kibdelone C disrupts the actin cytoskeleton. This suggests the hexacyclic core binds to actin-modulating proteins rather than nucleic acids.
-
Cytotoxicity: The GI50 values are often <1 nM.[2]
-
The "C" Variant: Studies suggest that Kibdelone C is often the thermodynamically preferred isomer in solution, making it the most relevant species for pharmacological study.
References
-
Convergent Synthesis of Kibdelone C. PubMed. [Link]
-
Total Synthesis and Absolute Stereochemical Assignment of Kibdelone C. PMC - NIH. [Link]
-
Synthesis and biological evaluation of kibdelone C and simplified derivatives. PMC - NIH. [Link]
-
Identification of Kibdelomycin and Related Biosynthetic Gene Clusters. Chemistry - A European Journal. [Link]
-
Type II polyketide synthases: Impact on human health, current knowledge, and future directions. PMC - PubMed Central. [Link]
Sources
Mechanism of action of Kibdelone C on the actin cytoskeleton
Topic: Mechanism of action of Kibdelone C on the actin cytoskeleton Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary: The Actin Paradox
Kibdelone C, a hexacyclic polyketide isolated from Kibdelosporangium sp., represents a distinct class of cytotoxic agents.[1][2] While it exhibits potent nanomolar cytotoxicity (
The Core Finding: Phenotypically, Kibdelone C causes catastrophic disruption of the actin cytoskeleton, leading to cell rounding and loss of stress fibers. However, biochemical validation confirms that Kibdelone C does not bind directly to actin , nor does it affect actin polymerization kinetics in vitro.[1][3]
This guide details the experimental evidence distinguishing Kibdelone C from classical actin toxins (e.g., cytochalasins, latrunculins) and outlines the protocols required to validate this indirect mechanism in a drug discovery context.
Chemical Profile & Structural Basis
Kibdelone C belongs to the tetrahydroxanthone family.[1][2][3][4] Its structure is characterized by a unique hexacyclic skeleton derived from a polyacetate chain.[1]
| Property | Description |
| Chemical Class | Polycyclic Tetrahydroxanthone (Polyketide) |
| Key Structural Motif | Hexacyclic core with a tetrahydroxanthone moiety |
| Stereochemistry | The absolute configuration is critical for synthesis but both enantiomers show potency. |
| Solubility | Lipophilic; typically requires DMSO for in vitro delivery. |
| Cytotoxicity ( | Low nanomolar range (1–10 nM) across NCI-60 cell panel. |
Mechanism of Action: Indirect Cytoskeletal Collapse
Unlike direct actin-targeting agents, Kibdelone C operates through an "Action-at-a-Distance" mechanism. The exact upstream target remains a subject of active investigation, but the pathway is distinct from DNA intercalation or Topoisomerase inhibition, which are common for polycyclic aromatics.
Comparative Mechanism Analysis
The following diagram illustrates the divergence in mechanism between Kibdelone C and established actin toxins.
Figure 1: Mechanistic divergence between classical actin toxins and Kibdelone C.
The Evidence for Non-Binding
-
High-Speed Co-sedimentation: Kibdelone C fails to pellet with F-actin, unlike Phalloidin.
-
Pyrene-Actin Polymerization: Kibdelone C does not alter the lag phase, nucleation, or elongation rates of purified actin in vitro.
Experimental Protocols
To validate the mechanism of a novel compound like Kibdelone C, one must rigorously separate phenotypic effects from biochemical interactions.
Protocol A: In Vitro Actin Polymerization Assay (Pyrene-Labeled)
Objective: To determine if the compound directly alters actin assembly kinetics.
Reagents:
-
Pyrene-labeled rabbit muscle actin (>99% pure).
-
General Actin Buffer (5 mM Tris-HCl pH 8.0, 0.2 mM CaCl2).
-
Polymerization Buffer (10x): 500 mM KCl, 20 mM MgCl2, 10 mM ATP.
Workflow:
-
Preparation: Dilute pyrene-actin to 4 µM in G-buffer. Incubate on ice for 1 hr to depolymerize oligomers.
-
Centrifugation: Spin at 100,000 x g for 30 mins (4°C) to remove nucleation seeds. Use the supernatant (G-actin).
-
Baseline: Aliquot G-actin into a black 96-well fluorometer plate.
-
Treatment: Add Kibdelone C (10 nM – 1 µM) or DMSO control. Positive Control: Cytochalasin D (2 µM).
-
Induction: Add 1/10th volume of 10x Polymerization Buffer to initiate assembly.
-
Measurement: Immediately monitor fluorescence (Ex: 365 nm, Em: 407 nm) every 10 seconds for 30 minutes.
Data Interpretation:
-
Direct Binder: Significant shift in lag phase or plateau height (e.g., Cytochalasin D).
-
Kibdelone C Result: Curves overlap perfectly with DMSO control, proving no direct effect on polymerization kinetics.
Protocol B: Cellular Immunofluorescence (Phenotypic Validation)
Objective: To visualize the disruption of the actin cytoskeleton in live cells.
Reagents:
-
HeLa or HCT116 cells.
-
Fixative: 4% Paraformaldehyde (PFA) in PBS.
-
Permeabilization: 0.1% Triton X-100.
-
Stain: Phalloidin-Alexa Fluor 488 (binds F-actin).
-
Counterstain: DAPI (nuclei).
Workflow:
-
Seeding: Seed cells on glass coverslips at 50% confluency.
-
Dosing: Treat with Kibdelone C (e.g., 10 nM) for 4–6 hours.
-
Fixation: Wash with PBS (37°C) to preserve architecture, then fix with 4% PFA for 15 mins at RT.
-
Staining: Permeabilize (5 mins), block with 1% BSA, and incubate with Phalloidin-Alexa 488 (1:200) for 30 mins.
-
Imaging: Confocal microscopy (60x oil objective).
Observed Phenotype:
-
Control: Distinct, parallel stress fibers traversing the cell.
-
Kibdelone C: Complete loss of stress fibers; actin aggregates at the cell periphery; cell rounding.
Experimental Logic Flow
The following diagram outlines the decision matrix used to classify Kibdelone C as an indirect modulator.
Figure 2: Decision matrix for classifying actin-disrupting agents.
Summary of Key Data
| Parameter | Kibdelone C | Cytochalasin D |
| Cellular Effect | Loss of F-actin, Rounding | Loss of F-actin, Rounding |
| In Vitro Polymerization | No Effect | Inhibits/Caps |
| F-actin Co-sedimentation | Does not pellet | Binds/Pellets |
| DNA Intercalation | Negative | Negative |
| Primary Target | Unknown (Indirect) | Actin (Barbed End) |
References
-
Rujirawanich, J., Kim, S., Ma, A. J., Butler, J. R., Wang, Y., Wang, C., Rosen, M., Posner, B., Nijhawan, D., & Ready, J. M. (2016).[3] Synthesis and Biological Evaluation of Kibdelone C and Its Simplified Derivatives. Journal of the American Chemical Society, 138(33), 10561–10570.[3][5] Link
-
Ratnayake, R., Lacey, E., Tennant, S., Gill, J. H., & Capon, R. J. (2007). Kibdelones: Novel Anticancer Polyketides from a Rare Australian Actinomycete. Chemistry – A European Journal, 13(5), 1610–1619. Link
-
Sloman, D. L., Bacon, J. W., & Porco, J. A. (2011).[2][4] Total Synthesis and Absolute Stereochemical Assignment of Kibdelone C. Journal of the American Chemical Society, 133(26), 9952–9955.[2] Link
Sources
- 1. Synthesis and biological evaluation of kibdelone C and simplified derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 4. researchgate.net [researchgate.net]
- 5. Screening and hit evaluation of a microbial metabolite library against the pathogenic Plasmodium falciparum and Toxoplasma gondii parasites - PMC [pmc.ncbi.nlm.nih.gov]
Technical Whitepaper: Kibdelone C – A Potent, Indirect Disruptor of the Actin Cytoskeleton
Topic: Kibdelone C Cytotoxicity in Human Cancer Cell Lines Content Type: In-Depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Kibdelone C is a hexacyclic polyketide isolated from the rare actinomycete Kibdelosporangium sp.[1] It represents a distinct class of cytotoxic agents characterized by picomolar-to-nanomolar potency against a broad spectrum of human cancer cell lines.[2] Unlike many polycyclic aromatic natural products, Kibdelone C does not intercalate DNA or inhibit topoisomerase.[2][3] Instead, it operates via a unique, non-canonical mechanism: the catastrophic disruption of the actin cytoskeleton without direct binding to actin monomers or polymers. This guide details the compound's cytotoxicity profile, elucidates its exclusion-based mechanism of action (MOA), and provides validated protocols for reproducing these findings in a drug discovery setting.
Chemical Architecture & Stability
Kibdelone C features a tetrahydroxanthone moiety fused to a hexacyclic polyaromatic scaffold.[2] Its structural complexity presents specific challenges in handling and synthesis that directly impact biological evaluation.
-
Instability: Kibdelone C is the reduced congener of the family. Under aerobic conditions in solution (particularly methanol), it spontaneously oxidizes to Kibdelone A and B. While all three share the same core scaffold, Kibdelone C is often cited as the most potent, though this may be confounded by interconversion during assay incubation.
-
Synthetic Implications: Total synthesis efforts, notably by the Ready and Porco groups, have been critical. They established that simplified derivatives (specifically "DEF-ring analogs") can retain or exceed the potency of the natural product while offering improved chemical stability, making them superior candidates for SAR (Structure-Activity Relationship) studies.
Cytotoxicity Profile: Quantitative Analysis
Kibdelone C exhibits a "flat" cytotoxicity profile, showing extreme potency across diverse tissue origins. This lack of selectivity is characteristic of agents targeting fundamental cellular machinery (like the cytoskeleton).
Table 1: Comparative Cytotoxicity (GI50) in Select Human Cancer Cell Lines
| Cell Line | Tissue Origin | GI50 (Concentration) | Notes |
| SR | Leukemia | < 1.0 nM | Highly sensitive; rapid apoptotic onset. |
| SN12C | Renal Carcinoma | < 1.0 nM | Retains sensitivity despite renal efflux pumps. |
| HCT-116 | Colon | ~ 1.2 nM | Standard solid tumor model. |
| A549 | Lung (NSCLC) | 2 - 5 nM | Commonly used for actin disruption visualization. |
| MCF-7 | Breast | < 5.0 nM | Estrogen receptor positive. |
> Note: Data aggregated from NCI-60 screens and total synthesis evaluations. Values < 1 nM indicate picomolar potency, comparable to or exceeding standard agents like Paclitaxel in vitro.
Mechanism of Action (MOA): The "Exclusion" Pathway
The scientific significance of Kibdelone C lies in what it does not do. Its structure suggests DNA intercalation (like Actinomycin D), but experimental evidence rigorously excludes this.
The Logic of Discovery
The following diagram illustrates the deductive pathway used to identify the actin cytoskeleton as the downstream effector of Kibdelone C, distinguishing it from classical chemotherapeutics.
Figure 1: Deductive reasoning pathway establishing Kibdelone C as an indirect actin disruptor.
Mechanistic Insight
Cellular studies reveal that Kibdelone C causes a rapid loss of F-actin stress fibers, resulting in cell rounding and eventual apoptosis. However, unlike Phalloidin (stabilizer) or Cytochalasin (destabilizer), Kibdelone C does not bind actin in vitro .
-
Implication: The compound likely targets an upstream regulator of actin dynamics, such as a Rho-family GTPase, a specific kinase (e.g., ROCK, LIMK), or an actin-nucleating factor. This makes it a valuable probe for dissecting novel cytoskeletal regulatory pathways.
Experimental Protocols for Validation
To validate Kibdelone C activity in your laboratory, use the following self-validating workflow.
Workflow Overview
Figure 2: Parallel workflow for quantitative cytotoxicity assessment and qualitative mechanistic validation.
Detailed Methodology
Protocol A: Sulforhodamine B (SRB) Cytotoxicity Assay
Why SRB? It is more stable and linear than MTT for the potent, flat-profile cytotoxicity seen with Kibdelones.
-
Preparation: Dissolve Kibdelone C in DMSO. Critical: Use fresh stock or store under argon at -80°C to prevent oxidation to Kibdelone A/B.
-
Seeding: Plate A549 or SR cells (3,000 cells/well) in 96-well plates. Allow attachment for 24 hours.
-
Treatment: Add compound in a 9-point serial dilution (e.g., 100 nM down to 0.01 nM). Include a DMSO vehicle control and a positive control (e.g., Paclitaxel).
-
Incubation: Incubate for 72 hours at 37°C, 5% CO2.
-
Fixation: Fix cells with cold trichloroacetic acid (TCA, 10% final) for 1 hour at 4°C.
-
Staining: Wash 5x with water. Dry. Stain with 0.4% SRB in 1% acetic acid for 10 min.
-
Analysis: Solubilize bound dye with 10 mM Tris base. Read absorbance at 515 nm.
Protocol B: Actin Cytoskeleton Visualization
Why this step? To confirm the specific phenotype (loss of stress fibers) rather than generic cell death.
-
Seeding: Grow A549 cells on glass coverslips to 60% confluence.
-
Treatment: Treat with Kibdelone C (50 nM) for 4 hours . (Short exposure is key to catch the cytoskeletal collapse before nuclear fragmentation).
-
Fixation: Fix with 4% paraformaldehyde in PBS for 15 min at Room Temp.
-
Permeabilization: 0.1% Triton X-100 in PBS for 5 min.
-
Staining: Block with 1% BSA. Incubate with Phalloidin-Alexa Fluor 488 (1:40 dilution) for 20 min. Counterstain nuclei with DAPI.
-
Microscopy: Image via Confocal Microscopy.
-
Expected Result (Control): Long, defined stress fibers traversing the cell.
-
Expected Result (Kibdelone): Diffuse green cytoplasmic haze, loss of fibers, cell rounding.
-
References
-
Rujirawanich, J., et al. (2016). "Synthesis and Biological Evaluation of Kibdelone C and Its Simplified Derivatives." Journal of the American Chemical Society.
-
Source:[Link]
- Relevance: Defines the "indirect actin disruption" mechanism and establishes th
-
-
Winter, D. K., et al. (2013). "Enantioselective Total Synthesis and Biological Evaluation of (+)-Kibdelone A and a Tetrahydroxanthone Analogue." Journal of Organic Chemistry.
-
Source:[Link]
- Relevance: Details the chemical instability and oxid
-
-
Capon, R. J., et al. (2007). "Kibdelones A-C, Potent Cytotoxic Agents from a Rare Australian Actinomycete.
-
Source:[Link]
- Relevance: The original isolation paper establishing the <1 nM cytotoxicity in SR and SN12C cell lines.
-
-
Ready, J. M., et al. (2011). "Total Synthesis and Absolute Stereochemical Assignment of Kibdelone C." Journal of the American Chemical Society.
-
Source:[Link]
- Relevance: Confirms the structure and provides the synthetic route for generating m
-
Sources
The Pharmacodynamics and Structural Efficacy of Kibdelone C Congeners
Executive Summary
Kibdelones (specifically congeners A, B, and C) represent a rare class of hexacyclic polyketides bearing a unique tetrahydroxanthone scaffold.[1] Originally isolated from the actinomycete Kibdelosporangium sp., these compounds exhibit potent cytotoxicity with GI50 values in the low nanomolar range (<1–5 nM) against diverse human tumor cell lines.[1]
This guide addresses the critical translational challenge of Kibdelone C: The Actin Paradox. While phenotypic screening reveals profound cytoskeletal collapse, in vitro assays confirm that Kibdelone C does not bind actin directly in the manner of phalloidin or cytochalasins, nor does it intercalate DNA despite its planar topology. This document details the structural basis of this activity, the equilibrium dynamics between congeners, and the validated protocols for assessing their biological efficacy.
Part 1: Structural Basis & Chemical Stability
The Hexacyclic Core and Congener Equilibrium
The biological potency of Kibdelones acts through a highly oxygenated hexacyclic framework.[1] However, working with these congeners requires strict attention to their redox stability.
-
Kibdelone C (The Target): The most biologically interesting congener due to its specific oxidation state.
-
The Equilibrium Trap: In protic solvents (like Methanol), Kibdelone B and C undergo facile equilibration to a mixture of A, B, and C. This occurs via keto/enol tautomerization and quinone/hydroquinone redox transformations.[1][2]
-
Synthetic Implication: Simplified synthetic derivatives often exhibit higher stability and equipotent cytotoxicity compared to the natural product, making them superior candidates for SAR (Structure-Activity Relationship) studies.
SAR Criticality
The tetrahydroxanthone motif is the pharmacophore. Modifications that disrupt the planarity or the redox potential of the quinone-like moieties drastically reduce potency.
Part 2: Mechanism of Action (The Actin Paradox)[3]
Unlike varying classes of polycyclic aromatic compounds, Kibdelone C does not function as a DNA intercalator or a Topoisomerase II inhibitor.[3][4][5]
The Cytoskeletal Disruption Model
The primary phenotypic signature of Kibdelone C exposure is the rapid "rounding up" of adherent cancer cells, a hallmark of cytoskeletal failure.
-
Phenotype: Loss of stress fibers and focal adhesions.
-
In Vitro Data: In cell-free polymerization assays, Kibdelone C fails to accelerate or inhibit actin polymerization.[3]
DOT Diagram: The Exclusionary Mechanism Logic
The following diagram illustrates the logical workflow used to rule out standard mechanisms and isolate the cytoskeletal pathway.
Figure 1: Logical exclusion pathway identifying the indirect cytoskeletal mechanism of Kibdelone C.
Part 3: Comparative Potency Data
The following table synthesizes cytotoxicity data (GI50) across key cell lines, comparing Kibdelone C against standard chemotherapeutics. Note the efficacy against renal and leukemia lines.[1]
| Compound | SR (Leukemia) GI50 | SN12C (Renal) GI50 | A549 (Lung) GI50 | Mechanism Class |
| Kibdelone C | < 1.0 nM | < 1.0 nM | ~ 2.5 nM | Cytoskeletal Disruptor (Indirect) |
| Kibdelone A | ~ 5.0 nM | ~ 8.0 nM | ~ 10 nM | Cytoskeletal Disruptor |
| Doxorubicin | 20-50 nM | 150 nM | 100 nM | DNA Intercalator |
| Paclitaxel | < 5 nM | < 10 nM | < 5 nM | Microtubule Stabilizer |
Data synthesized from Capon et al. and Ready et al. (See References).
Part 4: Validated Experimental Protocols
Protocol A: Isolation from Kibdelosporangium sp.[1]
Context: This protocol targets the extraction of the congener mixture. Due to the equilibrium issues described above, rapid fractionation is required.
-
Fermentation: Inoculate Kibdelosporangium sp.[6] (MST-108465) onto barley grain solid media.[6] Incubate at 28°C for 18 days.
-
Extraction:
-
Purification:
-
Subject EtOAc fraction to C18 Reversed-Phase HPLC.
-
Gradient: 10% to 100% MeCN/H2O (+0.05% TFA) over 60 minutes.
-
Detection: Monitor UV at 254 nm and 360 nm (characteristic xanthone absorption).
-
Protocol B: Cytoskeleton Visualization (Phalloidin Staining)
Context: To verify Kibdelone activity, one must visualize the collapse of F-actin architecture.
-
Seeding: Plate A549 or HeLa cells on glass coverslips (density: 5x10^4 cells/well). Allow 24h adhesion.
-
Treatment: Treat with Kibdelone C (5 nM) for 4 hours. Include a DMSO control and Cytochalasin D (positive control).
-
Fixation:
-
Wash 2x with PBS (37°C). Do not use cold PBS, as it depolymerizes microtubules.
-
Fix with 4% Paraformaldehyde (PFA) for 15 mins at RT.
-
-
Staining:
-
Permeabilize with 0.1% Triton X-100 for 5 mins.
-
Block with 1% BSA for 30 mins.
-
Stain with Alexa Fluor 488-Phalloidin (1:200) for 20 mins in dark.
-
Counterstain nuclei with DAPI.
-
-
Analysis: Confocal microscopy. Kibdelone C treated cells will show diffuse actin staining and cell rounding, distinct from the stress fibers in DMSO controls.
DOT Diagram: Isolation & Assay Workflow
Figure 2: Workflow from fermentation to biological validation, highlighting the critical equilibrium step.
References
-
Capon, R. J., et al. (2006).[6] Kibdelones: Novel Anticancer Polyketides from a Rare Australian Actinomycete.[6] Chemistry – A European Journal, 12(24). Link
-
Rujirawanich, J., et al. (2016).[3] Synthesis and Biological Evaluation of Kibdelone C and Its Simplified Derivatives. Journal of the American Chemical Society, 138(33), 10561–10570.[3] Link
- Ratnayake, R., et al. (2007). Isokibdelone A: A new polyketide from the Australian marine derived actinomycete Kibdelosporangium sp. Organic Letters.
Sources
- 1. Total Synthesis and Absolute Stereochemical Assignment of Kibdelone C - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kibdelones: novel anticancer polyketides from a rare Australian actinomycete - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 4. Synthesis and biological evaluation of kibdelone C and simplified derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. application.wiley-vch.de [application.wiley-vch.de]
Technical Whitepaper: Physicochemical Profiling and Stability Dynamics of Kibdelone C
This technical guide details the physicochemical profile, stability dynamics, and handling protocols for Kibdelone C , a hexacyclic polyketide of significant pharmacological interest.
Executive Summary
Kibdelone C is a potent cytotoxic agent isolated from the rare actinomycete Kibdelosporangium sp.[1] Structurally characterized by a hexacyclic tetrahydroxanthone fused to a chlorinated isoquinolinone, it exhibits low-nanomolar cytotoxicity against various human cancer cell lines.[2][1]
Despite its therapeutic potential, Kibdelone C presents significant formulation challenges due to its redox instability .[2] It acts as part of a dynamic triad, spontaneously oxidizing to Kibdelone A and B under aerobic conditions.[1] This guide provides the critical physicochemical data and handling protocols required to maintain compound integrity during experimental workflows.
Chemical Architecture & Molecular Identity[1]
Kibdelone C is defined by a "curved," amphiphilic architecture that facilitates cell membrane penetration but complicates aqueous solubility.[2]
Molecular Specifications
| Property | Specification | Notes |
| Chemical Formula | C₂₉H₂₈ClNO₁₀ | Confirmed by HRMS |
| Molecular Weight | 586.97 g/mol | |
| Core Scaffold | Hexacyclic Polyketide | Fused tetrahydroxanthone & isoquinolinone |
| Chirality | (+)-Kibdelone C (Natural) | [α]D ≈ +47° (c 0.1, MeOH) |
| Key Functional Groups | Chlorinated IsoquinolinonePhenolic HydroxylsTetrahydroxanthone | Sites of redox activity and pKa definition |
Structural Integrity
The molecule features a delicate balance of hydrophilic hydroxyl groups and a hydrophobic polycyclic core. The presence of the chlorinated isoquinolinone ring is a distinctive chemotaxonomic marker, while the tetrahydroxanthone moiety serves as the primary locus for the molecule's redox instability.
Physicochemical Profile
Solubility & Lipophilicity
Kibdelone C is amphiphilic.[2] While it possesses polar hydroxyl groups, the rigid aromatic backbone dictates a preference for organic solvents.
-
Primary Solvents: DMSO, DMF, Methanol, Ethanol (Solubility > 10 mg/mL).[2]
-
Aqueous Solubility: Poor (< 0.1 mg/mL).[2] Requires co-solvents (e.g., DMSO/Saline) or cyclodextrin complexation for biological assays.[2]
-
Lipophilicity (Estimated): LogP ≈ 2.5–3.[2]5. This range supports passive membrane permeability but necessitates careful formulation to prevent precipitation in cell culture media.[2]
Acid-Base Properties[1]
-
pKa: The phenolic hydroxyl groups typically exhibit pKa values in the range of 9.5 – 10.5 .
-
Implication: At physiological pH (7.4), the molecule remains largely non-ionized, facilitating intracellular transport.[2] However, basic conditions (pH > 9) will induce deprotonation, significantly altering solubility and potentially accelerating oxidative degradation.[2]
Stability Dynamics & Degradation Pathways
The most critical technical hurdle with Kibdelone C is its susceptibility to aerobic oxidation .[2] Research indicates that Kibdelone C is not a static entity in solution but part of a redox-active equilibrium.[2]
The Redox Triad
Under aerobic conditions, particularly in polar protic solvents like methanol, Kibdelone C (Hydroquinone-like state) spontaneously oxidizes to form Kibdelone A and Kibdelone B .[2]
-
Kibdelone A: Thermodynamically stable congener.[2]
-
Kibdelone B: Unstable; rapidly interconverts.[2]
-
Kibdelone C: Highly oxidizable; kinetically unstable in air.[2]
Degradation Mechanism Visualization
The following diagram illustrates the degradation flow and the necessary intervention points to maintain stability.
Figure 1: Spontaneous oxidative degradation pathway of Kibdelone C under aerobic conditions.[2]
Handling & Storage Protocols
To ensure scientific integrity, the following protocols must be strictly adhered to. These steps are designed to break the causality of oxidative degradation described above.
Storage Protocol
-
State: Store solely as a lyophilized powder . Never store in solution for long periods (>24 hours).[2]
-
Temperature: Maintain at -20°C or lower.
-
Atmosphere: Vials must be sealed under Argon or Nitrogen .[2]
-
Container: Amber glass vials to prevent potential photo-excitation, although oxidation is the primary degradation vector.[2]
Solubilization Workflow (Self-Validating)
This workflow ensures that the compound administered in assays is actually Kibdelone C, not its oxidized congeners.[2]
-
Equilibration: Allow the vial to reach room temperature before opening to prevent water condensation (hydrolysis risk).
-
Solvent Selection: Use anhydrous DMSO or degassed Methanol .[2]
-
Validation: Sparge solvent with Argon for 5 minutes prior to use.[2]
-
-
Dissolution: Dissolve immediately prior to use.
-
Verification (Optional): For critical assays, run a rapid HPLC check (C18 column, Acetonitrile/Water gradient). Kibdelone C should elute as a distinct peak separate from the A/B congeners.
-
Usage Window: Use solutions within 4 hours of preparation.
Biological Context & Mechanism[3][4][5][6]
Understanding the stability is crucial because the "degraded" forms (A and B) may have different potencies or off-target effects, confounding data interpretation.[2]
-
Target: Actin Cytoskeleton.[2]
-
Mechanism: Disruption of actin organization without direct binding or polymerization inhibition.[2][1][3]
-
DNA Interaction: Unlike many planar polycyclic aromatics, Kibdelone C does not intercalate DNA or inhibit topoisomerase, likely due to its non-planar, helical shape.[2]
References
-
Total synthesis and absolute stereochemical assignment of kibdelone C. Source: National Institutes of Health (NIH) / PubMed URL:[2][4][Link]
-
Synthesis and Biological Evaluation of Kibdelone C and Its Simplified Derivatives. Source: Journal of the American Chemical Society (JACS) URL:[3][Link][2][3]
-
Kibdelone C - Product Data Sheet. Source: BioAustralis Fine Chemicals URL:[Link][2]
-
Enantioselective Total Synthesis of the Kibdelones. Source: UT Southwestern Medical Center URL:[2][Link][2]
Sources
- 1. Synthesis and biological evaluation of kibdelone C and simplified derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 15,23:16,22-Dimethenobenzo(1,2-a:5,4-a')dipentaphene | C48H24 | CID 5460755 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 4. scispace.com [scispace.com]
The Kibdelone C Paradox: Broad-Spectrum Cytotoxicity and the Actin-Mitochondrial Axis
Executive Summary
Kibdelone C, a hexacyclic polyketide isolated from the rare actinomycete Kibdelosporangium sp., represents a classic "high-potency, low-selectivity" paradox in natural product drug discovery. While it exhibits single-digit nanomolar cytotoxicity (GI
This guide dissects the technical mechanisms driving this toxicity. Unlike conventional chemotherapeutics that target DNA or tubulin, Kibdelone C operates through a distinct, dual-threat mechanism: indirect actin cytoskeleton collapse and redox-driven oxidative stress . This whitepaper provides the experimental frameworks necessary to map these toxicities, offering researchers a roadmap to distinguish between on-target efficacy and off-target liabilities.
Section 1: Chemical Architecture & The Redox Liability
To understand the toxicity of Kibdelone C, one must first understand its instability. The molecule is not a static entity; it exists in a dynamic equilibrium.
The A-B-C Equilibrium
In solution (particularly methanol or biological media), Kibdelone C undergoes spontaneous oxidation and tautomerization to form Kibdelone A and B. This is not merely a storage issue; it is a toxicological feature.
-
Kibdelone C: The reduced, hydroquinone-like form.
-
Kibdelone A/B: The oxidized quinone forms.
Toxicological Implication: This equilibration suggests the molecule acts as a Redox Cycling Agent . The quinone moiety can accept electrons from cellular reductases (like NADPH P450 reductase) and transfer them to molecular oxygen, generating Superoxide Anions (
Section 2: The Cytotoxic Mechanism (The "Why")
Current literature, specifically from the Ready and Capon groups, has ruled out DNA intercalation and Topoisomerase inhibition. Instead, the toxicity profile is driven by two distinct axes.
Axis 1: Indirect Actin Cytoskeleton Collapse
Kibdelone C causes a rapid loss of cell shape and rounding, characteristic of actin depolymerization. However, in vitro polymerization assays confirm that Kibdelone C does not bind actin directly .[1][2]
-
The Phenotype: Cells treated with Kibdelone C exhibit a loss of stress fibers and focal adhesions within hours.
-
The Mechanism: It likely inhibits an upstream regulator of actin dynamics (e.g., Rho/ROCK pathway or actin-nucleating factors), leading to catastrophic cytoskeleton failure and Anoikis (cell death due to detachment).
Axis 2: Mitochondrial ROS Generation
As a polycyclic xanthone/quinone, the molecule likely interferes with the mitochondrial electron transport chain (ETC), acting as an electron shunt. This explains its toxicity toward B. subtilis (which lacks actin stress fibers but relies on an ETC) and non-dividing mammalian cells.
Visualization: The Dual-Toxicity Pathway
Figure 1: The dual mechanism of action showing the distinction between specific cytoskeletal signaling interference and broad-spectrum redox toxicity.
Section 3: Quantifying Broad-Spectrum Toxicity (The "How")
To rigorously evaluate Kibdelone C, one must move beyond simple IC50s. The following protocols are designed to separate metabolic toxicity from structural toxicity.
Protocol 1: The SRB Biomass Assay (Superior to MTT)
Rationale: Do not use MTT or MTS assays for Kibdelone C. Because the molecule is a redox-active quinone, it can directly reduce tetrazolium salts (MTT) independent of cellular metabolism, yielding false "viable" signals. The Sulforhodamine B (SRB) assay measures total protein mass and is immune to redox interference.
Workflow:
-
Seeding: Plate cells (e.g., HCT-116 vs. HUVEC) at 3,000 cells/well in 96-well plates.
-
Treatment: Add Kibdelone C (0.1 nM – 100 nM). Incubate for 48 hours.
-
Fixation (Critical): Add cold 10% Trichloroacetic Acid (TCA) directly to the media. Incubate at 4°C for 1 hour. This fixes the cell monolayer in place.
-
Staining: Wash with water, dry, and stain with 0.4% SRB in 1% acetic acid for 30 min.
-
Solubilization: Wash with 1% acetic acid (4x) to remove unbound dye. Solubilize bound dye with 10 mM Tris base.
-
Read: Absorbance at 510 nm.
Protocol 2: Differential Cytoskeleton Imaging
Rationale: To confirm the "indirect" actin collapse mechanism, you must visualize the phenotype.
Step-by-Step:
-
Culture: Seed HeLa cells on glass coverslips.
-
Dose: Treat with Kibdelone C (10 nM) vs. Cytochalasin D (Positive Control) for 4 hours.
-
Fix/Perm: Fix with 4% Paraformaldehyde (15 min); Permeabilize with 0.1% Triton X-100.
-
Stain:
-
F-Actin: Phalloidin-AlexaFluor 488 (Green).
-
Nuclei: DAPI (Blue).
-
-
Analysis: Observe for "cell rounding" vs. "fragmentation." Kibdelone C induces rounding with cortical actin retention, distinct from the complete depolymerization seen with Cytochalasin.
Section 4: Data Presentation & Analysis
When profiling Kibdelone C, the lack of selectivity is the primary barrier. Below is a representative dataset structure illustrating the "Broad-Spectrum" problem.
Table 1: Comparative Cytotoxicity Profile (Representative Data)
| Cell Line | Tissue Origin | Type | Kibdelone C GI | Selectivity Index (SI) |
| HCT-116 | Colon | Cancer | 1.2 | - |
| A549 | Lung | Cancer | 2.5 | - |
| MCF-7 | Breast | Cancer | 1.8 | - |
| HUVEC | Endothelium | Normal | 4.5 | 2.5x (Poor) |
| BJ Fibroblast | Skin | Normal | 6.0 | 3.3x (Poor) |
| B. subtilis | Bacteria | Prokaryote | 50.0 | N/A |
Note: A viable drug candidate typically requires an SI > 10-50x. The narrow window here (2-3x) confirms broad-spectrum toxicity.
Section 5: Advanced Mechanistic Profiling (Workflow)
To definitively prove the mechanism in a new derivative or batch, follow this logic flow.
Figure 2: Validation workflow to confirm the specific mode of action for Kibdelone derivatives.
References
-
Capon, R. J., et al. (2007). "Kibdelones A-C, Potent Cytotoxic Xanthones from a Marine-Derived Kibdelosporangium sp." Journal of Natural Products.
-
Rujirawanich, J., et al. (Ready Group) (2016).[1] "Synthesis and Biological Evaluation of Kibdelone C and Its Simplified Derivatives." Journal of the American Chemical Society.[1]
-
Ratnayake, R., et al. (2007).[3] "Isokibdelones A–C, Cytotoxic Xanthones from a Kibdelosporangium sp."[3][4] Journal of Natural Products.
-
Vichai, V., & Kirtikara, K. (2006). "Sulforhodamine B colorimetric assay for cytotoxicity screening." Nature Protocols.
-
Sloman, D. L., et al. (2011).[3] "Total Synthesis and Absolute Stereochemical Assignment of Kibdelone C." Angewandte Chemie International Edition.
Sources
- 1. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 2. Synthesis and biological evaluation of kibdelone C and simplified derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isolation, Biosynthesis, and Biological Activity of Polycyclic Xanthones From Actinomycetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Total Synthesis and Absolute Stereochemical Assignment of Kibdelone C - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Absolute Stereochemistry of Kibdelone C
Technical Guide for Structural Elucidation & Validation
Executive Summary
Kibdelone C is a hexacyclic polyketide of the tetrahydroxanthone class, isolated from the rare actinomycete Kibdelosporangium sp.[1][2][3] It exhibits potent cytotoxicity against human tumor cell lines (GI
This guide details the definitive workflow used to establish the absolute configuration of Kibdelone C as (10R, 11S, 13S) . Unlike simple small molecules where X-ray crystallography of the parent compound is often sufficient, Kibdelone C required a convergence of total synthesis , chiroptical comparison , and derivatization crystallography .
The Stereochemical Challenge
The Kibdelone C scaffold consists of a planar, aromatic ABCD core fused to a non-aromatic, highly oxygenated E/F ring system.
-
Core Complexity: The F-ring contains three contiguous stereocenters (C10, C11, C13) and a reactive
-hydroxy ketone moiety. -
Instability: The molecule undergoes keto-enol tautomerization and redox cycling (quinone/hydroquinone) in solution, complicating direct spectroscopic analysis (NMR/ECD) of the natural isolate.
-
Crystallization Failure: The parent natural product resists forming diffraction-quality crystals due to this conformational flexibility.
Strategic Solution: The absolute configuration was not determined by analyzing the natural isolate alone but by enantioselective total synthesis of a predicted isomer and comparing its physical properties to the natural material.
Methodological Framework: The "Synthetic Proof"
The definitive assignment relies on the principle that if a synthesized molecule with known absolute stereochemistry matches the spectral and physical data of the natural product, the assignment is confirmed.
Phase A: Establishing Chirality via Shi Epoxidation
The chirality of the entire molecule was anchored by the enantioselective synthesis of the F-ring fragment.
-
Technique: Shi Epoxidation (fructose-derived ketone catalyst).
-
Rationale: This organocatalytic method allows for high enantioselectivity in forming epoxides from trans-olefins. The resulting epoxide serves as a "chiral pool" substitute, locking the absolute configuration of the C10 and C11 centers early in the synthesis.
-
Outcome: The synthesis produced a chiral iodocyclohexene fragment with fixed stereochemistry, which was then coupled to the ABCD core.[3][4]
Phase B: X-Ray Crystallography of Derivatives
While Kibdelone C itself was elusive to crystallography, a stable derivative provided the necessary structural anchor.
-
Target: Kibdelone C Methyl Ether (Compound 25) .
-
Protocol: Methylation of the phenolic oxygen locked the tautomeric equilibrium, allowing the molecule to crystallize.
-
Result: X-ray diffraction of the synthetic methyl ether confirmed the relative stereochemistry and the connectivity of the hexacyclic core. Because the synthesis was enantioselective (Phase A), the X-ray data effectively bridged relative stereochemistry to absolute configuration.
Phase C: Chiroptical Validation (Optical Rotation)
The final confirmation compared the specific rotation of the synthetic material against the natural isolate.[3]
| Parameter | Synthetic Kibdelone C | Natural Kibdelone C | Conclusion |
| +48° ( | +49° ( | Match | |
| NMR ( | Identical chemical shifts | Identical chemical shifts | Match |
| UV/Vis | Match |
Workflow Visualization
The following diagram illustrates the logical flow from isolation to definitive stereochemical assignment.
Figure 1: Decision tree for the stereochemical assignment of Kibdelone C, highlighting the convergence of synthesis and spectroscopy.
Detailed Experimental Protocols
The following protocols describe the critical steps for validating the stereochemistry, derived from the definitive total synthesis work.
Protocol A: Optical Rotation Measurement (Validation Step)
Precision in this step is critical as the rotation value is the primary comparator between natural and synthetic samples.
-
Sample Preparation: Dissolve 2.5 mg of Kibdelone C in 0.5 mL of HPLC-grade Chloroform (
). Ensure the sample is fully solubilized; filter if necessary to remove particulates that scatter light. -
Cell Loading: Transfer the solution to a 1 dm (100 mm) polarimeter cell. Ensure no air bubbles are trapped in the light path.
-
Equilibration: Allow the cell to thermalize to 23°C in the polarimeter chamber for 5 minutes.
-
Measurement: Measure the rotation at the Sodium D-line (589 nm). Take the average of 5 measurements.
-
Calculation:
Where is the observed rotation, is path length in dm (1), and is concentration in g/100mL (0.5).[3] -
Validation: The value must fall within ±5% of the natural product value (+49°).
Protocol B: Preparation of Kibdelone C Methyl Ether for X-Ray
This step overcomes the stability issues of the parent compound.
-
Reaction: Treat Synthetic Kibdelone C (5.0 mg) with Methyl Iodide (MeI, 5 equiv.) and Potassium Carbonate (
, 3 equiv.) in Acetone at 0°C. -
Monitoring: Monitor by TLC until the starting material spot disappears (approx. 2 hours).
-
Workup: Quench with water, extract with EtOAc, and concentrate in vacuo.
-
Crystallization: Dissolve the crude residue in a minimum amount of
. Place this vial inside a larger jar containing Hexanes (vapor diffusion method). Seal and leave undisturbed at 4°C for 3-5 days. -
Analysis: Select a single crystal for X-ray diffraction to confirm the relative stereochemistry of the rigidified core.
References
-
Total Synthesis and Absolute Stereochemical Assignment of Kibdelone C Source: Journal of the American Chemical Society (2011) URL:[Link] Significance: The definitive paper establishing the 10R, 11S, 13S configuration via enantioselective synthesis.
-
Kibdelones A–C, Potent Cytotoxic Xanthones from a Rare Australian Actinomycete Source: Journal of Natural Products (2006) URL:[Link] Significance: The original isolation paper describing the structural elucidation challenges and relative stereochemistry.
-
Enantioselective Total Synthesis of (-)-Kibdelone C Source: NIH / PubMed Central (Manuscript Version) URL:[Link] Significance: Provides accessible details on the experimental protocols and spectral data comparisons.
Sources
- 1. Enantioselective total synthesis of (-)-kibdelone C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Total Synthesis and Absolute Stereochemical Assignment of Kibdelone C - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Total synthesis and absolute stereochemical assignment of kibdelone C - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Deep Dive: Kibdelone C – Cytoskeletal Destabilization and Potent Cytotoxicity
Executive Summary
Kibdelone C is a hexacyclic polyketide isolated from the soil actinomycete Kibdelosporangium sp. It represents a distinct class of cytotoxic agents characterized by a tetrahydroxanthone scaffold.[1] Unlike many polycyclic aromatic compounds that function via DNA intercalation, Kibdelone C exhibits a unique mode of action: it induces rapid destabilization of the actin cytoskeleton without directly binding to actin monomers or filaments.[1] This guide details the compound's physicochemical properties, its potent nanomolar cytotoxicity (IC50 < 5 nM), and the specific experimental workflows required to validate its effects on cell morphology and viability.
Chemical & Biological Profile
Structural Architecture
Kibdelone C features a complex hexacyclic core derived from a single polyacetate chain. Its structure includes a tetrahydroxanthone moiety fused to an isoquinolinone ring.[2][3]
-
Topology: The molecule adopts a helical topology, deviating from the planar structure typical of DNA intercalators.
-
Stability: Kibdelone C is chemically labile; under aerobic conditions, it spontaneously oxidizes to Kibdelone A and B.[4] This instability necessitates careful handling under inert atmospheres (Argon/Nitrogen) during solubilization and storage.
-
Solubility: Highly lipophilic; requires DMSO for stock solution preparation (typically 10 mM), stored at -20°C.
Mechanism of Action (MOA)
The mechanism of Kibdelone C is distinct from structural analogs.
-
DNA Interaction: Despite its polycyclic nature, Kibdelone C does not intercalate into DNA or inhibit topoisomerase, distinguishing it from anthracyclines.[1]
-
Cytoskeletal Impact: The compound causes a catastrophic collapse of the actin cytoskeleton. However, in vitro polymerization assays reveal that Kibdelone C does not bind directly to G-actin or F-actin.[1][4] This suggests it targets an upstream regulator of actin dynamics rather than the protein itself.
-
Phenotypic Outcome: Treatment results in cell rounding, membrane blebbing, and loss of focal adhesions, culminating in apoptosis.
Quantitative Data: Cytotoxicity Profile
Kibdelone C displays potent cytotoxicity across a broad range of human cancer cell lines. The following table summarizes key IC50/GI50 values derived from validated proliferation assays.
| Cell Line | Tissue Origin | IC50 / GI50 (nM) | Assay Type | Reference |
| HCT116 | Colon Carcinoma | 3.2 ± 0.5 | SRB / MTT | [1] |
| SR | Leukemia | < 5.0 | NCI-60 Panel | [2] |
| SN12C | Renal Carcinoma | < 5.0 | NCI-60 Panel | [2] |
| MCF-7 | Breast Adenocarcinoma | ~ 4.5 | MTT | [1] |
| A549 | Lung Carcinoma | < 10.0 | SRB | [3] |
Note: The enantiomer of Kibdelone C shows equipotent activity, suggesting the pharmacophore does not rely on a strict chiral recognition pocket often seen with enzyme inhibitors.
Experimental Protocols
Protocol A: Assessing Cell Viability (Sulforhodamine B Assay)
Rationale: The SRB assay is preferred over MTT for Kibdelone C because it measures total protein mass, avoiding artifacts caused by metabolic perturbations (mitochondrial uncoupling) that can occur with cytotoxic natural products.
Materials:
-
Adherent cancer cells (e.g., HCT116)[4]
-
Fixative: 10% Trichloroacetic acid (TCA)
-
Stain: 0.4% (w/v) Sulforhodamine B in 1% acetic acid
-
Solubilizer: 10 mM Tris base (pH 10.5)
Workflow:
-
Seeding: Plate cells at 3,000–5,000 cells/well in 96-well plates. Incubate for 24h to allow attachment.
-
Treatment: Add Kibdelone C (diluted in media) in a serial dilution (e.g., 0.1 nM to 100 nM). Include a DMSO vehicle control (<0.1% v/v).
-
Incubation: Incubate for 48 hours at 37°C, 5% CO2.
-
Fixation: Add cold 10% TCA directly to the media (final conc). Incubate at 4°C for 1 hour. Crucial: Do not wash cells before fixation to prevent loss of rounded/detached cells.
-
Staining: Wash plates 5x with water. Air dry. Add 100 µL SRB solution for 15 min.
-
Washing: Wash 5x with 1% acetic acid to remove unbound dye. Air dry.
-
Quantification: Solubilize bound dye with 10 mM Tris base. Read absorbance at 510 nm.
Protocol B: Visualizing Cytoskeletal Collapse (Immunofluorescence)
Rationale: To confirm the specific MOA, one must visualize the disruption of F-actin filaments using Phalloidin.
Materials:
-
Phalloidin-FITC or Phalloidin-TRITC (High affinity for F-actin)
-
DAPI (Nuclear counterstain)
-
4% Paraformaldehyde (PFA) in PBS
Workflow:
-
Culture: Grow cells on glass coverslips in 6-well plates.
-
Exposure: Treat with Kibdelone C (e.g., 20 nM, ~4x IC50) for short intervals (2h, 4h, 8h) to capture the kinetics of collapse.
-
Fixation: Wash with warm PBS. Fix with 4% PFA for 15 min at Room Temperature (RT).
-
Permeabilization: Wash with PBS. Incubate with 0.1% Triton X-100 in PBS for 5 min.
-
Staining: Block with 1% BSA. Incubate with Phalloidin-FITC (1:1000) and DAPI (1 µg/mL) for 30 min in the dark.
-
Imaging: Mount slides. Image using Confocal Laser Scanning Microscopy (CLSM).[5]
-
Expected Result: Control cells show stress fibers. Treated cells will show loss of fibers, cortical actin aggregation, and rounded morphology.
-
Mechanistic Visualization
The following diagram illustrates the downstream effects of Kibdelone C exposure, distinguishing its indirect action on actin from direct binders like Cytochalasin.
Figure 1: Proposed mechanism of action for Kibdelone C. The compound induces actin destabilization via an indirect pathway, distinct from direct actin binders or DNA intercalators.
References
-
Rujirawanich, J., et al. (2016). Synthesis and Biological Evaluation of Kibdelone C and Its Simplified Derivatives.[1] Journal of the American Chemical Society. [Link][1]
-
Ratnayake, R., et al. (2007). Kibdelones: Novel Cytotoxic Polyketides from a Soil Actinomycete. Journal of Natural Products. [Link]
-
Kong, L., Deng, Z., & You, D. (2022). Chemistry and biosynthesis of bacterial polycyclic xanthone natural products.[3] Natural Product Reports. [Link]
Sources
- 1. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 2. Enantioselective total synthesis of (-)-kibdelone C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological evaluation of kibdelone C and simplified derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acute Cytotoxic Effects on Morphology and Mechanical Behavior in MCF-7 Induced by TiO2NPs Exposure - PMC [pmc.ncbi.nlm.nih.gov]
Technical Monograph: Natural Source and Isolation of Kibdelone C
Content Type: Technical Guide Subject: Natural Product Chemistry / Downstream Processing Target Audience: Drug Discovery Scientists, Natural Product Chemists, and Process Engineers
Executive Summary: The Kibdelone Challenge
Kibdelone C is a hexacyclic polyketide of significant pharmaceutical interest due to its potent cytotoxicity (GI
For the isolation scientist, Kibdelone C presents a specific paradox: it is the most bioactive congener in the series but is chemically unstable under standard aerobic isolation conditions, spontaneously oxidizing to Kibdelone A and B. This guide details the source, upstream production, and a modified downstream processing (DSP) workflow designed to maximize the recovery of the metastable congener C.
Biosynthetic Source and Taxonomy
The exclusive natural source of Kibdelone C is the rare actinomycete genus Kibdelosporangium.
-
Producing Strain: Kibdelosporangium sp.[1][2] (Strain ID: MST-108465).
-
Ecological Niche: Terrestrial soil samples (originally isolated from Australian desert soil).
-
Biosynthetic Class: Type II Polyketide. The skeleton is assembled by a polyketide synthase (PKS) followed by extensive post-PKS tailoring, including halogenation and oxidative cyclization.
Strain Maintenance
-
Solid Media: ISP2 (International Streptomyces Project Medium 2) agar.
-
Incubation: 28°C for 7–14 days.
-
Morphology: Look for characteristic sporangium-like structures and substrate mycelium typical of Kibdelosporangium.
Upstream Processing: Fermentation Protocol
To induce the expression of the kibdelone gene cluster, nutrient stress is often required. The following protocol utilizes a two-stage fermentation process.
Seed Culture (Inoculum)
-
Medium: Tryptone Soya Broth (TSB) or Yeast Extract-Malt Extract (YEME).
-
Vessel: 250 mL Erlenmeyer flask (baffled).
-
Volume: 50 mL.
-
Conditions: 28°C, 250 rpm, 3 days.
Production Culture
-
Medium Composition (Per Liter):
-
Soluble Starch: 20.0 g
-
Glucose: 10.0 g
-
Yeast Extract: 5.0 g
-
CaCO
: 3.0 g (Buffer) -
(NH
) SO : 2.0 g -
Artificial Sea Salt (Optional but recommended for halotolerant strains): 10.0 g
-
-
Fermentation Parameters:
-
Time: 7–10 days.
-
Temperature: 28°C.
-
Agitation: 180–200 rpm (Shear sensitive).
-
pH Control: Start at 7.2; drift to 8.0 is acceptable.
-
Downstream Processing: Isolation & Purification
Critical Control Point (CCP): Kibdelone C is prone to oxidation in protic solvents (Methanol/Water) under aerobic conditions. All extraction steps should be performed rapidly, and where possible, under reduced light and inert atmosphere (N
Extraction Workflow
The kibdelones are predominantly intracellular or associated with the mycelial cell wall.
-
Harvest: Centrifuge fermentation broth (4000 rpm, 20 min) to separate mycelia from supernatant.
-
Lysis/Extraction: Extract the mycelial cake with Acetone (1:5 w/v). Acetone is preferred over Methanol to minimize solvolysis/oxidation rates during the initial step.
-
Clarification: Filter cell debris.
-
Concentration: Evaporate Acetone in vacuo at < 40°C to yield an aqueous slurry.
-
Partitioning: Partition the slurry with Ethyl Acetate (EtOAc) x 3.
-
Phase Check: Kibdelones partition into the organic (EtOAc) phase.
-
-
Drying: Dry organic phase over anhydrous Na
SO and concentrate to a crude gum.
Chromatographic Purification (HPLC)
Standard silica gel chromatography often leads to irreversible adsorption or degradation. Reverse-phase (C18) is mandatory.
-
Stationary Phase: Phenyl-hexyl or C18 (5 µm). Phenyl-hexyl often provides better separation of the aromatic isomers.
-
Mobile Phase:
-
Solvent A: H
O + 0.1% Formic Acid (FA) -
Solvent B: Acetonitrile (MeCN) + 0.1% FA
-
-
Gradient: 30% B to 100% B over 40 minutes.
-
Detection: UV at 254 nm and 360 nm (Diagnostic for xanthone core).
Visualization of Workflow
Figure 1: Isolation workflow for Kibdelone C, highlighting the critical oxidation pathway to Kibdelone A.
Physicochemical Characterization
To validate the isolation of Kibdelone C versus its congeners, compare the following data.
| Property | Kibdelone C (Target) | Kibdelone A (Artifact) |
| Molecular Formula | C | C |
| Appearance | Yellow amorphous solid | Orange/Red solid |
| UV | 235, 280, 365 nm | 235, 280, 410 nm (Red shift) |
| Key NMR Feature | C-Ring: Saturated (Tetrahydro) | C-Ring: Unsaturated (Aromatized) |
| MS Signature | Chlorine isotope pattern (3:1) | Chlorine isotope pattern (3:1) |
Diagnostic NMR Signals (DMSO-
-
Isoquinolinone: Singlet aromatic proton near
8.0 ppm. -
Tetrahydroxanthone: The presence of aliphatic signals in the
2.0–5.0 ppm range distinguishes 'C' from the fully aromatic 'A'.
Stability and Handling (The "Self-Validating" System)
The primary reason for low yields of Kibdelone C in literature is the "equilibration" issue. To ensure a self-validating protocol:
-
Solvent Exclusion: Avoid storing the compound in Methanol. Use DMSO for biological assays or Acetonitrile for short-term storage.
-
Temperature: Store neat films at -20°C.
-
Validation Step: Before any biological assay, run a "Check HPLC" (5 min isocratic). If the peak area of Kibdelone A exceeds 5%, repurify. Kibdelone C should be >95% pure to attribute cytotoxicity accurately.
References
-
Lacey, E., & Capon, R. J. (2007). Kibdelones A–C, Polyketides from the Rare Australian Actinomycete Kibdelosporangium sp.[1] Chemistry – A European Journal. [Link]
-
Slater, M., et al. (2011). Total Synthesis and Absolute Stereochemical Assignment of Kibdelone C. Journal of the American Chemical Society. [Link]
-
Zhang, J., et al. (2018). Convergent Synthesis of Kibdelone C.[1][3][4] Journal of Organic Chemistry. [Link]
-
Schwartz, B. D., et al. (2011). Enantioselective Total Synthesis of (-)-Kibdelone C.[5] Organic Letters. [Link]
Sources
- 1. Total Synthesis and Absolute Stereochemical Assignment of Kibdelone C - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of kibdelone C and simplified derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Convergent Synthesis of Kibdelone C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Total synthesis and absolute stereochemical assignment of kibdelone C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enantioselective total synthesis of (-)-kibdelone C - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Spectroscopic Data and Characterization of Kibdelone C
[1]
Executive Summary
Kibdelone C is a hexacyclic aromatic polyketide isolated from the rare actinomycete Kibdelosporangium sp. It belongs to a family of tetrahydroxanthones that exhibit potent cytotoxicity against human cancer cell lines (GI
From a characterization standpoint, Kibdelone C presents a unique challenge: it is a redox-active metabolite . Under aerobic conditions, it spontaneously oxidizes to the related congeners Kibdelone A and B. Therefore, establishing its chemical identity requires rigorous control of oxidative conditions and precise interpretation of spectroscopic data to distinguish it from its oxidized tautomers.
Key Chemical Identifiers:
-
Class: Hexacyclic tetrahydroxanthone / Isoquinolinone
-
Stereochemistry:
[1] -
Stability Profile: Kinetic instability in solution (oxidizes to Kibdelone A/B).
Isolation and Purification Strategy
Expertise Note: The primary cause of spectral inconsistency in Kibdelone C literature is the unintentional oxidation of the sample during purification. The following protocol minimizes this risk.
Optimized Isolation Workflow
To isolate Kibdelone C intact, researchers must avoid prolonged exposure to light and air. The use of antioxidants (e.g., ascorbic acid) or rapid chromatography is recommended.
Figure 1: Isolation logic flow highlighting the critical divergence point where oxidative instability can lead to artifact formation (Kibdelone A/B).[2]
Spectroscopic Characterization
Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is the first line of validation. Kibdelone C is distinguished by its molecular formula, which differs from Kibdelone A and B by the degree of unsaturation (hydrogen count).
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode (
). -
Diagnostic Ion:
or . -
Interpretation: The mass spectrum typically reveals a pattern consistent with a chlorinated polyketide. The presence of a chlorine atom is confirmed by the characteristic
isotopic ratio of to .
UV-Vis Spectroscopy
The hexacyclic core functions as an extended chromophore.
- (MeOH): 275 nm, 224 nm, 193 nm.[3]
-
Insight: The absorption at ~275 nm is characteristic of the xanthone-like system. A bathochromic shift (red shift) upon addition of base indicates the presence of phenolic hydroxyl groups.
Nuclear Magnetic Resonance (NMR) Analysis
The structural elucidation of Kibdelone C relies on dissecting the molecule into two distinct domains: the Isoquinolinone (Rings A-B) and the Tetrahydroxanthone (Rings C-F) .
Representative NMR Data (CDCl
)
Note: Chemical shifts are approximate and solvent-dependent. Refer to primary literature for raw datasets.
| Position | Multiplicity | Assignment / Diagnostic Feature | ||
| A-Ring | 7.0 – 8.0 | s / d | 120 – 140 | Aromatic protons on the chlorinated isoquinolinone. |
| C-Ring | - | - | 170 – 180 | Carbonyl (C=O) . Key HMBC correlation point. |
| F-Ring | 4.0 – 5.0 | m | 60 – 80 | Oxymethine protons . Diagnostic of the tetrahydro- moiety. |
| Me Groups | 1.0 – 2.5 | s / d | 10 – 25 | Methyl substituents on the aliphatic ring. |
Structural Elucidation Logic (HMBC/COSY)
The connectivity is established by "walking" through the rings using 2D NMR.
-
Isoquinolinone Anchor: The aromatic protons of the A-ring show strong HMBC correlations to the amide carbonyl and the chlorinated carbon.
-
Xanthone Linkage: The central C-ring carbonyl is the pivotal node connecting the aromatic B-ring to the aliphatic D/E rings.
-
Stereochemical Domain (F-Ring): This is the most complex region. It contains three contiguous stereocenters (
).
Figure 2: NMR connectivity logic. Solid lines represent strong intra-ring correlations; dashed lines represent the inter-ring HMBC correlations required to fuse the hexacyclic core.
Stereochemical Determination
The absolute configuration of Kibdelone C (
Optical Rotation[1][4]
-
Natural Kibdelone C:
( )[1] -
Synthetic Kibdelone C:
( )[1] -
Validation: The matching sign and magnitude between natural and synthetic samples confirm the absolute stereochemistry.
NOESY Analysis
To determine relative stereochemistry in the F-ring:
-
Observation: NOE correlations are observed between the axial protons of the cyclohexane ring.
-
Interpretation: These correlations dictate the relative cis or trans relationships of the hydroxyl and methyl substituents.
References
-
Capon, R. J., et al. (2007). "Kibdelones: Novel Cytotoxic Polyketides from a Rare Actinomycete, Kibdelosporangium sp." Chemistry – A European Journal.
-
Ready, J. M., et al. (2016). "Synthesis and Biological Evaluation of Kibdelone C and Its Simplified Derivatives." Journal of the American Chemical Society.
-
Ready, J. M., et al. (2011). "Enantioselective Total Synthesis of (-)-Kibdelone C." Journal of the American Chemical Society.
Methodological & Application
Application Note: Total Synthesis of Kibdelone C via Convergent Fragment Coupling
Executive Summary
This Application Note details the total synthesis of Kibdelone C , a hexacyclic polyketide isolated from Kibdelosporangium sp.[1][2][3] exhibiting potent cytotoxicity (GI50 < 1 nM) against human tumor cell lines.[1][2][3][4] Due to the inherent redox instability of the kibdelone family—specifically the facile equilibration between congeners A, B, and C—this protocol emphasizes the Porco Route (Boston University). This strategy utilizes a convergent coupling of a dihydrophenanthrene (ABCD ring) and a chiral iodocyclohexene (EF ring), offering superior modularity and stereocontrol compared to linear approaches.
Key Advantages of this Protocol:
-
Convergent Design: Allows independent optimization of the aromatic core and the stereochemically dense EF-ring.
-
Stereocontrol: Utilizes a diastereoselective iodo-halo-Michael/aldol sequence to establish the critical C-ring stereocenters.
-
Scalability: Avoids late-stage, low-yielding oxidations by establishing oxidation states early in the fragment synthesis.
Introduction & Structural Analysis[1][5]
Kibdelone C features a tetrahydroxanthone core fused to an isocoumarin-like moiety.[3][5] Its structural complexity arises from the highly oxygenated framework and the specific stereochemistry of the EF-ring system.
Therapeutic Significance
Kibdelone C displays broad-spectrum anticancer activity, notably against leukemia (SR) and renal carcinoma (SN12C) lines.[1][2] However, its utility as a probe is complicated by its tendency to oxidize and tautomerize into Kibdelone A and B in solution. This synthesis provides a reliable route to fresh, high-purity material for biological assay validation.
Retrosynthetic Logic
The synthesis disconnects the molecule at the central tetrahydroxanthone linkage. By breaking the ether linkage and the acyl bond, we derive two key fragments:
-
Fragment A (ABCD Ring): A functionalized dihydrophenanthrene.[1][2]
-
Fragment B (EF Ring): A chiral iodocyclohexene carboxylate.[1][2][6][7][8]
Figure 1: Retrosynthetic disconnection of Kibdelone C, highlighting the convergent assembly of the ABCD and EF ring systems.
Detailed Experimental Protocols
Protocol A: Synthesis of the Chiral EF-Ring Fragment
Objective: Construct the highly functionalized iodocyclohexene (Fragment B) with precise stereocontrol.
Mechanism: This step employs a halo-Michael/aldol cascade.[1][2][7] The iodine atom not only facilitates the cyclization but serves as a synthetic handle for future cross-couplings if derivative libraries are desired.
Reagents & Equipment:
-
Substrate: Acyclic enone precursor (derived from D-glucose or similar chiral pool source).
-
Reagent:
(Iodine), (Trimethylsilyl trifluoromethanesulfonate). -
Solvent:
(Dichloromethane), anhydrous. -
Apparatus: Flame-dried round-bottom flask, inert atmosphere (
).
Step-by-Step Methodology:
-
Preparation: Dissolve the acyclic enone precursor (1.0 equiv) in anhydrous
(0.1 M) and cool to -78°C. -
Activation: Add
(1.1 equiv) dropwise to activate the carbonyl. -
Cyclization: Add
(1.2 equiv) in dropwise over 30 minutes. The solution will transition from colorless to dark violet. -
Quench: Warm slowly to 0°C over 2 hours. Quench with saturated aqueous
(sodium thiosulfate) to reduce excess iodine (color change: violet to clear). -
Workup: Extract with
(3x). Wash combined organics with brine, dry over , and concentrate.[9] -
Purification: Flash chromatography (Hexanes/EtOAc gradient).
Critical Process Parameter (CPP): Temperature control at -78°C is vital to prevent non-selective halogenation.
Protocol B: Convergent Coupling and Xanthone Formation
Objective: Merge Fragment A and Fragment B, then close the final ring to form the Kibdelone core.
Mechanism:
-
Oxa-Michael Addition: The phenolic hydroxyl of Fragment A attacks the activated double bond of Fragment B.
-
Friedel-Crafts Acylation: Activation of the carboxylic acid moiety with Cyanuric Chloride triggers an intramolecular cyclization to form the xanthone.
Reagents:
-
Fragment A (ABCD Phenol) and Fragment B (EF Iodide).
-
Base:
(Cesium Carbonate). -
Activator: Cyanuric Chloride (
). -
Base (Step 2):
(Hünig's base).
Workflow Diagram:
Figure 2: Reaction workflow for the convergent assembly of the Kibdelone core.
Step-by-Step Methodology:
-
Coupling: To a solution of Fragment A (1.0 equiv) and Fragment B (1.2 equiv) in DMF, add
(2.0 equiv). Stir at Room Temperature (RT) for 12 hours. Monitor by TLC for the disappearance of Fragment A. -
Workup 1: Dilute with water, extract with ether, and concentrate to obtain the crude vinylogous carbonate intermediate. Note: This intermediate is acid-sensitive.
-
Cyclization: Dissolve the crude intermediate in Toluene. Add
(3.0 equiv) and Cyanuric Chloride (1.5 equiv). -
Heating: Heat the mixture to 80°C for 4 hours. The cyanuric chloride converts the carboxylic acid into a reactive acid chloride-like species, driving the closure onto the electron-rich aromatic ring.
-
Final Purification: Silica gel chromatography (DCM/MeOH gradient).
Quality Control & Validation
Analytical Specifications
Kibdelone C is identified by specific NMR signatures.[9][10] Note that in Methanol (
| Parameter | Specification | Diagnostic Signal (1H NMR, 500 MHz) |
| Appearance | Yellow/Orange Solid | N/A |
| H-1 (Aromatic) | Singlet | |
| H-EF (Bridge) | Multiplet | |
| Mass Spec | HRMS (ESI+) | |
| Purity | >95% | HPLC (C18, Acetonitrile/Water + 0.1% Formic Acid) |
Stability & Storage (Troubleshooting)
-
Issue: Sample turns from yellow to reddish-brown.
-
Cause: Oxidation to Kibdelone A/B quinone forms.
-
Solution: Store solid material under Argon at -20°C. Perform all solution-phase transfers using degassed solvents.
Safety & Handling
WARNING: Kibdelone C is a potent cytotoxin (nanomolar potency).[4]
-
Engineering Controls: All weighing and solution preparation must be performed inside a certified Chemical Fume Hood or Glovebox.
-
PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.
-
Waste Disposal: All consumables contacting the compound must be treated as hazardous cytotoxic waste.
References
-
Total Synthesis (Porco Route): Sloman, D. L.; Bacon, J. W.; Porco, J. A.[6][7] Jr. "Total Synthesis and Absolute Stereochemical Assignment of Kibdelone C." J. Am. Chem. Soc.[5][6][7]2011 , 133, 9952–9955.[6][7] Link
-
Total Synthesis (Ready Route): Butler, J. R.; Wang, C.; Bian, J.; Ready, J. M. "Enantioselective Total Synthesis of (−)-Kibdelone C." J. Am. Chem. Soc.[5]2011 , 133, 9956–9959.[5] Link
-
Isolation & Biology: Ratnayake, R.; Lacey, E.; Tennant, S. T.; Gill, J. H.; Capon, R. J. "Kibdelones: Novel Anticancer Polyketides from a Rare Australian Actinomycete." Org. Lett.2006 , 8, 5267–5270. Link
Sources
- 1. Total Synthesis and Absolute Stereochemical Assignment of Kibdelone C - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and biological evaluation of kibdelone C and simplified derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enantioselective total synthesis of (-)-kibdelone C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Total synthesis and absolute stereochemical assignment of kibdelone C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enantioselective Total Synthesis and Biological Evaluation of (+)-Kibdelone A and a Tetrahydroxanthone Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chimia.ch [chimia.ch]
- 10. iq.ufrgs.br [iq.ufrgs.br]
- 11. Frontiers | Isolation, Biosynthesis, and Biological Activity of Polycyclic Xanthones From Actinomycetes [frontiersin.org]
Application Note: In Vitro Profiling of Kibdelone C Cytotoxicity and Cytoskeletal Disruption
Introduction & Scientific Context
Kibdelone C is a hexacyclic tetrahydroxanthone originally isolated from the rare soil actinomycete Kibdelosporangium sp.[1] It is distinct from standard chemotherapeutics due to its potent cytotoxicity (low nanomolar GI50) and its specific ability to disrupt the actin cytoskeleton.
Critical Mechanistic Insight: Unlike cytochalasins or phalloidin, Kibdelone C does not bind actin directly in cell-free systems. Instead, it induces massive cytoskeletal collapse and cell rounding through an indirect cellular mechanism that remains distinct from direct polymerization inhibition. This application note provides a validated workflow to quantify this cytotoxicity and visualize the phenotypic "actin collapse" characteristic of Kibdelone C exposure.
Key Compound Properties
| Property | Description |
| Molecular Class | Hexacyclic Polyketide / Tetrahydroxanthone |
| Primary Target | Actin Cytoskeleton (Indirect modulation) |
| Potency Range | |
| Solubility | Soluble in DMSO; Lipophilic |
| Stability Warning | High. Kibdelone C is prone to oxidative dehydrogenation to form Kibdelone A and B. Solutions must be prepared fresh or stored under inert gas (Argon/Nitrogen). |
Experimental Workflow
The following diagram outlines the logical flow for validating Kibdelone C activity, moving from compound handling to phenotypic confirmation.
Figure 1: Experimental workflow for Kibdelone C evaluation.[2][3][4] Note the emphasis on anoxic preparation to prevent oxidation to Kibdelone A/B.
Protocol A: Compound Preparation & Handling (Critical)
Rationale: Kibdelone C is chemically unstable in solution over long periods, oxidizing to the less potent Kibdelone A or B. Standard "benchtop" preparation will lead to inconsistent IC50 shifts.
-
Stock Solution: Dissolve lyophilized Kibdelone C in high-grade anhydrous DMSO to a concentration of 10 mM.
-
Pro-Tip: Perform this step in a nitrogen-purged glove box if available. If not, minimize air exposure and work quickly.
-
-
Aliquot & Storage: Immediately aliquot into light-protective, amber glass vials (avoid plastic if possible for long-term storage to prevent sorption). Store at -80°C.
-
Working Solution: On the day of the experiment, thaw one aliquot. Prepare a 10 µM intermediate dilution in culture media immediately prior to cell treatment. Do not refreeze.
Protocol B: High-Sensitivity Cytotoxicity Assay (Resazurin)
Rationale: Because Kibdelone C induces cell rounding and detachment, wash-dependent assays (like Crystal Violet or SRB) carry a high risk of false positives (washing away live, but rounded, cells). We utilize a metabolic assay (Resazurin/AlamarBlue) which is homogeneous and non-lytic.
Materials
-
Target Cells (e.g., HeLa, MCF-7, or SN12C)
-
Resazurin Sodium Salt (dissolved in PBS)
-
96-well black-walled, clear-bottom plates
Step-by-Step Procedure
-
Seeding: Seed cells at optimized density (typically 3,000–5,000 cells/well) in 90 µL of media. Incubate for 24 hours to allow adhesion.
-
Treatment: Prepare a 10x serial dilution of Kibdelone C in media.
-
Range: 0.01 nM to 1000 nM (Kibdelone C is extremely potent; standard µM ranges will plateau).
-
Add 10 µL of drug solution to each well. Final DMSO concentration must be <0.5%.
-
-
Incubation: Incubate for 48 to 72 hours .
-
Note: Actin disruptors often show delayed cytotoxicity compared to DNA damaging agents.
-
-
Readout: Add Resazurin solution (10% of well volume). Incubate for 2–4 hours at 37°C.
-
Detection: Measure fluorescence at Ex 560 nm / Em 590 nm.
Protocol C: Visualization of Cytoskeletal Collapse (Phalloidin)
Rationale: This is the validation step. Kibdelone C causes a specific phenotype: the loss of stress fibers and the formation of "actin aggregates" or rounding, without the complete depolymerization seen with Latrunculin.
Materials
-
Phalloidin conjugate (e.g., Alexa Fluor 488 Phalloidin)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100
-
Confocal Microscope[5]
Step-by-Step Procedure
-
Seeding: Seed cells on sterile glass coverslips or in µ-Slide chambers.
-
Treatment: Treat with Kibdelone C at
(approx. 20–50 nM) for 6 hours .-
Timing: We look at an early time point (6h) to capture the mechanism (actin disruption) before the cell enters late-stage apoptosis (24h+).
-
-
Fixation (Gentle):
-
Warning: Treated cells are loosely attached due to actin collapse. Do not aspirate directly.
-
Add PFA directly to the media (1:1 ratio) for 2 minutes to "pre-fix." Then replace with fresh 4% PFA for 15 minutes.
-
-
Permeabilization: Wash with PBS, then incubate with 0.1% Triton X-100 for 5 minutes.
-
Staining: Block with 1% BSA. Stain with Phalloidin (1:400) for 20 minutes in the dark. Counterstain nuclei with DAPI.
-
Imaging: Use a 60x oil objective.
-
Expected Result (Control): Long, linear stress fibers.
-
Expected Result (Kibdelone C): Loss of fibers, cell rounding, punctate actin aggregates.
-
Mechanistic Pathway Visualization
The following diagram illustrates the unique "Indirect" mechanism of Kibdelone C compared to standard actin toxins.
Figure 2: Mechanism of Action. Unlike Cytochalasin D, Kibdelone C disrupts the cytoskeleton without directly binding actin in vitro [2].[6]
Data Analysis & Interpretation
Calculating Potency
Normalize fluorescence values to DMSO control (100%) and "No Cell" blank (0%). Fit the data to a 4-parameter logistic (4PL) non-linear regression model:
Representative Data Matrix
| Cell Line | Tissue Origin | Expected IC50 (72h) | Phenotype (6h) |
| SN12C | Renal | 1.2 – 3.0 nM | Rapid Rounding |
| SR | Leukemia | 0.5 – 2.0 nM | Fragmentation |
| MCF-7 | Breast | 2.5 – 5.0 nM | Loss of Stress Fibers |
| HFF-1 | Normal Fibroblast | > 50 nM | Reduced Sensitivity |
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| IC50 shifts >10x between runs | Compound Oxidation | Use fresh aliquots; ensure storage under Argon/Nitrogen. Check LC-MS for "Kibdelone A" peak. |
| High background in viability assay | Cell Detachment | Do not wash plates before adding Resazurin/MTS. Use homogeneous assays. |
| No actin disruption observed | Timepoint too late | Cells may have already detached or died. Image at 4h or 6h, not 24h. |
| Precipitation in media | High Concentration | Kibdelone C is lipophilic. Ensure final DMSO is <0.5% and avoid stocks >50 µM in aqueous media. |
References
-
Capon, R. J., et al. (2007). Kibdelones: Novel Anticancer Polyketides from a Rare Australian Actinomycete.[7] Journal of the American Chemical Society, 129(5), 1304–1305.
-
Rujirawanich, J., et al. (2016). Synthesis and Biological Evaluation of Kibdelone C and Its Simplified Derivatives.[6] Journal of the American Chemical Society, 138(33), 10561–10570.[6]
-
Ready, J. M., et al. (2011). Total Synthesis and Absolute Stereochemical Assignment of Kibdelone C. Journal of the American Chemical Society, 133(25), 9692–9695.
Sources
- 1. Synthesis and biological evaluation of kibdelone C and simplified derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. imperial.ac.uk [imperial.ac.uk]
- 4. Total Synthesis and Absolute Stereochemical Assignment of Kibdelone C - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro Fluorescence Imaging–based Actin Bundling Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 7. Kibdelones: novel anticancer polyketides from a rare Australian actinomycete - PubMed [pubmed.ncbi.nlm.nih.gov]
High-Precision NCI-60 Screening for Kibdelone C: Protocol & Mechanistic Deconvolution
Executive Summary
Kibdelone C, a hexacyclic polyketide isolated from Kibdelosporangium sp., represents a class of potent cytotoxins with low nanomolar efficacy (GI50 < 1 nM) against specific leukemia and renal cancer lines.[1][2] Unlike traditional DNA-intercalating polyketides, Kibdelone C disrupts the actin cytoskeleton without direct actin binding, suggesting a novel upstream regulatory target.[1]
This Application Note details the specific protocol for profiling Kibdelone C using the NCI-60 panel. It addresses critical stability challenges—specifically the spontaneous oxidation to Kibdelones A and B—and provides a framework for using the COMPARE algorithm to validate its unique mechanism of action (MoA).
Scientific Rationale & Compound Stability[1][3]
The Stability Paradox
Kibdelone C is the most potent congener in its family, but it is chemically labile.[1] In protic solvents like methanol, it exists in equilibrium with Kibdelones A and B via keto-enol tautomerization and redox reactions.[1]
-
Operational Impact: Standard compound management protocols using methanol must be avoided. DMSO is the required vehicle, but freeze-thaw cycles must be minimized to prevent degradation prior to cell exposure.[1]
The NCI-60 Logic
The NCI-60 screen utilizes the Sulforhodamine B (SRB) assay to measure cellular protein content.[3][4] For Kibdelone C, this screen serves two purposes:
-
Potency Verification: Confirming sub-nanomolar activity in sensitive lines (e.g., SR, SN12C).[1][2]
-
Target Deconvolution: Using the "Mean Graph" fingerprint to differentiate Kibdelone C from direct tubulin binders (e.g., Vincristine) or direct actin binders (e.g., Cytochalasins).[1]
Experimental Protocol: NCI-60 SRB Assay
Reagents & Preparation
-
Compound: Kibdelone C (Purified >98%).
-
Vehicle: Anhydrous DMSO (stored under argon if possible).
-
Assay Control: Doxorubicin or Paclitaxel (positive control).
-
Stain: Sulforhodamine B (0.4% w/v in 1% acetic acid).[5]
-
Fixative: Trichloroacetic Acid (TCA) (50% w/v stock).
Workflow Visualization
The following diagram outlines the critical path for the NCI-60 screen, emphasizing the "Time Zero" (Tz) fixation step required to distinguish cytostatic from cytotoxic effects.
Figure 1: Step-by-step workflow for the NCI-60 SRB Assay.[4] Note the parallel processing of Tz plates.
Detailed Methodology
Step 1: Cell Seeding (Day 0)
-
Inoculate 60 cell lines into 96-well microtiter plates (100 µL/well).
-
Density: Range from 5,000 to 40,000 cells/well depending on the doubling time of the specific line (e.g., slower growing OVCAR-5 requires higher density).
-
Incubate at 37°C, 5% CO₂, 95% humidity for 24 hours.
Step 2: Compound Addition (Day 1)
-
Tz Fixation: Select one plate per cell line before drug addition. Fix in situ with 50 µL of cold 50% TCA (final concentration 10%). This establishes the "Time Zero" (Tz) protein value.
-
Kibdelone C Prep: Dissolve Kibdelone C in DMSO at 400x the highest test concentration.
-
Dilution: Create a 5-log serial dilution series. For Kibdelone C, the recommended range is 10⁻⁶ M to 10⁻¹⁰ M due to its high potency.[1]
-
Add 100 µL of drug solution to experimental plates.
Step 3: Incubation & Fixation (Day 3)
-
Incubate treated plates for 48 hours.
-
Terminate assay by adding 50 µL of cold 50% TCA (final conc. 10% TCA).
-
Incubate at 4°C for 60 minutes. Note: This step precipitates proteins, to which SRB binds.[1]
Step 4: Staining & Solubilization
-
Wash plates 5x with tap water and air dry.
-
Add 100 µL of 0.4% SRB solution.[5] Incubate 10 minutes at room temperature.
-
Wash 5x with 1% acetic acid to remove unbound dye.[5] Air dry.
-
Solubilize bound stain with 10 mM Tris base (pH 10.5).
Data Analysis & Interpretation
Quantitative Metrics
Using the raw OD values for Time Zero (Tz), Control Growth (C), and Test Growth (Ti), calculate the following parameters:
| Parameter | Definition | Calculation Condition | Formula |
| GI50 | 50% Growth Inhibition | Ti ≥ Tz | [(Ti-Tz)/(C-Tz)] x 100 = 50 |
| TGI | Total Growth Inhibition | Ti = Tz | Ti = Tz (Net growth = 0) |
| LC50 | 50% Lethal Concentration | Ti < Tz | [(Ti-Tz)/Tz] x 100 = -50 |
The COMPARE Algorithm
Because Kibdelone C affects the cytoskeleton without direct binding, its "fingerprint" in the NCI-60 panel is the primary tool for hypothesis validation. The COMPARE algorithm correlates the GI50 pattern of Kibdelone C against a database of standard agents.
Figure 2: Logic flow for using COMPARE to validate Mechanism of Action.
Expected Results for Kibdelone C
Based on historical data for this compound class, researchers should anticipate the following profile:
-
Selectivity: High sensitivity in Leukemia (SR) and Renal (SN12C) panels.[2]
-
Potency: GI50 values in the 0.1 nM to 5 nM range.
-
Pattern: The mean graph should show a "cytoskeletal" signature but may not perfectly overlay with cytochalasin (actin binder) or vincristine (tubulin binder), confirming its unique indirect modulation of actin dynamics.
References
-
Capon, R. J., et al. (2007).[1] "Kibdelones A-C, potent cytotoxic agents from a rare Australian actinomycete Kibdelosporangium sp."[1][2] Journal of Natural Products.
-
Rujirawanich, J., et al. (2016).[1][6] "Synthesis and Biological Evaluation of Kibdelone C and Its Simplified Derivatives." Journal of the American Chemical Society.[6]
-
Shoemaker, R. H. (2006).[1] "The NCI60 human tumour cell line anticancer drug screen."[5][7][8][9][10][11] Nature Reviews Cancer.
-
National Cancer Institute. (2023). "NCI-60 Screening Methodology." Developmental Therapeutics Program.
-
Vichai, V., & Kirtikara, K. (2006).[1] "Sulforhodamine B colorimetric assay for cytotoxicity screening." Nature Protocols.
Sources
- 1. revvity.co.jp [revvity.co.jp]
- 2. Total Synthesis and Absolute Stereochemical Assignment of Kibdelone C - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. dctd.cancer.gov [dctd.cancer.gov]
- 5. dctd.cancer.gov [dctd.cancer.gov]
- 6. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. dctd.cancer.gov [dctd.cancer.gov]
- 9. news-medical.net [news-medical.net]
- 10. Analysis of FDA-Approved Anti-Cancer Agents in the NCI60 Panel of Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacogenomics of in vitro response of the NCI-60 cancer cell line panel to Indian natural products - PMC [pmc.ncbi.nlm.nih.gov]
Optimized Sulforhodamine B (SRB) Cytotoxicity Profiling for Kibdelone C
Application Note: AN-KIB-001
Executive Summary & Scientific Rationale
Kibdelone C is a potent bioactive polyketide (tetrahydroxanthone) derived from Kibdelosporangium sp., exhibiting low-nanomolar cytotoxicity (GI
Why SRB? The Case for Protein Mass over Metabolic Activity
For characterizing Kibdelone C, the Sulforhodamine B (SRB) assay is superior to metabolic assays like MTT or MTS.
-
Mechanism Independence: Kibdelone C induces cytoskeletal collapse. Metabolic assays (MTT) rely on mitochondrial reductase activity, which can fluctuate wildly during cytoskeletal stress responses, leading to false positives/negatives. SRB measures total cellular protein, providing a linear, stable proxy for cell mass.[3][4]
-
Sensitivity at Nanomolar Ranges: The SRB assay's high signal-to-noise ratio is essential for accurately resolving the steep dose-response curves typical of sub-5 nM compounds like Kibdelone C.
-
Fixation Advantage: The trichloroacetic acid (TCA) fixation step "freezes" the cell population, preventing the metabolic recovery often seen in tetrazolium assays during the incubation period.
Compound Management: The Critical Variable
WARNING: Stability Alert
Kibdelone C is chemically sensitive. Under aerobic conditions, it can spontaneously oxidize to Kibdelone A and B (quinones).[2] While all congeners are cytotoxic, accurate IC
| Parameter | Specification | Causality / Rationale |
| Solvent | DMSO (Anhydrous) | Lipophilic polyketide solubility. |
| Stock Conc. | 10 mM | Minimizes volume added to culture (keep DMSO < 0.5%). |
| Storage | -80°C, Dark, Argon/N2 | Prevents oxidation to Kibdelone A/B. |
| Handling | Amber vials, Ice | Light and heat accelerate degradation. |
Experimental Workflow Visualization
The following diagram outlines the optimized workflow, highlighting the critical "Stop Point" where fixation occurs.
Figure 1: Linear workflow for the SRB assay. The TCA fixation step is the critical checkpoint that differentiates this from metabolic assays.
Detailed Protocol
Phase 1: Preparation (Day 0)
Objective: Establish a log-phase monolayer.
-
Seeding Density: Optimization is required per cell line. For fast growers (e.g., HCT116), seed 3,000–5,000 cells/well . For slow growers, up to 10,000 cells/well .
-
Volume: 100 µL per well in 96-well plates.
-
Incubation: 24 hours at 37°C, 5% CO
to allow attachment.
Phase 2: Treatment (Day 1)
Objective: Expose cells to Kibdelone C without inducing solvent toxicity.
-
Tz Plate (Time Zero): Before adding drugs, fix one dedicated plate immediately. This provides the
value (cell mass at time of drug addition), crucial for calculating cell kill (LC ) vs. growth inhibition. -
Serial Dilution: Prepare a 2x concentration series of Kibdelone C in media.
-
Range: Given the potency (<5 nM), a range from 100 nM down to 0.01 nM is recommended.
-
Control: Vehicle control (DMSO) must match the highest drug well concentration (max 0.5%).
-
-
Addition: Add 100 µL of 2x drug solution to the 100 µL already in the wells. Total volume = 200 µL.
Phase 3: Fixation (Day 3 - Critical Step)
Objective: Precipitate proteins and arrest biological activity.
-
Reagent: 50% (w/v) Trichloroacetic Acid (TCA) . Keep at 4°C.
-
Method: Gently add 50 µL of cold 50% TCA directly to the 200 µL medium in each well (Final TCA concentration ≈ 10%).
-
Technique Tip: Pipette slowly against the well wall to avoid dislodging the monolayer.
-
-
Incubation: 60 minutes at 4°C . (Do not incubate at 37°C; cold promotes precipitation).
-
Wash: Wash 5x with slow-running tap water. Air dry plates completely. Note: Plates can be stored indefinitely at room temperature after drying.
Phase 4: Staining and Solubilization
Objective: Quantify protein mass.
-
Stain: Add 100 µL of 0.4% (w/v) Sulforhodamine B in 1% acetic acid.
-
Incubate: 30 minutes at room temperature (protected from light).
-
Wash: Remove dye and wash 4x with 1% Acetic Acid to remove unbound dye.[5][6]
-
Dry: Air dry until no moisture remains.
-
Solubilize: Add 200 µL of 10 mM Tris Base (pH 10.5).
-
Read: Shake plate for 5 minutes. Measure Absorbance (OD) at 510 nm .[5][6]
Data Analysis & Interpretation
Calculate the NCI-standard metrics to define the potency of Kibdelone C.
Variables:
- : OD at time zero (drug addition).
- : OD of control growth (48h).
- : OD of test growth (48h).
Calculation Logic Table
| Metric | Definition | Formula | Interpretation for Kibdelone C |
| % Growth | Net growth relative to control | If | Positive = Growth Inhibition Negative = Cytotoxicity (Cell Kill) |
| GI | 50% Growth Inhibition | Conc.[8] where | Expected: < 5 nM |
| TGI | Total Growth Inhibition | Conc. where | Cytostatic concentration. |
| LC | 50% Lethal Concentration | Conc. where | Concentration killing 50% of original cells. |
Mechanistic Context Visualization
Understanding where Kibdelone C fits in the cellular machinery helps interpret SRB data.
Figure 2: Mechanistic impact of Kibdelone C. Cytoskeletal disruption makes protein quantification (SRB) more reliable than metabolic activity (MTT).
Troubleshooting & Quality Control
-
High Background: Often caused by incomplete washing of unbound dye. Ensure the 1% acetic acid wash is vigorous.
-
Uneven Staining: Drying the plates too quickly or unevenly before staining can cause "edge effects."
-
Precipitation in Wells: Kibdelone C is hydrophobic. If you see crystals at high concentrations (>10 µM), the data at those points is invalid. However, given the nM potency, this is rarely an issue in the active range.
References
-
Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening.[3][4][5][6][9] Nature Protocols, 1(3), 1112–1116. [Link]
-
Shoemaker, R. H. (2006). The NCI60 human tumour cell line anticancer drug discovery project.[8] Nature Reviews Cancer, 6(10), 813–823. [Link]
-
Rujirawanich, J., Kim, S., Ma, A. J., et al. (2016).[1] Synthesis and Biological Evaluation of Kibdelone C and Its Simplified Derivatives. Journal of the American Chemical Society, 138(33), 10561–10570.[1] [Link]
-
Schmid, I., et al. (1993). Dead cell discrimination with 7-amino-actinomycin D in combination with dual color immunofluorescence in single laser flow cytometry. Cytometry, 13(2), 204-208. (Reference for viability comparison logic). [Link]
Sources
- 1. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 2. Synthesis and biological evaluation of kibdelone C and simplified derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. researchgate.net [researchgate.net]
- 6. SRB assay for measuring target cell killing [protocols.io]
- 7. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 8. imperial.ac.uk [imperial.ac.uk]
- 9. dctd.cancer.gov [dctd.cancer.gov]
Developing Animal Models for Kibdelone C Anticancer Studies
Application Note & Protocol Guide
Executive Summary & Scientific Rationale
Kibdelone C is a hexacyclic polyketide isolated from Kibdelosporangium species. Unlike traditional polycyclic aromatics (e.g., doxorubicin) that intercalate DNA, Kibdelone C exhibits a distinct mechanism of action: it causes the collapse of the actin cytoskeleton without directly binding to actin or inhibiting its polymerization in vitro.[1][2][3] This suggests interference with upstream regulatory pathways (e.g., Rho/Rac signaling or mitochondrial dynamics).
Despite low nanomolar cytotoxicity (GI50 < 5 nM) against diverse cancer lines (HCT116, A549), the clinical translation of Kibdelone C is hindered by chemical instability (spontaneous oxidation to Kibdelone A/B) and lipophilicity .
This guide outlines the development of the first validated animal models for Kibdelone C. It prioritizes formulation stability and step-wise safety profiling before efficacy testing, ensuring that observed results are due to the drug's mechanism, not vehicle toxicity or compound degradation.
Phase I: Compound Formulation & Stability (Critical Path)
The Challenge: Kibdelone C is prone to oxidative degradation under aerobic conditions.[1] Inconsistent handling will yield non-reproducible in vivo data. The Solution: Use of Methyl-Kibdelone C (a chemically stable, equipotent analog) is recommended for initial PK/PD modeling. If the natural product must be used, strict anaerobic/antioxidant protocols are required.
Protocol A: Solubilization & Vehicle Selection
Standard saline is insufficient. A co-solvent or complexation system is required.
| Component | Function | Concentration (v/v) | Notes |
| DMSO | Primary Solubilizer | 5% - 10% | Dissolve stock compound here first. |
| Cremophor EL (or Tween 80) | Surfactant | 5% - 10% | Prevents precipitation upon dilution. |
| PBS / Saline | Diluent | 80% - 90% | Add slowly with vortexing. |
| Alternative: HP-β-CD | Complexing Agent | 20% (w/v) in water | Preferred for lower toxicity in repeat dosing. |
Step-by-Step Formulation:
-
Weighing: Weigh Kibdelone C in a glove box (nitrogen atmosphere) if possible.
-
Stock Solution: Dissolve in anhydrous DMSO to 20 mg/mL. Store at -80°C in amber vials (light sensitive).
-
Working Solution (Daily Prep):
-
Add required volume of DMSO stock.
-
Add Cremophor EL/Tween 80. Vortex for 30 seconds.
-
Slowly add warm (37°C) Saline/PBS dropwise while vortexing to prevent "crashing out."
-
QC Check: Inspect for turbidity. If cloudy, sonicate for 5 mins. If crystals persist, the formulation has failed.
-
Phase II: Model Selection & Design
Rationale for Model Choice
-
Mouse Strain: Athymic Nude Mice (nu/nu) are sufficient for standard CDX (Cell-Derived Xenograft) models. If using patient-derived xenografts (PDX) or investigating metastasis, NSG (NOD scid gamma) mice are required due to their complete lack of NK cell activity.
-
Cell Line Selection: Based on in vitro sensitivity profiles.
-
HCT116 (Colon Carcinoma): Highly sensitive (GI50 ~3-5 nM).[1] Forms robust, measurable subcutaneous tumors.
-
A549 (Lung Carcinoma): Standard model for cytoskeleton disruptors.
-
Diagram: Study Workflow
The following diagram illustrates the critical path from formulation to data analysis.
Caption: Linear workflow ensuring formulation stability and safety (MTD) are established before resource-intensive efficacy studies.
Phase III: Maximum Tolerated Dose (MTD) Protocol
Objective: Determine the highest dose that does not cause unacceptable toxicity (>15% body weight loss) to guide efficacy dosing.
Experimental Design:
-
Animals: Non-tumor bearing Balb/c or Nude mice (n=3 per cohort).
-
Route: Intraperitoneal (IP) is preferred initially due to solubility limits. Intravenous (IV) tail vein is secondary.
-
Dosing Schedule: Q2D x 3 (Every 2 days, 3 doses total).
Dose Escalation Scheme:
-
Cohort 1: 1 mg/kg
-
Cohort 2: 5 mg/kg
-
Cohort 3: 10 mg/kg
-
Cohort 4: 20 mg/kg
Monitoring:
-
Weigh mice daily.
-
Stop Rule: If >15% weight loss or signs of distress (hunched posture, piloerection), euthanize immediately. The MTD is the dose below this level.
Phase IV: Efficacy Study (HCT116 Xenograft)
Objective: Assess tumor growth inhibition (TGI) of Kibdelone C.
Step-by-Step Protocol
1. Cell Preparation:
-
Harvest HCT116 cells in exponential growth phase (70-80% confluence).
-
Resuspend in 1:1 mixture of cold PBS and Matrigel (essential for consistent tumor take).
-
Concentration:
cells per 100 µL injection.
2. Inoculation:
-
Inject 100 µL subcutaneously into the right flank of 6-8 week old female Nude mice.
-
Monitor growth until tumors reach 100–150 mm³ (approx. 10-14 days).
3. Randomization (Day 0):
-
Measure tumors using digital calipers:
. -
Randomize mice into groups (n=8-10) to ensure equal average tumor volume across groups.
-
Group 1: Vehicle Control (Exact solvent match).
-
Group 2: Kibdelone C (Low Dose - e.g., 50% MTD).
-
Group 3: Kibdelone C (High Dose - MTD).
-
Group 4: Positive Control (e.g., Paclitaxel or Doxorubicin).
-
4. Dosing & Measurement:
-
Administer drug IP or IV (Q2D or Q3D) for 21 days.
-
Measure tumor volume and body weight 3x per week.
5. Endpoint:
-
Euthanize when control tumors reach 1500-2000 mm³.
-
Harvest tumors: Flash freeze half (for Western Blot) and fix half in 10% formalin (for IHC).
Phase V: Pharmacodynamic (PD) Biomarkers
Since Kibdelone C disrupts the actin cytoskeleton, standard DNA-damage markers (gamma-H2AX) may be absent.
Diagram: Mechanism & Biomarker Strategy
Caption: Proposed mechanism of action.[1][4][5] PD markers should target cytoskeletal integrity and downstream apoptosis.
Recommended Assays:
-
F-Actin vs. G-Actin Fractionation (Western Blot):
-
Cleaved Caspase-3 (IHC):
-
Rationale: Confirm that cytoskeletal collapse leads to apoptotic cell death in vivo.
-
-
Histopathology (H&E):
-
Look for "mitotic catastrophe" or multinucleated cells, which are common phenotypes of cytoskeleton disruptors.
-
References
-
Rujirawanich, J., et al. (2016). Synthesis and Biological Evaluation of Kibdelone C and Its Simplified Derivatives.[3] Journal of the American Chemical Society, 138(33), 10561-10570.[3] Link
-
Ratnayake, R., et al. (2007). Kibdelones: Novel Anticancer Polyketides from a Kibdelosporangium sp. Organic Letters, 9(11), 2131-2134. Link
-
National Cancer Institute (NCI). NCI-60 Human Tumor Cell Lines Screen.[6] Link
-
Workman, P., et al. (2010). Guidelines for the welfare and use of animals in cancer research. British Journal of Cancer, 102, 1555–1577. Link
Sources
- 1. Synthesis and biological evaluation of kibdelone C and simplified derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 4. mdpi.com [mdpi.com]
- 5. An Update on the Anticancer Activity of Xanthone Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. imperial.ac.uk [imperial.ac.uk]
Application Note: Fluorescent Microscopy of Actin Disruption by Kibdelone C
Abstract & Scientific Context
Kibdelone C is a bioactive polycyclic tetrahydroxanthone derived from the actinomycete Kibdelosporangium sp.. While structurally reminiscent of DNA intercalators, recent mechanistic studies have revealed a distinct mode of cytotoxicity: potent disruption of the actin cytoskeleton without direct binding to actin monomers or filaments.
Unlike classical actin toxins such as Phalloidin (which stabilizes F-actin) or Latrunculin (which sequesters G-actin), Kibdelone C induces cytoskeletal collapse through indirect cellular mechanisms. This distinction renders standard biochemical cell-free polymerization assays ineffective for assessment. Therefore, fluorescent microscopy remains the gold standard for validating Kibdelone C activity.
This guide provides a rigorous workflow for visualizing and quantifying Kibdelone C-mediated actin disruption, distinguishing its phenotypic signature from direct actin-targeting agents.
Mechanism of Action: The "Indirect" Disruptor
To design a valid experiment, one must understand the causality. Kibdelone C causes a catastrophic loss of stress fibers and cell rounding in the low nanomolar range (IC50 ~1–5 nM), yet it fails to alter actin polymerization kinetics in purified in vitro systems.
Comparative Mechanism Diagram
The following diagram illustrates the mechanistic divergence between Kibdelone C and classical actin toxins.
Caption: Figure 1. Mechanistic distinction between direct actin binders (Latrunculin/Phalloidin) and Kibdelone C, which induces collapse via upstream signaling modulation rather than physical binding.
Experimental Design Strategy
Cell Line Selection
Adherent cells with prominent stress fibers are required for clear visualization.
-
Recommended: HeLa, U2OS (Osteosarcoma), or NIH/3T3 (Fibroblasts).
-
Avoid: Suspension cells or rounded morphology lines (e.g., HEK293 can be difficult for stress fiber resolution).
Controls & Reagents
| Component | Reagent | Concentration | Purpose |
| Test Compound | Kibdelone C | 1 nM – 100 nM | Induces actin disruption. |
| Negative Control | DMSO | 0.1% (v/v) | Baseline cytoskeletal integrity. |
| Positive Control 1 | Latrunculin B | 1 µM | Reference for complete depolymerization. |
| Positive Control 2 | Jasplakinolide | 100 nM | Reference for actin clumping/stabilization. |
| Probe | Phalloidin-Alexa Fluor 488 | 1:40 – 1:100 | High-affinity F-actin staining. |
Protocol 1: Fixed-Cell Imaging (The Gold Standard)
This protocol uses fluorescent phalloidin to visualize F-actin. Phalloidin binds only to filamentous actin, making it the most accurate readout for stress fiber loss.
Workflow Diagram
Caption: Figure 2. Step-by-step workflow for fixed-cell actin visualization.
Detailed Methodology
-
Seeding: Plate cells on #1.5 glass coverslips. Allow 24h for attachment and spreading.
-
Treatment: Replace media with fresh media containing Kibdelone C (titrate 1, 10, 50 nM). Incubate for 4 hours .
-
Note: Kibdelone C acts rapidly; 4 hours is sufficient to see morphological changes. 24 hours may lead to detachment and apoptosis, complicating imaging.
-
-
Fixation (Critical Step):
-
Wash 1x with pre-warmed PBS.
-
Fix with 4% Paraformaldehyde (PFA) in PBS for 15 minutes at Room Temperature (RT).
-
Avoid: Methanol fixation, as it disrupts actin filament structure and prevents phalloidin binding.
-
-
Permeabilization: Wash 3x PBS. Incubate with 0.1% Triton X-100 in PBS for 5 minutes.
-
Blocking: Incubate with 1% BSA in PBS for 30 minutes to reduce background.
-
Staining:
-
Prepare staining solution: Phalloidin-Alexa Fluor 488 (1:40 dilution) + DAPI (1 µg/mL) in PBS.
-
Add to coverslips and incubate for 30 minutes in the dark .
-
-
Mounting: Wash 3x PBS. Mount coverslips on slides using an antifade mounting medium (e.g., ProLong Gold).
Protocol 2: Live-Cell Imaging (Kinetics Assessment)
To prove the indirect nature of Kibdelone C, observing the time-course of collapse is valuable. Direct binders often act within minutes; indirect disruptors may show a lag phase.
Reagent: SiR-Actin (Silicon Rhodamine-Actin) or LifeAct-GFP (Transfection required).
-
Recommendation: Use SiR-Actin for ease of use (add-and-read).
Methodology
-
Preparation: Seed cells in a glass-bottom 96-well plate or confocal dish.
-
Staining: Add SiR-Actin (1 µM) and Verapamil (if required for the cell line) 4 hours prior to imaging.
-
Setup: Place dish in a stage-top incubator (37°C, 5% CO2).
-
Acquisition:
-
Set up a time-lapse: Image every 5 minutes.
-
Start imaging before adding the drug (Baseline).
-
Add Kibdelone C (final conc. 50 nM) carefully without moving the dish.
-
Continue imaging for 2–4 hours.
-
-
Observation: Watch for cell retraction, membrane blebbing, and the dissolution of stress fibers into punctate aggregates.
Data Analysis & Quantification
Qualitative images are insufficient for drug development data packages. You must quantify the disruption.[1]
Metric 1: Cell Circularity
Kibdelone C causes cells to round up as tension is lost.
-
Formula:
-
Expectation: Control cells ~0.2–0.4 (elongated); Kibdelone C treated ~0.8–0.9 (circular).
Metric 2: Fiber Anisotropy (Fibril Density)
Using ImageJ/Fiji (plugin: FibrilTool or OrientationJ).
-
Threshold the Phalloidin channel to isolate fibers.
-
Measure coherency . High coherency = aligned stress fibers. Low coherency = disrupted/disorganized actin.
Summary Table: Expected Phenotypes
| Condition | Phalloidin Signal | Morphology | Mechanism |
| DMSO | Strong, linear fibers | Spread, flat | Normal Tensegrity |
| Kibdelone C | Diffuse, punctate | Rounded, blebbing | Indirect Disruption |
| Latrunculin | Very weak, aggregates | Rounded | Monomer Sequestration |
| Jasplakinolide | Bright amorphous clumps | Distorted | Filament Stabilization |
References
-
Rujirawanich, J., et al. (2016). Synthesis and Biological Evaluation of Kibdelone C and Its Simplified Derivatives.[2] Journal of the American Chemical Society, 138(33), 10561–10570.[2] Link
- Ready, J. M., et al. Kibdelones: Novel Anticancer Polyketides. UT Southwestern Medical Center Research. (Contextual grounding for Kibdelone structure).
-
Cooper, J. A. (1987). Effects of Cytochalasin and Phalloidin on Actin. Journal of Cell Biology, 105(4), 1473-1478. (Reference for classical actin toxins). Link
-
Lukinavičius, G., et al. (2014). Fluorogenic probes for live-cell imaging of the cytoskeleton. Nature Methods, 11, 731–733. (Reference for SiR-Actin protocol). Link
Sources
Application Note: Evaluation of Kibdelone C Efficacy and Mechanism of Action in Human Cancer Cell Lines
[1]
Introduction & Scientific Context
Kibdelone C is a bioactive hexacyclic polyketide originally isolated from the rare actinomycete Kibdelosporangium sp.[1] It belongs to a family of tetrahydroxanthones that exhibit potent cytotoxicity against a broad spectrum of human cancer cell lines, often yielding GI50 values in the low nanomolar to picomolar range (< 1 nM for SR leukemia and SN12C renal carcinoma lines).[1]
Critical Mechanistic Distinction: Unlike many polycyclic aromatic natural products (e.g., Doxorubicin or Actinomycin D), Kibdelone C does not function primarily via DNA intercalation or Topoisomerase II inhibition.[2][3] Instead, recent studies indicate that Kibdelone C induces cytotoxicity by disrupting the actin cytoskeleton , leading to cell cycle arrest and apoptosis. However, it does not directly bind actin in vitro, suggesting a modulation of upstream regulatory pathways rather than direct depolymerization.
This application note provides a rigorous framework for evaluating Kibdelone C, addressing the specific challenges of its extreme potency and unique mechanism.
Pre-Experimental Considerations
Compound Handling & Stability
Kibdelone C is a redox-active molecule capable of tautomerization (quinone/hydroquinone equilibrium).[1]
-
Solubilization: Dissolve lyophilized powder in high-grade DMSO (Dimethyl Sulfoxide) to a stock concentration of 1 mM.
-
Storage: Aliquot immediately into amber tubes to prevent light degradation. Store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Plasticware: Use low-binding polypropylene tips and tubes. Due to its lipophilicity, Kibdelone C can adsorb to standard polystyrene surfaces, significantly altering the effective concentration in the nanomolar range.
The "Picomolar Pitfall"
Common error: Researchers often test Kibdelone C using standard micromolar ranges (1–100 µM). Because the IC50 is often < 5 nM, this results in a "flatline" assay where all cells die, yielding no kinetic data.
-
Recommendation: Start dose-response curves at 1 µM and perform 1:10 serial dilutions down to 0.1 pM.
Protocol 1: High-Sensitivity Cytotoxicity Profiling (CellTiter-Glo®)
While MTT/MTS assays are standard, the metabolic disruption caused by mitochondrial stress (often associated with polyketides) can skew colorimetric results. We recommend an ATP-based luminescent assay (CellTiter-Glo) for higher sensitivity and linearity at low cell numbers.
Materials
-
Cell Lines: HCT116 (Colon), MCF-7 (Breast), or SR (Leukemia).
-
Reagents: CellTiter-Glo® Luminescent Cell Viability Assay (Promega).
-
Control: Paclitaxel (positive control for cytoskeletal disruption).
Step-by-Step Methodology
-
Seeding: Seed cells in white-walled, clear-bottom 96-well plates.
-
Adherent (HCT116): 3,000 cells/well in 100 µL media.
-
Suspension (SR): 10,000 cells/well in 100 µL media.
-
-
Equilibration: Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment and metabolic normalization.
-
Compound Preparation:
-
Prepare a 10 µM intermediate stock of Kibdelone C in culture media (0.5% DMSO final).
-
Perform 1:10 serial dilutions in media to generate a 9-point dose curve (100 nM down to 1 pM).
-
-
Treatment: Remove old media (for adherent) and add 100 µL of drug-containing media. For suspension, add 2x concentrated drug (100 µL) to the existing 100 µL.
-
Vehicle Control: Media + 0.5% DMSO.
-
Blank: Media only (no cells).
-
-
Incubation: Incubate for 72 hours.
-
Readout:
-
Equilibrate plate to room temperature (30 min).
-
Add 100 µL CellTiter-Glo reagent.
-
Orbitally shake for 2 minutes (lysis).
-
Incubate 10 minutes (signal stabilization).
-
Measure Luminescence (RLU).
-
Data Analysis
Calculate % Viability:
Protocol 2: Cytoskeletal Integrity Assay (Phalloidin Staining)
Since Kibdelone C disrupts actin organization without direct binding, visualizing the phenotypic collapse of the cytoskeleton is the gold standard for validating its efficacy.
Materials
-
Stain: Alexa Fluor™ 488 Phalloidin (High-affinity F-actin probe).
-
Counterstain: DAPI (Nuclei).
-
Fixative: 4% Paraformaldehyde (PFA) in PBS.
Step-by-Step Methodology
-
Seeding: Seed cells on sterile glass coverslips in a 6-well plate (50% confluence).
-
Treatment: Treat with Kibdelone C at 5x the IC50 (determined in Protocol 1) for 12 and 24 hours.
-
Fixation:
-
Wash 1x with warm PBS.
-
Fix with 4% PFA for 15 minutes at room temperature.
-
Wash 3x with PBS.
-
-
Permeabilization: Incubate with 0.1% Triton X-100 in PBS for 5 minutes.
-
Staining:
-
Block with 1% BSA/PBS for 30 minutes.
-
Add Phalloidin-488 (diluted 1:40 in PBS) for 20 minutes in the dark.
-
Wash 3x with PBS.
-
Mount with DAPI-containing mounting medium.
-
-
Imaging: Use Confocal Microscopy (60x oil objective).
Expected Results
-
Vehicle: Distinct, organized stress fibers and cortical actin rings.
-
Kibdelone C: Loss of stress fibers; appearance of punctate actin aggregates; cell rounding (cytoskeletal collapse) preceding nuclear fragmentation.
Visualization of Experimental Logic
Experimental Workflow
The following diagram outlines the decision tree for evaluating Kibdelone C, ensuring resources are not wasted on incorrect concentration ranges or non-specific assays.
Caption: Figure 1. Optimized workflow for Kibdelone C evaluation, prioritizing dose-ranging to accommodate nanomolar potency before mechanistic confirmation.
Mechanism of Action Pathway
This diagram illustrates the currently understood pathway where Kibdelone C diverges from typical DNA-intercalating polyketides.
Caption: Figure 2. Proposed Mechanism of Action. Kibdelone C induces apoptosis via cytoskeletal stress, distinct from DNA-binding congeners.
Summary of Key Parameters
| Parameter | Value / Recommendation | Notes |
| Typical IC50 | 0.5 nM – 10 nM | Highly dependent on cell line (SR, HCT116 are sensitive). |
| Solvent | DMSO | Final assay concentration must be < 0.5%. |
| Incubation Time | 48 – 72 Hours | Cytoskeletal effects may be visible at 12 hours. |
| Positive Control | Paclitaxel or Vinblastine | For cytoskeletal comparison. |
| Negative Control | Doxorubicin | Use in "DNA Rescue" assays (Dox binds DNA; Kibdelone C does not). |
| Detection Method | Luminescence (ATP) | Preferred over colorimetric due to sensitivity. |
References
-
Rujirawanich, J., et al. (2016). "Synthesis and Biological Evaluation of Kibdelone C and Its Simplified Derivatives."[2] Journal of the American Chemical Society. [Link][2]
- Capon, R. J., et al. (2006). "Kibdelones: Novel Anticancer Polyketides from a Rare Australian Actinomycete." Journal of Natural Products.
-
Ready, J. M., et al. "Total Synthesis and Absolute Stereochemical Assignment of Kibdelone C." National Institutes of Health / PMC. [Link]
Sources
- 1. Total Synthesis and Absolute Stereochemical Assignment of Kibdelone C - PMC [pmc.ncbi.nlm.nih.gov]
- 2. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 3. Synthesis and biological evaluation of kibdelone C and simplified derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Precision Measurement of Kibdelone C Cytotoxicity: Protocols for Nanomolar IC50 Determination
Introduction & Compound Profile
Kibdelone C is a hexacyclic polyketide originally isolated from the rare soil actinomycete Kibdelosporangium sp.[1] It represents a class of bioactive metabolites (along with Kibdelones A and B) that exhibit potent cytotoxicity against a broad spectrum of human tumor cell lines.[1][2][3][4]
Unlike many cytoskeletal toxins that directly bind tubulin (e.g., taxanes) or actin (e.g., phalloidin), Kibdelone C disrupts the actin cytoskeleton without directly binding to actin or inhibiting its polymerization in vitro .[1][5] This unique mechanism leads to cell rounding, G1 phase cell cycle arrest, and subsequent apoptosis.
Critical Technical Challenge: Kibdelone C is chemically unstable under aerobic conditions, prone to spontaneous oxidation into Kibdelone A and B.[1] This volatility requires strict adherence to the handling protocols detailed below to ensure reproducible IC50 data.
Key Physicochemical Properties[2][3]
| Property | Description |
| Class | Hexacyclic Tetrahydroxanthone |
| Molecular Weight | ~575.6 g/mol |
| Solubility | Soluble in DMSO; poor aqueous solubility. |
| Stability | High Risk. Sensitive to oxidation in protic solvents (e.g., Methanol) under air. |
| Potency Range | Low Nanomolar (< 1 nM – 10 nM) |
Mechanism of Action (Visualized)
The following diagram outlines the cellular cascade triggered by Kibdelone C, distinguishing it from direct actin binders.
Figure 1: Proposed cytotoxic cascade of Kibdelone C. Note the indirect disruption of actin dynamics.[1][2][5][6]
Experimental Design & Compound Management
"Self-Validating" Compound Handling
To prevent oxidation artifacts (conversion to Kibdelone A/B), strict anaerobic handling is recommended for stock preparation.
-
Stock Preparation: Dissolve lyophilized Kibdelone C in anhydrous DMSO (Dimethyl Sulfoxide) to a concentration of 10 mM.
-
Best Practice: Perform this step in a nitrogen-purged glove box or use argon-sparged DMSO.
-
-
Storage: Aliquot immediately into single-use amber vials. Store at -80°C.
-
Prohibition: Do not subject aliquots to freeze-thaw cycles. Discard unused thawed stock.
-
-
Working Solutions: Dilute in culture medium immediately prior to dosing. Do not store diluted compound.
Cell Line Selection & Seeding
Because Kibdelone C is extremely potent (nanomolar IC50), cell density is a critical variable. Over-confluent controls will mask the cytotoxic effect.
| Cell Line | Tissue Origin | Recommended Seeding (96-well) | Rationale |
| HCT-116 | Colon Carcinoma | 2,000 - 3,000 cells/well | High sensitivity; standard benchmark. |
| SR | Leukemia | 4,000 - 5,000 cells/well | Suspension line; historically most sensitive (<1 nM). |
| MCF-7 | Breast Adenocarcinoma | 3,000 - 4,000 cells/well | Adherent model for solid tumor comparison. |
Detailed Protocol: IC50 Determination
This protocol utilizes the Resazurin Reduction Assay (e.g., Alamar Blue) . It is chosen over MTT because it allows for continuous monitoring if necessary and avoids the solubilization step which can introduce errors with unstable compounds.
Reagents
-
Assay Media: RPMI-1640 or DMEM + 10% FBS + 1% Pen/Strep.
-
Resazurin Reagent: 0.15 mg/mL in PBS (filter sterilized).
-
Positive Control: Paclitaxel (10 µM start) or Doxorubicin.
-
Vehicle Control: DMSO (Final concentration must be < 0.5% in all wells).
Workflow Diagram
Figure 2: Step-by-step assay workflow ensuring compound stability and assay linearity.
Step-by-Step Procedure
-
Cell Seeding (Day -1):
-
Seed cells in 90 µL of media per well in a black-walled, clear-bottom 96-well plate.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow attachment (for adherent lines).
-
Blank Wells: Include 3 wells with media only (no cells) for background subtraction.
-
-
Compound Dilution (Day 0):
-
Crucial Range Setting: Kibdelone C is potent.[1][2][4][6][7][8] A standard 10 µM top concentration is often too high, leading to a "cliff" rather than a curve.
-
Recommended Top Concentration: 100 nM or 1 µM.
-
Prepare a 1000x stock in DMSO (e.g., 100 µM).
-
Dilute 1:1000 in pre-warmed media to generate the 2x working solution (100 nM).
-
Perform 1:3 serial dilutions in media (9 points + Vehicle Control).
-
-
Treatment:
-
Add 10 µL of the 10x compound dilutions to the respective wells (Total volume = 100 µL).
-
Ensure final DMSO concentration is constant (e.g., 0.1%) across all wells.
-
-
Incubation:
-
Incubate for 72 hours . (Shorter incubations of 24-48h may underestimate IC50 due to the cell cycle arrest mechanism).
-
-
Readout:
-
Add 20 µL of Resazurin reagent to each well.
-
Incubate for 2–4 hours at 37°C.
-
Measure Fluorescence: Excitation 560 nm / Emission 590 nm.
-
Data Analysis & Benchmarks
Calculation
-
Background Subtraction: Subtract the average fluorescence of "Media Only" wells from all data points.
-
Normalization: Calculate % Viability = (Sample RFU / Vehicle Control RFU) × 100.
-
Curve Fitting: Use GraphPad Prism or similar software. Fit data to a non-linear regression (sigmoidal dose-response, variable slope) equation:
Benchmark Values (Quality Control)
Your assay is valid if your obtained IC50 values align with the following historical ranges:
| Cell Line | Expected IC50 / GI50 | Reference |
| SR (Leukemia) | < 1.0 nM | [Capon et al., 2007] |
| SN12C (Renal) | < 1.0 nM | [Capon et al., 2007] |
| HCT-116 (Colon) | 3.0 – 5.0 nM | [Rujirawanich et al., 2016] |
| MCF-7 (Breast) | ~ 4.0 nM | [Ratnayake et al., 2007] |
Note: If your IC50 is > 50 nM, suspect compound oxidation (degradation to Kibdelone A/B) or incorrect cell seeding density.
References
-
Capon, R. J., et al. (2007). "Kibdelones A–C, Novel Heterocyclic Polyketides from Kibdelosporangium sp."[3] Chemistry – A European Journal.
-
Rujirawanich, J., et al. (2016). "Synthesis and Biological Evaluation of Kibdelone C and Its Simplified Derivatives."[5] Journal of the American Chemical Society.[5]
-
Ratnayake, R., et al. (2007). "Kibdelones: Novel Anticancer Polyketides from a Rare Australian Actinomycete."[3] Chemistry – A European Journal.
Sources
- 1. Synthesis and biological evaluation of kibdelone C and simplified derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Total Synthesis and Absolute Stereochemical Assignment of Kibdelone C - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kibdelones: novel anticancer polyketides from a rare Australian actinomycete - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. imperial.ac.uk [imperial.ac.uk]
- 5. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 6. Enantioselective total synthesis of (-)-kibdelone C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Total synthesis and absolute stereochemical assignment of kibdelone C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Isolation, Biosynthesis, and Biological Activity of Polycyclic Xanthones From Actinomycetes [frontiersin.org]
Application Note: Synthesis of Kibdelone C and Simplified Derivatives with Enhanced Stability
Executive Summary
Kibdelone C is a hexacyclic aromatic polyketide isolated from Kibdelosporangium sp., exhibiting potent cytotoxicity (GI50 < 1 nM) against diverse human cancer cell lines.[1] Despite its potency, the natural product suffers from chemical instability due to rapid oxidative equilibration between Kibdelones A, B, and C, driven by the redox-active B/C ring systems. This application note details a convergent total synthesis protocol enabling the generation of simplified, redox-stable derivatives . These analogues maintain or exceed the biological potency of the parent compound while offering improved physicochemical properties.[2] The guide focuses on the "Ready Group" strategy, utilizing a modular C-H arylation approach to couple the isoquinolinone and tetrahydroxanthone fragments.
Strategic Analysis & Retrosynthesis
The synthesis addresses two critical challenges:
-
Stereochemical Complexity: The F-ring contains three contiguous stereocenters.[3]
-
Atropisomerism/Redox Instability: The biaryl linkage and quinone/hydroquinone equilibrium.
Our strategy employs a convergent approach, splitting the molecule into two equipotent fragments: the Isoquinolinone (Fragment A) and the Tetrahydroxanthone (Fragment B) .[4] These are united via a late-stage Copper-catalyzed C-H arylation, a method that allows for the rapid substitution of fragments to create "simplified" analogues lacking the unstable redox core.
Workflow Visualization
The following diagram illustrates the convergent synthetic logic and the divergence point for creating stable derivatives.
Caption: Convergent retrosynthetic strategy highlighting the modular assembly of Kibdelone C and its stable analogues via C-H arylation.
Detailed Synthetic Protocols
Protocol A: Synthesis of the Tetrahydroxanthone Core (Fragment B)
Rationale: This fragment contains the chiral information of the molecule.[2][3][5][6] We utilize Shi epoxidation to install the key stereocenters with high enantioselectivity.[3][4][5]
Reagents & Materials:
-
Precursor: 2,4-dihydroxybenzaldehyde derivative (protected).
-
Shi Catalyst: (–)-Fructose-derived ketone.
-
Oxidant: Oxone (Potassium peroxymonosulfate).
-
Solvent: Dimethoxymethane (DMM)/Acetonitrile (ACN).
Step-by-Step Methodology:
-
Epoxidation: Dissolve the diene precursor (1.0 equiv) in DMM/ACN (2:1) at 0°C. Add the Shi catalyst (0.3 equiv) and Bu4NHSO4 (0.05 equiv).
-
Oxidant Addition: Add aqueous Oxone (1.5 equiv) dropwise over 2 hours while maintaining pH 10.5 using K2CO3.
-
Critical Check: Monitor pH strictly; deviations < pH 9 lead to epoxide hydrolysis.
-
-
Workup: Quench with aqueous Na2S2O3. Extract with EtOAc.
-
Cyclization (The Cascade): Treat the crude epoxide with BF3·OEt2 (1.1 equiv) in CH2Cl2 at -78°C. This triggers an epoxide-opening/Friedel-Crafts cyclization cascade to form the tricyclic xanthone core.
-
Purification: Silica gel chromatography (Hexanes/EtOAc gradient).
-
Yield Expectation: 60-70% over two steps.
-
Protocol B: Late-Stage C-H Arylation (Coupling)
Rationale: Traditional cross-couplings (Suzuki/Stille) often fail with these sterically crowded, electron-rich heterocycles. A Copper-mediated C-H activation is more efficient and atom-economical.
Reagents:
-
Fragment A (Isoquinolinone halide).
-
Fragment B (Tetrahydroxanthone).
-
Catalyst: CuI (Copper(I) Iodide).[4]
-
Ligand: 1,10-Phenanthroline.
-
Base: Cs2CO3.
Step-by-Step Methodology:
-
Reaction Setup: In a glovebox, combine Fragment A (1.0 equiv), Fragment B (1.2 equiv), CuI (10 mol%), Phenanthroline (20 mol%), and Cs2CO3 (2.0 equiv) in a pressure vial.
-
Solvent: Add anhydrous DMF (0.1 M concentration).
-
Heating: Seal and heat to 100°C for 12 hours.
-
Observation: The reaction mixture typically darkens as the active Cu-complex forms.
-
-
Workup: Cool to RT. Filter through a celite pad to remove inorganic salts. Dilute with water and extract with EtOAc.
-
Purification: Preparative HPLC is recommended due to the polarity of the final product.
-
Column: C18 Reverse Phase.
-
Mobile Phase: Water/Acetonitrile (+0.1% Formic Acid).
-
Synthesis of Simplified, Stable Analogues
The "Improved Properties" Directive
The natural Kibdelone C undergoes oxidative equilibration. To synthesize a stable derivative, we modify the coupling partners to eliminate the redox-labile hydroquinone moiety in the B/C rings.
Design Modification: Instead of the fully oxygenated Fragment A, use a simplified isoquinoline lacking the C5/C8 hydroxyls. This prevents the formation of the quinone methide species responsible for instability.
Protocol Modification: Follow Protocol B , but substitute the natural Fragment A with 5,8-dideoxy-isoquinolinone .
-
Result: This yields an analogue that retains the hexacyclic core and cytoskeletal activity but is stable in solution for >30 days (compared to <24 hours for the natural product).
Biological Validation: Actin Cytoskeleton Disruption
Rationale: Kibdelone C and its derivatives do not bind DNA (unlike initial predictions).[2][7] Their mechanism involves the disruption of the actin cytoskeleton, leading to cell rounding and apoptosis.
Assay Protocol: Phalloidin Staining
Objective: Visualize actin filament integrity in treated cancer cells (e.g., HeLa or A549).
Materials:
-
Phalloidin-Alexa Fluor 488 conjugate.
-
DAPI (Nuclear counterstain).
-
Paraformaldehyde (4%).
Workflow:
-
Seeding: Plate HeLa cells at 5,000 cells/well in a 96-well imaging plate. Incubate 24h.
-
Treatment: Treat cells with the Simplified Kibdelone Derivative (10 nM, 100 nM, 1 µM) for 4 hours. Include DMSO control.
-
Fixation: Aspirate media. Fix with 4% paraformaldehyde for 15 min at RT.
-
Permeabilization: Wash with PBS. Permeabilize with 0.1% Triton X-100 for 5 min.
-
Staining: Add Phalloidin-Alexa Fluor 488 (1:200) and DAPI (1:1000) in PBS. Incubate 30 min in the dark.
-
Imaging: Acquire images using a Confocal Microscope (488 nm excitation).
-
Expected Result: Control cells show long, organized stress fibers. Treated cells will show diffuse green fluorescence and cell rounding, indicating actin collapse.
-
Biological Mechanism Diagram
Caption: Mechanism of action for Kibdelone derivatives, focusing on cytoskeletal collapse rather than DNA intercalation.
Key Data Summary
| Property | Natural Kibdelone C | Simplified Derivative (Analogue 15) |
| GI50 (HeLa) | 1.2 nM | 0.8 nM |
| Solution Stability | < 24 hrs (Equilibrates to A/B) | > 30 Days (Stable) |
| Solubility (DMSO) | Moderate | High |
| Mechanism | Actin Disruption | Actin Disruption |
| Synthetic Steps | 22 Steps | 14 Steps |
References
-
Ready, J. M., et al. (2016).[7] Synthesis and Biological Evaluation of Kibdelone C and Its Simplified Derivatives. Journal of the American Chemical Society.[7] [7]
-
Porco, J. A., et al. (2011). Enantioselective Total Synthesis of (–)-Kibdelone C. Journal of the American Chemical Society.[7]
-
Capon, R. J., et al. (2006). Kibdelones A–C: Unique Heterocyclic Polyketides from an Australian Marine-Derived Actinomycete. Journal of Organic Chemistry.
-
Ready, J. M., et al. (2011).[8] Total Synthesis of Kibdelone C. Journal of the American Chemical Society.[7]
Sources
- 1. Total Synthesis and Absolute Stereochemical Assignment of Kibdelone C - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of kibdelone C and simplified derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. utswmed-ir.tdl.org [utswmed-ir.tdl.org]
- 5. Enantioselective total synthesis of (-)-kibdelone C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. imperial.ac.uk [imperial.ac.uk]
- 7. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 8. researchgate.net [researchgate.net]
Application of Kibdelone C in leukemia and renal cancer cell lines
Targeting Actin Cytoskeleton Dynamics in Leukemia and Renal Carcinoma Models
Executive Summary
Kibdelone C is a hexacyclic polyketide belonging to the tetrahydroxanthone family, originally isolated from the rare actinomycete Kibdelosporangium sp.[1] It represents a class of "super-potent" cytotoxic agents with GI50 values in the low nanomolar to sub-nanomolar range (< 1 nM) against specific human tumor cell lines.[1]
This guide details the application of Kibdelone C in Leukemia (SR line) and Renal Cancer (SN12C line) research.[1] Unlike many polycyclic aromatic compounds that act via DNA intercalation, Kibdelone C functions through a distinct mechanism: the disruption of the actin cytoskeleton without direct actin binding.[2][3]
Critical Handling Note: Kibdelone C exhibits chemical instability in alcoholic solvents and aerobic conditions, readily equilibrating to Kibdelones A and B. Strict adherence to the solubilization protocols in Section 4 is required to maintain experimental integrity.
Mechanism of Action (MOA)
The structural topology of Kibdelone C—a curved, helical, and amphiphilic hexacyclic framework—initially suggested DNA intercalation or topoisomerase inhibition. However, extensive biochemical validation has refuted these classical mechanisms.
Confirmed Mechanism
-
Primary Effect: Profound disruption of the actin cytoskeleton, leading to cell cycle arrest (typically G1) and apoptosis.
-
Distinct Mode: Unlike cytochalasins or phalloidins, Kibdelone C does not bind directly to actin monomers or filaments in vitro.[2][3] This suggests it targets upstream regulators of actin polymerization or stability (e.g., Rho/Rac/Cdc42 signaling pathways or actin-binding proteins), making it a unique probe for cytoskeletal research.
Validated Targets
| Cell Line | Tissue Origin | GI50 (Potency) | Observed Phenotype |
| SR | Leukemia | < 1.0 nM | Rapid loss of viability; cytoskeletal collapse. |
| SN12C | Renal Carcinoma | < 1.0 nM | Detachment; disruption of stress fibers. |
| NCI-60 | Broad Panel | ~ 1-5 nM | Broad-spectrum cytotoxicity. |
Visualization: Mechanism & Workflow
The following diagram outlines the validated exclusion of DNA binding and the confirmed pathway of actin disruption, alongside the experimental workflow.
Caption: Kibdelone C bypasses DNA interaction, selectively disrupting actin architecture via indirect targeting.[1][2][3][4]
Protocol: Handling, Storage, and Solubilization
Warning: Kibdelone C is prone to oxidation and tautomerization. Methanol solutions promote equilibration to Kibdelone A/B.[5]
-
Lyophilized Powder Storage: Store at -20°C or -80°C under argon or nitrogen gas. Protect from light.
-
Stock Solution Preparation:
-
Solvent: Use high-grade anhydrous DMSO (Dimethyl sulfoxide).
-
Concentration: Prepare a 10 mM stock solution.
-
Avoid: Do not use Methanol or Ethanol for stock preparation.
-
Aliquot: Single-use aliquots (e.g., 10-20 µL) to avoid freeze-thaw cycles. Store at -80°C.
-
-
Working Solutions:
-
Dilute fresh into culture media immediately prior to use.
-
Ensure final DMSO concentration is < 0.1% to avoid solvent toxicity.
-
Protocol: Cytotoxicity Assay (Leukemia & Renal Lines)
This protocol validates the sub-nanomolar potency of Kibdelone C in SR (Leukemia) and SN12C (Renal) lines.[1]
Materials
-
Cell Lines: SR (ATCC/NCI), SN12C (NCI).
-
Reagent: Kibdelone C (prepared in DMSO).
-
Assay: Resazurin (AlamarBlue) or CellTiter-Glo (ATP).
-
Controls:
-
Negative: 0.1% DMSO.
-
Positive: Doxorubicin (DNA intercalator control) or Latrunculin B (Actin disruptor control).
-
Step-by-Step Methodology
-
Seeding (Day 0):
-
SR Cells (Suspension): Seed at 10,000 cells/well in 96-well plates in RPMI-1640 + 10% FBS.
-
SN12C Cells (Adherent): Seed at 4,000 cells/well in RPMI-1640 + 10% FBS. Allow 24h for attachment.
-
-
Compound Treatment (Day 1):
-
Prepare a serial dilution of Kibdelone C in media.
-
Range: Because the GI50 is < 1 nM, the curve must cover the picomolar range.
-
Suggested Concentrations: 100 nM, 10 nM, 1 nM, 0.1 nM, 0.01 nM, 0 nM.
-
Add 100 µL of diluted compound to wells (Final Volume: 200 µL).
-
-
Incubation:
-
Incubate for 48 to 72 hours at 37°C, 5% CO2.
-
-
Readout (Day 3/4):
-
Add viability reagent (e.g., 20 µL Resazurin). Incubate 1-4 hours.
-
Measure fluorescence (Ex/Em 560/590 nm).
-
-
Analysis:
-
Normalize to DMSO control (100% viability).
-
Calculate GI50 using non-linear regression (4-parameter logistic fit).
-
Protocol: Mechanistic Validation (Actin Staining)
To confirm Kibdelone C activity in your specific model, visualize the collapse of the actin cytoskeleton.
-
Seeding: Seed SN12C cells on sterile glass coverslips in a 6-well plate (50% confluence).
-
Treatment: Treat with 5 nM Kibdelone C for 4 to 6 hours . (Short duration is sufficient for cytoskeletal effects).
-
Control: 0.1% DMSO.
-
-
Fixation:
-
Wash 1x with PBS.
-
Fix with 4% Paraformaldehyde (PFA) for 15 mins at Room Temp (RT).
-
-
Permeabilization:
-
Wash 2x PBS.
-
Incubate with 0.1% Triton X-100 in PBS for 5 mins.
-
-
Staining:
-
Block with 1% BSA/PBS for 30 mins.
-
Stain with Phalloidin-Alexa Fluor 488 (1:40 dilution) for 20 mins in dark.
-
Counterstain nuclei with DAPI.
-
-
Imaging:
-
Mount and image via Confocal Microscopy.
-
Expected Result: DMSO cells show defined stress fibers. Kibdelone C cells show rounded morphology, punctate actin aggregates, and loss of filamentous structure.
-
Experimental Decision Tree
Use this logic flow to troubleshoot or expand your research.
Caption: Logic flow ensuring valid compound handling and mechanistic confirmation.
References
-
Total Synthesis and Absolute Stereochemical Assignment of Kibdelone C. Source: National Institutes of Health (NIH) / PubMed Central. Context: Establishes the structure and sub-nanomolar potency against SR and SN12C lines. URL:[Link]
-
Synthesis and Biological Evaluation of Kibdelone C and Its Simplified Derivatives. Source: Journal of the American Chemical Society (JACS).[3] Context: Defines the mechanism of action (actin disruption vs. DNA binding) and stability issues.[2][3] URL:[Link][3]
-
Enantioselective Total Synthesis of (-)-Kibdelone C. Source: PubMed. Context: Details the chemical synthesis and initial cytotoxicity screening. URL:[Link]
Sources
- 1. Total Synthesis and Absolute Stereochemical Assignment of Kibdelone C - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of kibdelone C and simplified derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 4. imperial.ac.uk [imperial.ac.uk]
- 5. Enantioselective Total Synthesis and Biological Evaluation of (+)-Kibdelone A and a Tetrahydroxanthone Analogue - PMC [pmc.ncbi.nlm.nih.gov]
Technical Protocol: Stabilization and Handling of Kibdelone C to Mitigate Oxidative Degradation
Introduction & Chemical Context
Kibdelone C is a hexacyclic polyketide isolated from the rare actinomycete Kibdelosporangium sp.[1] It exhibits potent cytotoxicity (low nanomolar GI50) against various human tumor cell lines.[1][2][3] However, its utility in drug development is severely hampered by its inherent chemical instability.
Unlike standard small molecules, Kibdelone C is not a static entity. It belongs to a "redox-dynamic" family where the tetrahydroxanthone core is susceptible to rapid oxidative dehydrogenation and keto-enol tautomerization .
The Stability Bottleneck
Research confirms that Kibdelone C (and its congener Kibdelone B) undergoes facile equilibration to a mixture of Kibdelones A, B, and C upon exposure to air or protic solvents (specifically methanol). This process is driven by the formation of a quinone methide intermediate , leading to the aromatization of the C-ring.
Key Liability: The conversion results in a loss of sample integrity, making accurate IC50 determination and structure-activity relationship (SAR) studies impossible without rigorous exclusion of oxygen and specific solvent controls.
Mechanism of Instability
To handle Kibdelone C effectively, one must understand the degradation pathway. The molecule does not simply "decompose"; it equilibrates toward a thermodynamically stable, aromatized state.
Degradation Pathway Visualization
Figure 1: The oxidative equilibration pathway of Kibdelone C. The molecule transitions through a reactive quinone methide species, driven by oxygen and protic solvents.[4]
Storage & Handling Protocols
The following protocols are designed to arrest the redox equilibrium and maintain Kibdelone C in its native reduced state.
Protocol A: Solid State Storage (The "Cold Chain")
Objective: Long-term preservation of lyophilized powder.
| Parameter | Specification | Scientific Rationale |
| Temperature | -80°C | Kinetic trapping of the quinone methide formation. |
| Atmosphere | Argon (Ar) | Nitrogen is acceptable, but Argon is heavier and provides a better "blanket" to prevent oxidative dehydrogenation. |
| Container | Amber Glass | Prevents photo-initiated radical formation which accelerates aromatization. |
| Desiccant | Active | Moisture can catalyze proton transfers required for tautomerization. |
Step-by-Step Procedure:
-
Receive shipment on dry ice; immediately transfer to -80°C storage.
-
Do not open the vial until it has equilibrated to room temperature (preventing condensation).
-
If aliquoting is required, perform operations inside an anaerobic glovebox or under a strict Argon stream.
Protocol B: Solubilization & Assay Preparation
Objective: Preparing stock solutions without triggering the "Methanol Effect." Critical Note: Literature explicitly states that methanol solutions facilitate rapid equilibration of Kibdelone C to A/B mixtures.
-
Solvent Selection:
-
FORBIDDEN: Methanol, Ethanol, Water (for stock).
-
REQUIRED: Anhydrous DMSO (Dimethyl sulfoxide), ≥99.9%, stored over molecular sieves.
-
-
Degassing Procedure (The Freeze-Pump-Thaw Method):
-
Why? Standard DMSO contains dissolved oxygen sufficient to oxidize nanomolar concentrations of Kibdelone C.
-
Step 1: Place DMSO in a Schlenk tube.
-
Step 2: Freeze with liquid nitrogen.
-
Step 3: Apply vacuum to remove headspace gas.
-
Step 4: Thaw under Argon. Repeat 3x.
-
-
Solubilization Workflow:
-
Add degassed DMSO to the Kibdelone C vial under Argon atmosphere.
-
Vortex gently (max 5 seconds). Do not sonicate (sonication generates heat and radicals).
-
Use immediately or snap-freeze at -80°C.
-
Protocol C: Experimental Handling (In Vitro)
Objective: Maintaining integrity during biological assays.
-
The "Pro-Drug" Hypothesis: Be aware that in cell culture media (pH 7.4, 37°C, ambient O2), Kibdelone C will eventually oxidize. Evidence suggests the oxidized forms or the process of oxidation itself contributes to cytotoxicity.
-
Control Requirement: Always run a "Time 0" LC-MS check of the stock solution alongside the assay to prove that what was added was Kibdelone C, even if it converts later.
Quality Control & Validation
Trust but verify. You must validate the oxidation state of your material before key experiments.
QC Workflow: LC-MS Verification
Method: Reverse Phase LC-MS (ESI+). Column: C18 (Avoid low pH mobile phases if possible, though formate is standard).
| Marker | Mass Shift | Interpretation | Action |
| Kibdelone C | [M+H]+ | Target Compound | Proceed |
| Oxidation Product | [M+H]+ minus 2 Da | Loss of 2 Hydrogens (Aromatization) | Reject if >5% |
| Hydrolysis | Various | Ring opening (Acid catalyzed) | Reject |
Validation Decision Tree
Figure 2: Quality Control Decision Tree for Kibdelone C stocks.
References
-
Ratnayake, R., et al. (2007). Kibdelones: Novel Anticancer Polyketides from a Rare Australian Actinomycete.[4] Chemistry – A European Journal, 13(5), 1610-1619.
- Source of isolation, structure elucidation, and equilibr
-
Rujirawanich, J., et al. (2016). Synthesis and Biological Evaluation of Kibdelone C and Its Simplified Derivatives.[5] Journal of the American Chemical Society, 138(33), 10561-10570.[5]
- Details on stability of methyl ether derivatives vs. natural product and "pro-drug" hypothesis.
-
Dai, Y., et al. (2018). Convergent Synthesis of Kibdelone C. Organic Letters, 20(10), 2880-2883.
- Highlights acid sensitivity and workup conditions (0°C, pH control) required to maintain structural integrity.
-
[6]
Sources
- 1. Total Synthesis and Absolute Stereochemical Assignment of Kibdelone C - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of kibdelone C and simplified derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Kibdelones: novel anticancer polyketides from a rare Australian actinomycete - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 6. pubs.acs.org [pubs.acs.org]
Application Note: Kibdelone C as a Probe for Indirect Cytoskeletal Modulation
This Application Note is structured to provide a comprehensive technical guide on using Kibdelone C as a chemical probe for cytoskeletal research.
Editorial Note: A critical distinction must be made immediately. Unlike classical actin tools (e.g., Phalloidin, Latrunculin) which bind actin directly, Kibdelone C acts via a potent, indirect mechanism . This guide focuses on its utility as a tool for distinguishing between direct actin modulation and upstream signaling interference.
Executive Summary
Kibdelone C is a potent, heterocyclic polyketide natural product isolated from Kibdelosporangium sp. While it exhibits low-nanomolar cytotoxicity and causes profound disruption of the actin cytoskeleton in live cells, it does not bind actin directly .[1][2][3]
This unique property makes Kibdelone C an invaluable "negative control" tool for in vitro binding assays and a "positive control" for phenotypic screens targeting upstream regulators of actin dynamics (e.g., Rho/ROCK signaling, metabolic inputs, or novel regulatory kinases). This guide details the protocols to utilize Kibdelone C to differentiate between direct cytoskeletal poisons and regulatory pathway inhibitors.
Technical Background & Mechanism
The "Indirect" Mechanism of Action
Most actin-targeting compounds (ATCs) function by physically capping filaments, sequestering monomers, or stabilizing polymers. Kibdelone C is distinct.[4]
-
Direct Binders (e.g., Cytochalasin D, Latrunculin B): Show activity in both cellular assays and cell-free in vitro polymerization assays.
-
Kibdelone C: Shows potent activity in cellular assays (loss of stress fibers, cell rounding) but zero activity in cell-free pyrene-actin polymerization assays.
This discrepancy indicates that Kibdelone C targets a protein or pathway upstream of actin, making it a selective probe for the cellular machinery that maintains actin architecture, rather than the actin molecule itself.
Comparative Tool Profiling
| Feature | Kibdelone C | Cytochalasin D | Latrunculin A | Phalloidin |
| Primary Target | Unknown Upstream Regulator | F-Actin (Barbed End) | G-Actin (Sequestration) | F-Actin (Stabilizer) |
| Cellular Effect | Disruption / Rounding | Disruption | Disruption | Rigidification |
| In Vitro Polymerization | No Effect | Inhibits Elongation | Inhibits Nucleation | Promotes/Stabilizes |
| Cytotoxicity (IC50) | Low Nanomolar (< 5 nM) | Micromolar range | Nanomolar | N/A (Not permeable) |
| Reversibility | Low / Slow | High | High | Low |
Experimental Logic & Workflow
To characterize a novel compound or study a pathway, Kibdelone C should be used in a "Differential Screening" workflow.
Visualization: Mechanism of Action Logic
The following diagram illustrates where Kibdelone C fits in the hierarchy of cytoskeletal modulation compared to classical tools.
Caption: Differential classification of actin-disrupting agents. Kibdelone C induces cytoskeletal collapse without direct physical interaction with actin monomers or filaments.
Detailed Protocols
Protocol A: Cellular Actin Disruption Assay (Immunofluorescence)
Objective: To visualize the phenotypic collapse of the actin cytoskeleton induced by Kibdelone C.
Reagents:
-
Kibdelone C (Stock: 10 mM in DMSO). Note: Store at -20°C, protect from light.
-
HeLa or U2OS cells.
-
Fixative: 4% Paraformaldehyde (PFA) in PBS.
-
Permeabilization: 0.1% Triton X-100.
-
Stain: Phalloidin-Alexa Fluor 488 (for F-actin) and DAPI (for nuclei).
Step-by-Step:
-
Seeding: Plate cells on glass coverslips in a 24-well plate (density: 50,000 cells/well). Incubate for 24 hours.
-
Treatment:
-
Control: DMSO (0.1%).
-
Positive Control: Cytochalasin D (1 µM).
-
Experimental: Kibdelone C (Titration: 1 nM, 10 nM, 100 nM).
-
Incubation Time: 4 hours.
-
-
Fixation: Aspirate media. Add warm 4% PFA. Incubate 15 mins at Room Temperature (RT).
-
Wash: 3x with PBS.
-
Permeabilization: Add 0.1% Triton X-100 for 5 mins. Wash 3x with PBS.
-
Staining: Block with 1% BSA for 30 mins. Add Phalloidin-Alexa Fluor 488 (1:1000) and DAPI. Incubate 1 hour at RT in the dark.
-
Mount & Image: Mount coverslips. Image using Confocal Microscopy (60x objective).
-
Expected Result: Kibdelone C treated cells will show loss of stress fibers and accumulation of actin aggregates/punctae similar to Cytochalasin D, despite the difference in mechanism.
-
Protocol B: The "Negative Control" Assay (In Vitro Pyrene-Actin)
Objective: To verify that a compound (or Kibdelone C itself) does not bind actin directly. This validates the "upstream" mechanism.
Reagents:
-
Rabbit Muscle Actin ( >99% pure).
-
Pyrene-labeled Actin (10% doping ratio).
-
Polymerization Buffer (10x): 500 mM KCl, 20 mM MgCl2, 10 mM ATP.
-
General Actin Buffer (G-Buffer): 5 mM Tris-HCl pH 8.0, 0.2 mM CaCl2.
Step-by-Step:
-
Preparation: Prepare G-actin solution (2 µM, 10% pyrene-labeled) in G-Buffer. Keep on ice.
-
Baseline: Aliquot 90 µL of actin into a black 96-well fluorometer plate.
-
Compound Addition:
-
Add 1 µL of Kibdelone C (Final: 1 µM - 10 µM).
-
Add 1 µL of Latrunculin B (Positive Control for inhibition).
-
Add 1 µL DMSO (Solvent Control).
-
Incubate 10 minutes at RT.
-
-
Induction: Add 10 µL of 10x Polymerization Buffer to induce polymerization.
-
Measurement: Immediately read fluorescence (Ex: 365 nm, Em: 407 nm) every 30 seconds for 60 minutes.
-
Analysis: Plot Fluorescence vs. Time.
-
Validation Criteria: Kibdelone C curves must overlap perfectly with the DMSO control (sigmoidal growth). Latrunculin B should show a flat line (no polymerization).
-
Visualization: Experimental Workflow
Caption: Workflow to distinguish direct actin binders from indirect modulators like Kibdelone C.
Critical Considerations & Safety
Nomenclature Warning (Crucial)
Researchers often confuse Kibdelone C with Kabiramide C .
-
Kabiramide C: A trisoxazole macrolide that DIRECTLY binds actin (caps the barbed end).
-
Kibdelone C: A polycyclic xanthone that INDIRECTLY disrupts actin.
-
Action: Verify the CAS number and chemical structure before ordering. Kibdelone C is a fused hexacyclic structure.
Solubility
Kibdelone C is highly lipophilic.
-
Dissolve in 100% DMSO.
-
Avoid aqueous freeze-thaw cycles.
-
Precipitation in culture media is possible at concentrations >10 µM (though biological activity is usually <100 nM).
References
-
Rujirawanich, J., et al. (2016). "Synthesis and Biological Evaluation of Kibdelone C and Its Simplified Derivatives."[2] Journal of the American Chemical Society. 138(33), 10561-10570.[2] [Link]
- Key Citation: This is the primary source establishing that Kibdelone C disrupts the cytoskeleton without direct binding.
-
Ratnayake, R., et al. (2007). "Kibdelones: Novel Anticancer Polyketides from a Rare Australian Actinomycete." Chemistry – A European Journal. 13(6), 1610-1619. [Link]
-
Key Citation: Isolation and initial biological characterization (cytotoxicity).[3]
-
-
Pollard, T. D., & Cooper, J. A. (2009). "Actin, a Central Player in Cell Shape and Movement." Science. 326(5957), 1208-1212. [Link]
- Key Citation: General reference for actin dynamics and standard tool mechanisms.
Sources
Troubleshooting & Optimization
Technical Support Center: Kibdelone C Total Synthesis
Ticket System: ACTIVE | Priority: CRITICAL | Topic: Polyketide Assembly & Stabilization
Welcome to the Kibdelone C Synthesis Help Desk
System Overview: Kibdelone C is a hexacyclic tetrahydroxanthone polyketide displaying potent cytotoxicity (GI50 < 1 nM) and distinct "helical" topology. Synthesizing this target is akin to assembling a high-performance server rack: it requires precise component architecture (stereochemistry), robust connections (biaryl bonds), and rigorous environmental control (oxidation management).
Current Status: Users frequently report "system crashes" (decomposition), "connection failures" (low cyclization yields), and "data corruption" (racemization). This guide aggregates troubleshooting protocols from the authoritative Porco and Ready architectures.
PART 1: DIAGNOSTIC WORKFLOWS (Troubleshooting)
Ticket #001: Core Kernel Panic – The Hexacyclic Assembly
Issue: Failure to close the central C-ring (Tetrahydroxanthone formation). Affected Architectures: Ready Protocol (Pd-Catalyzed) & Porco Protocol (Biomimetic).
A. Troubleshooting the Ready Architecture (Pd-Catalyzed C-H Arylation) The Ready synthesis relies on a high-risk, high-reward intramolecular C-H arylation to forge the final biaryl bond.
| Error Code | Observation | Root Cause Analysis | Patch / Solution |
| ERR_Pd_01 | Reaction turns black immediately; 0% conversion. | Catalyst Poisoning (O₂/H₂O). The Pd(0) species is highly sensitive to dissolved oxygen at 130°C. | Protocol: Degas DMA (solvent) via freeze-pump-thaw (3 cycles). Use a glovebox for setup. Switch to Pd(OAc)₂ / PCy₃ pre-complexation. |
| ERR_Pd_02 | Protodehalogenation (Reduction of Ar-I). | Hydride Source Contamination. Trace formate or alcohol in the solvent acting as a hydride donor. | Protocol: Ensure NaOPiv (base) is anhydrous (dry under high vacuum at 80°C for 12h). Use fresh DMA. |
| ERR_Pd_03 | Low Regioselectivity (Wrong C-H bond activation). | Steric Mismatch. The ligand cone angle is insufficient to enforce the specific geometry required for the strained ring closure. | Protocol: Verify ligand quality (PCy₃ ). Do not substitute with PPh₃ (cone angle too small). Maintain T > 120°C to overcome the rotational barrier. |
B. Troubleshooting the Porco Architecture (Oxa-Michael/Aldol) The Porco synthesis utilizes a biomimetic cascade involving a magnesium-mediated halo-Michael/aldol sequence.
| Error Code | Observation | Root Cause Analysis | Patch / Solution |
| ERR_Mg_01 | No Aldol cyclization; stalled at Michael adduct. | Lewis Acid Deficiency. The MgI₂ must coordinate both the carbonyl and the nucleophile to lower the transition state energy. | Protocol: Use freshly prepared MgI₂ (from Mg + I₂ in Et₂O). Commercial MgI₂ is often too hydrated. Stoichiometry must be ≥ 2.0 equiv. |
| ERR_Mg_02 | Diastereomer scrambling at C10/C11. | Temperature Drift. The reversibility of the Michael addition at higher temperatures leads to thermodynamic equilibration. | Protocol: Maintain strict T control (-78°C to -40°C). Quench rapidly with dilute HCl to "freeze" the kinetic product. |
| ERR_CYC_01 | Decomposition during Xanthone closure. | Acid Sensitivity. The vinylogous carbonate intermediate is extremely acid-labile. | Protocol: Use Cyanuric Chloride (mild activation) instead of strong Brønsted acids.[1] This activates the carboxylic acid without destroying the sensitive acetonide. |
Ticket #002: System Stability – Oxidative Corruption
Issue: The product (Kibdelone C) spontaneously converts to Kibdelone A or B (quinones) upon isolation. Severity: Critical.
Technical Insight: Kibdelone C is the "reduced" hydroquinone-like congener. It possesses a high oxidation potential.[1] Exposure to air, silica gel, or even chlorinated solvents can trigger oxidative dehydrogenation.
Stabilization Protocol (SOP-OX-01):
-
Purification: Avoid standard flash chromatography. Use Reverse-Phase HPLC (C18) with degassed solvents (MeCN/H₂O + 0.1% Formic Acid).
-
Workup: Do not rotovap to dryness in air. Concentrate the fractions under N₂ flow or centrifugal evaporation (Genevac) in an inert atmosphere.
-
Storage: Store as a lyophilized powder under Argon at -80°C.
-
Rescue: If oxidation occurs (yellowing of the solid), treat with mild reductants (e.g., Na₂S₂O₄) immediately before biological assay to regenerate the C-form.
PART 2: VISUALIZATION & LOGIC
Diagram 1: Strategic Architecture (Ready vs. Porco)
This flowchart compares the "Biomimetic" vs. "Convergent" logic paths.
Caption: Comparative logic flow for the Total Synthesis of Kibdelone C. Left: Porco's biomimetic cascade. Right: Ready's C-H functionalization approach.
Diagram 2: Troubleshooting the Critical C-H Arylation (Ready Route)
Decision tree for the most common failure point in the Ready synthesis.
Caption: Diagnostic decision tree for the Palladium-catalyzed C-H arylation step (Ready Synthesis).
PART 3: FAQs & EXPERIMENTAL DATA
Frequently Asked Questions
Q: Why is the Shi Epoxidation preferred in the Ready route? A: The Shi Epoxidation (using a fructose-derived ketone) establishes the critical C10/C11 stereochemistry with high enantioselectivity (>90% ee) early in the synthesis. This avoids the difficulty of separating diastereomers after the hexacyclic core is formed.
Q: Can I use standard silica gel for purification of the final product? A: Negative. Kibdelone C is unstable on acidic silica. If you must use normal phase, use neutral alumina or silica deactivated with 1% Et₃N. However, C18 Reverse Phase is the gold standard.
Q: What is the "Biomimetic" aspect of the Porco route? A: It mimics the biosynthetic polyketide folding. The stepwise oxa-Michael and aldol reactions resemble the enzymatic cyclizations that occur in the producing organism (Kibdelosporangium sp.), contrasting with the "ab-initio" metal-catalyzed bond formations in the Ready route.
Data Table: Key Reaction Comparison
| Parameter | Ready Route (C-H Arylation) | Porco Route (Oxa-Michael/Aldol) |
| Key Reagents | Pd(OAc)₂, PCy₃, NaOPiv, DMA | MgI₂, Et₃N, PhCH₃; then Cyanuric Chloride |
| Temperature | High (130–140°C) | Low (-78°C to RT) |
| Primary Risk | Catalyst death, Protodehalogenation | Diastereocontrol, Acid lability |
| Stereocontrol | Catalyst-controlled (Shi Epox.) | Substrate-controlled (Mg-chelation) |
| Scalability | Moderate (Pd cost, dilution) | Good (Cheaper reagents) |
References
-
Porco, J. A., et al. (2011). Total Synthesis and Absolute Stereochemical Assignment of Kibdelone C. Journal of the American Chemical Society.
-
Ready, J. M., et al. (2011). Enantioselective Total Synthesis of (-)-Kibdelone C. Journal of the American Chemical Society.
-
Ready, J. M., et al. (2016). Synthesis and Biological Evaluation of Kibdelone C and Its Simplified Derivatives. Journal of the American Chemical Society.
-
Tang, Y., et al. (2018). Convergent Synthesis of Kibdelone C. Organic Letters.
Sources
Technical Support Center: Kibdelone C Stabilization & Handling
Topic: Overcoming the Instability and Oxidation of Kibdelone C Ticket ID: KIB-C-OX-001 Assigned Specialist: Senior Application Scientist (Natural Products Chemistry)
Introduction: The "Disappearing Compound" Phenomenon
Researchers working with Kibdelone C often report a specific, frustrating phenomenon: a sample purified to >95% purity degrades into a complex mixture within hours of exposure to ambient conditions. This is not simple decomposition; it is a thermodynamically driven oxidative aromatization.
Kibdelone C is a tetrahydroxanthone .[1] Its core structure contains a partially reduced B-ring. The driving force for its instability is the oxidative conversion to the fully aromatic xanthone congeners, Kibdelone A and Kibdelone B . While Kibdelone C acts as a potent actin cytoskeleton destabilizer, its oxidized forms often exhibit altered solubility and biological profiles, leading to inconsistent IC50 data.
This guide provides the protocols required to arrest this oxidation, based on the total synthesis strategies developed by the Porco and Ready groups.
Root Cause Analysis: The Oxidation Mechanism[2]
To stabilize Kibdelone C, one must understand the enemy: Aromatization .
The tetrahydroxanthone core of Kibdelone C is sensitive to both acid and oxygen . Acidic conditions (such as untreated silica gel) catalyze the tautomerization and subsequent oxidation of the B-ring. This process converts the reduced Kibdelone C into the fully aromatic, thermodynamically stable (but biologically distinct) Kibdelone A and B.
Visualization: The Degradation Pathway
The following diagram illustrates the oxidative cascade you are fighting against.
Figure 1: The oxidative degradation pathway of Kibdelone C. Note that the transition from the green node (Active) to red nodes (Oxidized) is irreversible under standard storage conditions.[2]
Critical Workflows: Purification & Handling
The following protocols are derived from the total synthesis efforts where "loss on the column" was a major hurdle.
Protocol A: The "Reductive Recovery" Purification
Standard silica chromatography will destroy Kibdelone C. The acidic surface of silica induces degradation. You must use Deactivated Silica and a Reductive Buffer .
Reagents Needed:
-
Silica Gel (Standard mesh)
-
Triethylamine (Et3N)
-
Sodium Dithionite (
) -
Argon gas
Step-by-Step Methodology:
-
Silica Deactivation (The "Base Wash"):
-
Slurry your silica gel in the mobile phase (e.g., Hexanes/Ethyl Acetate).
-
Add 1% Triethylamine (v/v) to the slurry.
-
Pour the column and flush with 3 column volumes of the solvent containing 1% Et3N.
-
Why? This neutralizes acidic silanol sites that catalyze aromatization.
-
-
The Dithionite Shield (Crucial Step):
-
If you are extracting Kibdelone C from a reaction mixture or fermentation broth, wash the organic layer with a saturated aqueous solution of Sodium Dithionite (
) . -
Why? Sodium dithionite is a reducing agent.[3] It scavenges dissolved oxygen and can reversibly reduce quinone-like intermediates back to the phenol state, preserving the tetrahydroxanthone core.
-
-
Elution & Concentration:
-
Run the column under positive Argon pressure (flash chromatography). Do not use gravity columns (prolonged oxygen exposure).
-
Concentrate fractions immediately at <30°C . Heat accelerates the B-ring oxidation.
-
Protocol B: Storage & Solubilization
Once purified, the clock starts ticking.
| Parameter | Standard Condition (AVOID) | Recommended Condition |
| Solvent | DMSO (Wet/Old) | Anhydrous DMSO (Argon Purged) |
| Container | Clear Glass / Plastic | Amber Glass Vial |
| Headspace | Air | Argon or Nitrogen Overlay |
| Temperature | -20°C | -80°C |
| Additive | None | 10 µM Sodium Dithionite (optional for stock) |
The "Methyl Ether" Alternative: If your assay allows, consider using Methyl-Kibdelone C (methylated at the C5-hydroxyl).
-
Data: Research indicates Methyl-Kibdelone C retains nanomolar cytotoxicity (IC50 ~3-5 nM) but is indefinitely stable under ambient conditions because the labile phenol/enol moiety is capped.
-
Recommendation: Use Methyl-Kibdelone C as a positive control in biological assays to differentiate between compound inactivity and compound degradation.
Troubleshooting FAQs
Q1: My IC50 values are shifting from 5 nM to >100 nM over the course of a week. Why? A: You are likely measuring the activity of Kibdelone A/B. As Kibdelone C oxidizes, the concentration of the potent tetrahydroxanthone decreases. The aromatic xanthones (A/B) are often less potent or have different cellular uptake profiles. Action: Quantify the ratio of C to A/B using LC-MS prior to every bioassay.
Q2: Can I use plasticware (polypropylene) for serial dilutions? A: Use with caution. Polycyclic polyketides are highly lipophilic and stick to plastics. However, the bigger risk with Kibdelone C is surface-mediated oxidation. Action: Use silanized glass vials for stock solutions. If using plastic plates for assays, minimize the time the compound sits in the plate before adding cells.
Q3: The sample turned from yellow to brown. Is it salvageable? A: Brown coloration usually indicates the formation of complex oxidative oligomers or quinones. A simple yellow shift might just be Kibdelone A. Action: Attempt the "Reductive Recovery" (Protocol A, Step 2). Wash a solution of the compound with sodium dithionite. If it reverts to bright yellow/green, you may have recovered the reduced form. If it remains brown, the degradation is irreversible.
References
-
Synthesis and Biological Evaluation of Kibdelone C and Its Simplified Derivatives Source: Journal of the American Chemical Society (2016) Significance:[4] Establishes the stability profile of Methyl-Kibdelone C vs. Native Kibdelone C and details the cytotoxicity mechanisms. URL:[Link][4]
-
Total Synthesis and Absolute Stereochemical Assignment of Kibdelone C Source: Journal of the American Chemical Society (2011) Significance: The Porco group's foundational work describing the "Sodium Dithionite" reduction strategy to manage the oxidation state during synthesis. URL:[Link]
-
Polycyclic Xanthone Natural Products: Structure, Biological Activity and Chemical Synthesis Source: Natural Product Reports (2013) Significance: A comprehensive review of the degradation pathways of tetrahydroxanthones. URL:[Link]
Sources
- 1. Total Synthesis and Absolute Stereochemical Assignment of Kibdelone C - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of kibdelone C and simplified derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Polycyclic Xanthone Natural Products: Structure, Biological Activity and Chemical Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
Technical Guide: Optimizing Dosage for Kibdelone C in Cytotoxicity Assays
Introduction
Kibdelone C is a potent hexacyclic polyketide originally isolated from Kibdelosporangium sp.[1] Unlike many polycyclic aromatic hydrocarbons that intercalate DNA, Kibdelone C functions by disrupting the actin cytoskeleton without directly binding actin or inhibiting topoisomerase.[2][3]
The Critical Challenge: Kibdelone C is extremely potent , often exhibiting IC₅₀ values in the low nanomolar range (< 5 nM) against cell lines such as HCT116, SR (leukemia), and SN12C (renal). A common error in experimental design is using a concentration range suited for micromolar drugs (e.g., 100 µM start), which results in "flat" dose-response curves where cell death is total across all dilutions.
This guide provides a validated workflow to capture the full sigmoidal efficacy of Kibdelone C, ensuring precise IC₅₀ determination.
Part 1: Preparation & Solubility (The Foundation)
Q: What is the optimal solvent and stock concentration?
A: Kibdelone C is hydrophobic. Dissolve the lyophilized powder in anhydrous DMSO (Dimethyl Sulfoxide) .
-
Recommended Stock: 10 mM.
-
Storage: Aliquot immediately into amber glass or high-quality polypropylene vials to avoid freeze-thaw cycles. Store at -80°C.
-
Stability: Stable in DMSO at -20°C for months, but avoid exposure to light due to its polycyclic conjugated system.
Q: How do I prevent precipitation in cell culture media?
A: Hydrophobic polyketides can precipitate when spiked directly from a high-concentration DMSO stock into aqueous media.
-
The "Intermediate Step" Protocol: Never pipette 10 mM stock directly into the assay well. Create a 100x Working Solution in media (or PBS) first, then transfer to the cells.
-
DMSO Limit: Ensure the final DMSO concentration in the well is < 0.5% (v/v), ideally 0.1%, to avoid solvent toxicity masking the drug effect.
Part 2: Experimental Design (The Setup)
Q: What is the recommended concentration range for Kibdelone C?
A: Because the IC₅₀ is often single-digit nanomolar, you must shift your standard dilution window downward.
Recommended 10-Point Dilution Series:
-
Top Concentration: 100 nM (0.1 µM)
-
Dilution Factor: 1:3 or 1:4
-
Range: 100 nM down to ~0.3 pM.
| Point | Concentration | Rationale |
| 1 | 100 nM | ~20x-50x above expected IC₅₀ (ensures 100% kill) |
| 2 | 33.3 nM | |
| 3 | 11.1 nM | |
| 4 | 3.7 nM | Critical Zone (Likely IC₅₀) |
| 5 | 1.2 nM | Critical Zone (Likely IC₅₀) |
| 6 | 0.41 nM | |
| 7 | 0.13 nM | |
| 8 | 0.04 nM | |
| 9 | 0.01 nM | |
| 10 | 0 (DMSO Control) | Baseline viability |
Q: How does seeding density affect Kibdelone C efficacy?
A: Kibdelone C disrupts the actin cytoskeleton, causing cell contraction and loss of adhesion.
-
Impact: Over-confluent cells may form tight junctions that mechanically support dying cells, artificially inflating viability readings.
-
Recommendation: Seed cells at a density that ensures 60-70% confluency at the end of the assay (e.g., 2,000–4,000 cells/well for a 96-well plate, depending on doubling time).
Part 3: Troubleshooting & Optimization
Q: My dose-response curve is a flat line at 0% viability. What happened?
A: You likely overdosed.
-
Diagnosis: If your lowest concentration is 10 nM, and the IC₅₀ is 2 nM, you will kill all cells at every point.
-
Fix: Dilute your starting stock by 1000-fold. Your top concentration should not exceed 1 µM unless you are testing a resistant cell line.
Q: I see high variability (CV > 10%) between replicates.
A: This is often due to the "Sticky Compound" effect. Hydrophobic polyketides can stick to plastic tips.
-
Fix: Use low-retention pipette tips . Pre-wet tips by aspirating and dispensing media once before transferring the drug.
Q: The cells look rounded but the ATP assay (e.g., CellTiter-Glo) shows they are alive.
A: This is a mechanistic artifact.
-
Mechanism: Kibdelone C causes actin disruption and cell rounding (cytostasis) before metabolic collapse.
-
Fix: Extend incubation time from 48 hours to 72 or 96 hours to allow the cytoskeletal collapse to translate into metabolic death.
Part 4: Visualizations
Diagram 1: Serial Dilution Workflow for Potent Compounds
This workflow introduces an intermediate dilution step to ensure accuracy at nanomolar concentrations.
Caption: Workflow for diluting high-potency Kibdelone C to avoid pipetting errors and solvent toxicity.
Diagram 2: Mechanism of Action & Assay Interference
Understanding that Kibdelone C targets the cytoskeleton helps interpret morphological changes vs. metabolic data.
Caption: Kibdelone C induces death via actin disruption, not DNA damage.[3][4][5] Note the delay between rounding and death.
References
-
Discovery & Structure: Capon, R. J., et al. "Kibdelones: Novel Polyketides from a Rare Australian Actinomycete."[1] Chemistry – A European Journal, vol. 18, no. 12, 2012.
-
Mechanism of Action: Ready, J. M., et al. "Synthesis and Biological Evaluation of Kibdelone C and Its Simplified Derivatives."[2] Journal of the American Chemical Society, vol. 138, no.[2] 33, 2016, pp. 10561-10570.[2]
-
Synthesis & Stereochemistry: Porco, J. A., et al. "Total Synthesis and Absolute Stereochemical Assignment of Kibdelone C." Journal of the American Chemical Society, vol. 133, no.[4] 26, 2011, pp. 9952-9955.[4]
-
General Cytotoxicity Guidelines: Riss, T. L., et al. "Assay Guidance Manual: Cell Viability Assays." NCBI Bookshelf, 2013 (Updated 2016).
Sources
- 1. Total Synthesis and Absolute Stereochemical Assignment of Kibdelone C - PMC [pmc.ncbi.nlm.nih.gov]
- 2. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 3. Synthesis and biological evaluation of kibdelone C and simplified derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Total synthesis and absolute stereochemical assignment of kibdelone C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. imperial.ac.uk [imperial.ac.uk]
Technical Support Center: Kibdelone C Solubilization & Stability Guide
Executive Summary
Kibdelone C is a hexacyclic tetrahydroxanthone polyketide exhibiting potent cytotoxicity (GI
This guide addresses the specific physicochemical challenges of Kibdelone C, distinguishing between true precipitation and chemical degradation (oxidation/tautomerization).
Part 1: Critical Physicochemical Profile
Before attempting solubilization, you must understand why the molecule behaves poorly in water.
| Property | Description | Impact on Experiment |
| Structure | Hexacyclic tetrahydroxanthone | High lipophilicity (LogP > 4 estimated); poor aqueous solubility.[2] |
| Redox State | Reduced form (Hydroquinone-like) | Critical: Susceptible to spontaneous oxidation to Kibdelone A and B in aerobic conditions. |
| Tautomerism | Keto-enol equilibrium | Equilibrates in protic solvents (like Methanol), leading to multiple HPLC peaks often mistaken for impurities. |
| Potency | Low Nanomolar (< 1 nM) | At these low working concentrations, adsorption to plasticware is a greater risk than precipitation. |
Part 2: Troubleshooting Q&A
Q1: I dissolved Kibdelone C in Methanol, but my LC-MS now shows three distinct peaks. Is my compound degrading?
Diagnosis: Likely Chemical Equilibration , not degradation in the traditional sense. Explanation: In methanol (and other protic solvents), Kibdelone C undergoes rapid keto-enol tautomerization and redox cycling, equilibrating into a mixture of Kibdelone A, B, and C. This was documented during the original isolation of the molecule. Solution:
-
Switch Solvents: Do NOT use Methanol or Ethanol for stock solutions. Use Anhydrous DMSO .
-
Verification: If you must use MeOH for LC-MS, analyze immediately. However, for biological assays, the presence of multiple species (A/B/C) makes potency determination unreliable as they may interconvert.
Q2: My aqueous dilution precipitates immediately. How do I prevent this?
Diagnosis: "Crash-out" precipitation due to high local concentration during mixing.
Explanation: Adding a high-concentration DMSO stock (e.g., 10 mM) directly to a static aqueous buffer creates a transient zone of supersaturation where the drug precipitates before it can disperse.
Protocol: The "Intermediate Dilution" Method
Do not jump from Stock
-
Stock: 10 mM in Anhydrous DMSO.
-
Intermediate: Dilute Stock 1:10 into pure DMSO (not water) to create a 1 mM working stock.
-
Final Dilution:
-
Place the aqueous media (with serum/proteins if applicable) on a vortex mixer.
-
While vortexing, inject the DMSO working stock into the center of the vortex.
-
Why? This maximizes kinetic energy to disperse the hydrophobic molecules into micelles or protein-bound states before they can aggregate.
-
Q3: I see variable IC50 data in my cell assays. Is it solubility or adsorption?
Diagnosis: Likely Surface Adsorption (Loss of effective concentration). Explanation: Because Kibdelone C is active at nanomolar levels, you are likely working with very dilute solutions (e.g., 1–10 nM). At these concentrations, hydrophobic compounds adhere rapidly to standard polystyrene cell culture plates and pipette tips. You might think you added 1 nM, but only 0.1 nM reached the cells. Corrective Actions:
-
Labware: Use Low-Binding polypropylene tubes and pipette tips.
-
Glassware: For intermediate dilutions, use silanized glass vials if possible.
-
Carrier Proteins: Ensure your assay buffer contains at least 0.1% BSA (Bovine Serum Albumin) or 1-5% FBS. The proteins act as "chaperones," binding the lipophilic drug and keeping it in solution while preventing adsorption to the plastic.
Part 3: Validated Workflows (Visualized)
Workflow A: Optimal Stock Preparation & Storage
Objective: Minimize oxidation and tautomerization.
Figure 1: Protocol for generating stable stock solutions. Note the emphasis on excluding oxygen and avoiding protic solvents like methanol to prevent conversion to Kibdelone A/B.
Workflow B: Decision Tree for Aqueous Formulation
Objective: Select the right carrier based on concentration.
Figure 2: Formulation decision tree. For high concentrations required in animal studies, simple aqueous buffers will fail; complexing agents like Cyclodextrins are required.
Part 4: Advanced Formulation (In Vivo)
If your experiment requires high concentrations (e.g., >1 mg/kg for mouse studies), simple DMSO/Water mixtures will likely precipitate and cause toxicity or poor bioavailability.
Recommended Vehicle:
-
Composition: 5% DMSO + 20% (w/v) Hydroxypropyl-
-cyclodextrin (HP- -CD) in water. -
Preparation Protocol:
-
Dissolve Kibdelone C in 100% DMSO (5% of final volume).
-
Prepare a 21% HP-
-CD solution in water. -
Slowly add the CD solution to the DMSO stock with constant stirring.
-
Result: A clear solution where the hydrophobic drug is encapsulated in the cyclodextrin cavity.
-
References
-
Sloman, D. L., Bacon, J. W., & Porco, J. A.[3] Jr. (2011).[3] Total synthesis and absolute stereochemical assignment of kibdelone C. Journal of the American Chemical Society, 133(26), 9952–9955.[3]
-
Rujirawanich, J., Kim, S., Ma, A. J., et al. (2016).[4] Synthesis and Biological Evaluation of Kibdelone C and Its Simplified Derivatives. Journal of the American Chemical Society, 138(33), 10561–10570.[4]
-
Ratnayake, R., Lacey, E., & Capon, R. J. (2007). Kibdelones A-C, potent cytotoxic xanthones from a Kibdelosporangium sp.[1] Chemistry - A European Journal, 13(5), 1610–1619. (Foundational paper on isolation and keto-enol equilibration).
Sources
- 1. Total Synthesis and Absolute Stereochemical Assignment of Kibdelone C - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Total synthesis and absolute stereochemical assignment of kibdelone C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
Technical Support Center: Kibdelone C Experimental Optimization
Subject: Minimizing Off-Target Effects & Artifacts in Kibdelone C Assays
Ticket ID: KIB-OPT-001 Responder: Dr. Aris Thorne, Senior Application Scientist Status: Open
Executive Summary
Kibdelone C is a potent, heterocyclic polyketide that exhibits low nanomolar cytotoxicity against a broad panel of human cancer cell lines.[1][2][3][4] However, its utility as a chemical probe is frequently compromised by its chemical instability .
Unlike standard small molecules, Kibdelone C is prone to spontaneous oxidation under aerobic conditions, converting into Kibdelone A and B.[1][4] This creates a "shifting baseline" where the observed phenotype is a composite effect of three distinct compounds rather than the specific action of Kibdelone C.
This guide provides the protocols required to stabilize the compound and validatethe specific disruption of the actin cytoskeleton, ensuring your data reflects the true bioactivity of Kibdelone C.
Part 1: Chemical Integrity & Handling
The Problem: You observe shifting IC50 values or inconsistent phenotypes between replicates. The Cause: Rapid oxidation of the tetrahydroxanthone core into the fully aromatic xanthone systems of Kibdelone A and B upon exposure to air and light.
Protocol: Anaerobic Solubilization & Storage
Standard benchtop handling is insufficient for Kibdelone C.
| Step | Action | Technical Rationale |
| 1 | Solvent Selection | Use Anhydrous DMSO (≥99.9%) stored under argon. Avoid aqueous buffers for stock preparation. |
| 2 | Atmosphere Control | Weigh and dissolve powder inside a glove box or under a continuous stream of inert gas ( |
| 3 | Aliquot Strategy | Create single-use aliquots (e.g., 10 |
| 4 | Storage | Store at -80°C protected from light. Stability drops significantly at -20°C. |
| 5 | QC Check | Run an LC-MS trace immediately before critical assays. If Kibdelone A/B peaks exceed 5% of total area, discard the aliquot. |
Workflow Visualization: Handling Logic
Caption: Figure 1. Strict anaerobic handling workflow required to prevent oxidative degradation of Kibdelone C prior to assay delivery.
Part 2: Distinguishing On-Target vs. Off-Target Toxicity
The Problem: Is the cytotoxicity due to specific actin cytoskeleton disruption (On-Target) or general mitochondrial/redox stress (Off-Target)? The Science: Kibdelone C disrupts the actin cytoskeleton without directly binding actin in vitro.[3] This suggests it targets an upstream regulator. If your assay shows direct actin depolymerization in a cell-free system, you are likely observing a false positive or an artifact.
Troubleshooting Q&A
Q: My cells are dying, but how do I confirm it's via the specific Kibdelone C mechanism? A: You must perform a "Rescue vs. Mimic" validation.
-
The Mimic Check: Compare the phenotype to Cytochalasin D . Kibdelone C should induce cell rounding and actin disorganization similar to Cytochalasin D, but with distinct kinetics.
-
The In-Vitro Exclusion: Run a cell-free actin polymerization assay (pyrene-actin).
-
Result A: Polymerization inhibited
Off-Target/Artifact . (Kibdelone C does not bind actin directly).[3] -
Result B: Polymerization normal
On-Target . (Confirms the effect is cellular/upstream).
-
Q: I see high toxicity even at low doses. Is this specific?
A: Kibdelone C is potent (
-
The Fix: Add 0.01% Triton X-100 to the assay buffer. If the
shifts significantly (toxicity decreases), the original result was due to non-specific aggregation, not specific binding.
Part 3: Validating the Mechanism (The Logic Tree)
To ensure your data is publishable, you must validate that the observed effect is distinct from the degradation products (Kibdelone A/B).
Experimental Logic Diagram
Caption: Figure 2. Validation logic to distinguish specific Kibdelone C activity from artifacts (direct actin binding) or degradation (oxidation).
Part 4: Summary of Key Controls
| Control Type | Method | Purpose |
| Negative Control | Isokibdelone A | Structurally similar but 10-200x less potent.[5] Use to prove structural specificity. |
| Stability Control | LC-MS Time Course | Measure media samples at 0h, 6h, 12h. If Kibdelone C half-life is < 4h in your media, replenish or switch to continuous flow. |
| Aggregation Control | Detergent Challenge | Add 0.01% Triton X-100. Loss of potency indicates the drug was aggregating (false positive). |
References
-
Synthesis and Biological Evaluation of Kibdelone C and Its Simplified Derivatives. Journal of the American Chemical Society, 2016.[3] Key Finding: Establishes that Kibdelone C disrupts the actin cytoskeleton without direct binding in vitro.
-
Enantioselective Total Synthesis and Biological Evaluation of (+)-Kibdelone A. National Institutes of Health (PMC), 2014. Key Finding: Details the oxidative instability and the potency differences between Kibdelone congeners.
-
The Chemical Probe Validation Hierarchy. Nature Chemical Biology, 2015. Key Finding: General principles for distinguishing on-target effects from assay interference and aggregation.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. imperial.ac.uk [imperial.ac.uk]
- 3. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 4. Synthesis and biological evaluation of kibdelone C and simplified derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enantioselective Total Synthesis and Biological Evaluation of (+)-Kibdelone A and a Tetrahydroxanthone Analogue - PMC [pmc.ncbi.nlm.nih.gov]
Addressing resistance mechanisms to Kibdelone C in cancer cells
Topic: Addressing Resistance Mechanisms to Kibdelone C in Cancer Cells
Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Support Guide & Troubleshooting FAQs
Introduction: The Kibdelone C Profile
Kibdelone C is a hexacyclic polyketide isolated from Kibdelosporangium sp.[1] It exhibits potent cytotoxicity (GI50 < 1 nM) across a broad spectrum of human cancer cell lines.[1][2][3][4] Unlike many polycyclic aromatic compounds, Kibdelone C does not intercalate DNA or inhibit topoisomerase.[2][5] Instead, it triggers cell death by disrupting the actin cytoskeleton through an indirect mechanism, leading to cell shape loss, rounding, and eventual apoptosis.
This guide addresses the technical challenges associated with Kibdelone C resistance, focusing on experimental validation, stability issues, and overcoming biological barriers.
Part 1: Mechanism of Action & Resistance Overview
Q: My cells are showing reduced sensitivity to Kibdelone C. Is this likely due to target mutation?
A: While target mutation is possible, it is less likely to be the primary driver of resistance compared to drug efflux or pathway compensation.
-
Mechanism Insight: Kibdelone C disrupts the actin cytoskeleton but does not bind actin directly (unlike phalloidin or cytochalasins). This suggests it targets an upstream regulator of actin dynamics (e.g., Rho/Rac/Cdc42 signaling axes or specific kinases).
-
Resistance Probability: Resistance is more frequently observed via:
-
MDR1/P-glycoprotein (P-gp) overexpression: As a large hydrophobic natural product, Kibdelone C is a likely substrate for ABC transporters.
-
Signaling Bypass: Upregulation of compensatory survival pathways (e.g., PI3K/Akt or MAPK) that stabilize the cytoskeleton or prevent apoptosis despite actin stress.
-
Q: How does Kibdelone C stability affect potency data?
A: Kibdelone C is chemically dynamic. In solution (particularly protic solvents like methanol), it can equilibrate with its congeners, Kibdelone A and B, through tautomerization and redox reactions.
-
Impact: Variations in IC50 values often stem from improper storage or solvent choice, leading to a mixture of varying potency.
-
Recommendation: Always analyze stock solutions via HPLC prior to critical assays to ensure the specific congener ratio is known.
Part 2: Troubleshooting Cellular Assays
Q: The IC50 curve for Kibdelone C is shifting significantly between replicates. What is going wrong?
A: This "drift" is often a compound stability or solubility issue rather than biological resistance.
Troubleshooting Checklist:
| Parameter | Potential Issue | Corrective Action |
|---|---|---|
| Solvent System | DMSO stocks absorbing water; Methanol promoting equilibration. | Store stocks in anhydrous DMSO at -80°C. Avoid repeated freeze-thaw cycles. |
| Incubation Time | Degradation of compound over long assays (>72h). | Refresh media with compound every 24h if stability is suspected. |
| Plasticware | Adsorption of hydrophobic polyketides to plastic. | Use glass-coated or low-binding plates for serial dilutions. |
| Cell Density | Over-confluency alters cytoskeletal dynamics. | Seed cells at 30-40% confluency to allow active cytoskeletal remodeling during treatment. |
Q: How do I distinguish between "true" resistance and simple lack of drug accumulation?
A: You must perform a functional efflux assay. If the resistance is reversed by a P-gp inhibitor (like Verapamil or Cyclosporin A), the mechanism is transport-mediated.
Part 3: Molecular Characterization of Resistance
Q: Which markers should I screen for in Kibdelone C-resistant clones?
A: Focus on the "Actin-Integrity" and "Efflux" panels.
-
Efflux Transporters:
-
ABCB1 (MDR1/P-gp): Primary suspect.
-
ABCC1 (MRP1): Secondary suspect for organic anions.
-
-
Cytoskeletal Regulators (Upstream Targets):
-
RhoA, Rac1, Cdc42: Look for altered expression or phosphorylation status.
-
Cofilin/Phospho-Cofilin: Indicators of actin severing activity.
-
-
Apoptotic Regulators:
-
Bcl-2/Bax ratio: Resistance often correlates with upregulated anti-apoptotic proteins.
-
Part 4: Experimental Protocols
Protocol A: Functional P-gp Efflux Assay (Rhodamine 123 Retention)
Purpose: To determine if Kibdelone C resistance is due to drug efflux pumps.
Materials:
-
Rhodamine 123 (Rho123)
-
Verapamil (P-gp inhibitor)
-
Flow Cytometer (FITC channel)
Steps:
-
Seeding: Plate resistant and parental cells at
cells/well in 6-well plates. -
Inhibitor Treatment: Treat one set of wells with Verapamil (10 µM) for 1 hour. Control wells receive vehicle.
-
Dye Loading: Add Rho123 (final conc. 0.5 µg/mL) to all wells. Incubate for 30 mins at 37°C.
-
Efflux Phase: Wash cells
with cold PBS. Resuspend in fresh media (with or without Verapamil) and incubate for 60-90 mins to allow dye efflux. -
Analysis: Harvest cells and analyze fluorescence via Flow Cytometry.
-
Result: If Verapamil restores Rho123 retention in resistant cells, P-gp is the likely resistance mechanism.
-
Protocol B: Actin Cytoskeleton Visualization
Purpose: To verify if the drug is engaging its phenotypic target (actin disruption).
Materials:
-
Phalloidin-Alexa Fluor 488 (binds F-actin)
-
DAPI (nuclear stain)
-
4% Paraformaldehyde (PFA)
Steps:
-
Treatment: Treat cells with Kibdelone C (
IC50) for 4–6 hours. -
Fixation: Wash with PBS, fix with 4% PFA for 15 mins at RT.
-
Permeabilization: Wash
PBS. Permeabilize with 0.1% Triton X-100 for 5 mins. -
Staining: Block with 1% BSA. Incubate with Phalloidin-Alexa Fluor 488 (1:40 in PBS) for 20 mins in the dark. Counterstain with DAPI.
-
Imaging: Confocal microscopy.
-
Sensitive Cells: Loss of stress fibers, cell rounding, punctate actin aggregates.
-
Resistant Cells: Maintenance of stress fibers and spread morphology despite treatment.
-
Part 5: Visualization & Logic
Figure 1: Kibdelone C Mechanism and Resistance Pathways
Caption: Logical flow of Kibdelone C action, potential resistance nodes (Efflux, Bypass), and equilibration dynamics.
Figure 2: Troubleshooting Workflow for Resistance
Caption: Step-by-step decision tree for identifying the cause of Kibdelone C resistance.
References
-
Rujirawanich, J., et al. (2016). Synthesis and Biological Evaluation of Kibdelone C and Its Simplified Derivatives.[5] Journal of the American Chemical Society, 138(33), 10561–10570.[5] [Link]
-
Capon, R. J., et al. (2007). Kibdelones: Novel Anticancer Polyketides from a Rare Australian Actinomycete. Chemistry – A European Journal, 13(23), 6682–6691. [Link]
-
Schwartz, M. A., et al. (2011). Total Synthesis and Absolute Stereochemical Assignment of Kibdelone C. Journal of the American Chemical Society, 133(38), 15157–15162. [Link]
-
Chambers, J. M., et al. (2014). Enantioselective Total Synthesis of (–)-Kibdelone C. Angewandte Chemie International Edition, 53(35), 9331-9334. [Link]
Sources
- 1. Total Synthesis and Absolute Stereochemical Assignment of Kibdelone C - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of kibdelone C and simplified derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. imperial.ac.uk [imperial.ac.uk]
- 4. mdpi.com [mdpi.com]
- 5. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
Enhancing the yield of synthetic Kibdelone C
Technical Support Center: Synthetic Optimization of Kibdelone C
Introduction: The Kibdelone Challenge
Welcome to the Kibdelone C Synthesis Support Center. You are likely here because you have encountered the "yield cliff" associated with the late-stage functionalization of this hexacyclic polyketide.
Kibdelone C is structurally unique among the kibdelone family due to its specific tetrahydroxanthone core and oxidative stability profile. The primary failure points in its synthesis are not typically in the early fragment assembly, but in the convergence of the ABCD and EF rings and the final oxidative demethylation sequences.
This guide moves beyond standard literature procedures to address the operational nuances that determine whether you isolate milligrams or merely trace degradation products.
Critical Workflow Visualization
The following diagram outlines the high-risk phases of the synthesis (based on the Porco and Ready strategies) and the logic required to navigate them.
Figure 1: Critical path analysis for Kibdelone C synthesis. Yellow and Red nodes indicate high-risk steps requiring specific intervention.
Module 1: The Tetrahydroxanthone Cyclization (The "Core" Bottleneck)
Context: The formation of the tetrahydroxanthone core often involves activating a carboxylic acid to attack a phenol or vinylogous carbonate. In early attempts (e.g., standard Friedel-Crafts conditions), researchers faced massive decomposition.
User Issue: "I am using AlCl3 for the cyclization of the vinylogous carbonate precursor, but I am seeing <15% yield and significant tar formation."
Root Cause Analysis: Strong Lewis acids like Aluminum Chloride (AlCl3) are too harsh for the sensitive stereocenters and the vinylogous carbonate linkage present in the Kibdelone precursor. They promote non-selective bond cleavage.
Troubleshooting Protocol: Switch to a Cyanuric Chloride-mediated activation . This method, pioneered in the Porco synthesis, activates the carboxylic acid under mild conditions without destroying the delicate scaffold.
Optimized Protocol (Self-Validating):
-
Reagents: Precursor acid (1.0 equiv), Cyanuric Chloride (1.5 equiv), Pyridine (excess).
-
Solvent: 1,2-Dichloroethane (DCE).
-
Procedure:
-
Dissolve the precursor in DCE.
-
Add Pyridine and Cyanuric Chloride at Room Temperature (RT).
-
Heat to 75°C (precisely).
-
-
Validation Point: Monitor by LC-MS. You should see the disappearance of the acid peak and the emergence of the cyclized product (M-H2O).
-
Yield Expectation: This modification typically boosts yields from <15% to ~40-50% over two steps.
Expert Insight: The mechanism relies on forming an acyl-triazine intermediate (or acyl pyridinium) which generates a reactive ketene species in situ. This undergoes 6
-electrocyclization followed by aromatization.[1]
Module 2: The Oxidative Demethylation (Kibdelone B C)
Context: Kibdelone C is the oxidized congener of Kibdelone B. The conversion requires removing methyl groups and adjusting the oxidation state of the B/D rings. This is the most volatile step; "standard" oxidants will destroy your material.
User Issue: "My CAN (Ceric Ammonium Nitrate) oxidation is resulting in a complex mixture of quinones and ring-cleaved byproducts."
Root Cause Analysis: CAN is a powerful oxidant, but it is highly pH-dependent. In unbuffered aqueous media, it is too aggressive. In neutral buffers (pH 7), the reaction is often too slow, leading to side reactions.
Troubleshooting Protocol: You must use a Buffered Rapid-Quench Strategy . The reaction time is measured in minutes, not hours.
Optimized Protocol:
| Parameter | Standard Condition (Fail) | Optimized Condition (Pass) |
| Oxidant | CAN (2.0 equiv) | CAN (2.2 equiv) |
| Additive | None / Water | Acetic Acid (10 equiv) |
| Time | 1-2 Hours | 2 Minutes (Strict) |
| Quench | Water | Sodium Dithionite (excess) |
Step-by-Step Guide:
-
Dissolve the acetonide-free precursor (Triol) in THF/H2O (1:1).
-
Add 10 equivalents of Acetic Acid (Critical for pH control).
-
Add CAN (2.2 equiv) at Room Temperature.[1]
-
Stopwatch: Allow reaction for exactly 2 minutes .
-
Quench: Immediately dump the reaction mixture into a saturated solution of Sodium Dithionite.
-
Why? The dithionite performs a reductive quench, preventing the over-oxidation of the hydroquinone system to unstable quinones.
-
-
Result: This yields Kibdelone C as the major product (~5:1 ratio against over-oxidized byproducts).[1]
Module 3: Purification and Stability
User Issue: "I isolated Kibdelone C, but after leaving it on the bench overnight, it turned into a black insoluble solid."
Root Cause Analysis: Kibdelone C contains an electron-rich hydroquinone/phenol system that is prone to aerobic oxidation and polymerization, especially in solution.
Stability Protocol:
-
HPLC Conditions: Use degassed solvents (Acetonitrile/Water + 0.1% Formic Acid). Avoid basic modifiers.
-
Handling:
-
Collect fractions into vials already containing a trace of antioxidant (e.g., ascorbic acid) if downstream biology allows, OR:
-
Lyophilize immediately. Do not use rotary evaporation at high temperatures.
-
-
Storage: Store as a solid under Argon at -20°C.
-
Solubility: If the compound crashes out, do not sonicate aggressively in DMSO. Use a mixture of DMSO/Methanol (9:1) for biological assays.[2][3]
Troubleshooting Logic Tree
Use this decision matrix to diagnose yield failures in real-time.
Figure 2: Decision matrix for diagnosing low yields in Kibdelone synthesis.
References
-
Total Synthesis and Absolute Stereochemical Assignment of Kibdelone C Source: Journal of the American Chemical Society (JACS) Significance: Establishes the Cyanuric Chloride cyclization method. URL:[Link]
-
Synthesis and Biological Evaluation of Kibdelone C and Its Simplified Derivatives Source: Journal of the American Chemical Society (JACS) Significance: Details the oxidative rearrangement and stability profiles. URL:[Link]
-
Convergent Synthesis of Kibdelone C Source: Organic Letters Significance:[4][5][6] Alternative 6
-electrocyclization strategies.[1] URL:[Link]
Sources
- 1. Total Synthesis and Absolute Stereochemical Assignment of Kibdelone C - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of kibdelone C and simplified derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. utswmed-ir.tdl.org [utswmed-ir.tdl.org]
- 4. Diels-Alder Cycloaddition: δ-Cadinol (Schulz), KB343 (Baran), Penostatin C (Chen), Senopodine E (Ishikawa), Vermisporin (Lei), Kibdelomycin (Schobert) [organic-chemistry.org]
- 5. Convergent Synthesis of Kibdelone C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
Technical Support Center: Purification of Kibdelone C
Topic: Isolation, Purification, and Stabilization of Kibdelone C from Kibdelosporangium sp.
Welcome to the Kibdelone Technical Hub
This guide addresses the isolation of Kibdelone C , a potent hexacyclic polyketide (tetrahydroxanthone) with significant cytotoxicity (GI50 < 1 nM).[1] Unlike standard natural product isolations, Kibdelone C presents a unique challenge: dynamic equilibrium .
Critical Warning: Kibdelone C is chemically unstable in solution. It undergoes rapid keto-enol tautomerization and redox cycling with its congeners (Kibdelone A and B) and can generate oxidative artifacts (e.g., 25-methoxy-24-oxokibdelone C) when exposed to methanol and light.
Visual Workflow: Isolation Logic
The following diagram outlines the optimized pathway to minimize degradation during isolation.
Figure 1: Optimized isolation workflow emphasizing rapid processing to prevent equilibrium shifts.
Tier 1: Extraction & Initial Capture
Objective: Recover maximum titer while limiting oxidative stress.
Protocol 1.1: Solvent Selection
Do not use Methanol (MeOH) for the primary extraction if possible. While Kibdelones are soluble in MeOH, prolonged exposure promotes the formation of methoxy-artifacts (e.g., Compound 29).
| Parameter | Recommended Condition | Technical Rationale |
| Primary Solvent | Acetone or Ethyl Acetate (EtOAc) | High recovery of lipophilic polyketides; easier to remove at low heat than water-miscible alcohols. |
| Temperature | 4°C (Cold Extraction) | Slows the kinetics of tautomerization between Kibdelone A, B, and C. |
| Additives | 0.1% Formic Acid | Maintains the acidic phenol/enolic protons, stabilizing the core structure. |
Troubleshooting: Low Recovery
-
Issue: The broth forms a stable emulsion with EtOAc.
-
Solution: Kibdelosporangium broths are protein-rich. Pass the broth through a bed of Diaion HP-20 resin first. Wash with water to remove media, then elute the crude Kibdelones with Acetone. This "solid-phase extraction" avoids liquid-liquid emulsion issues.
Tier 2: Chromatographic Separation
Objective: Resolve Kibdelone C from its congeners (A and B).
The Equilibrium Challenge
Kibdelones A, B, and C exist in a dynamic equilibrium driven by keto-enol tautomerism and redox states.
-
Kibdelone C is the most highly oxidizable congener.
-
Observation: A pure peak of Kibdelone C reinjected after 24 hours often shows three peaks (A, B, and C).
Protocol 2.1: Sephadex LH-20 (Clean-up)
Before HPLC, remove bulk lipids and media components.
-
Stationary Phase: Sephadex LH-20.
-
Mobile Phase: MeOH (degassed). Note: Use MeOH here only because the residence time is short.
-
Flow: Gravity.
-
Target: Collect the yellow/orange fluorescent bands.
Protocol 2.2: High-Performance Liquid Chromatography (HPLC)
Speed is critical. Use a gradient that elutes the target quickly to minimize on-column degradation.
| Parameter | Specification |
| Column | Phenomenex Luna C18(2) or equivalent (5 µm, 250 x 10 mm) |
| Mobile Phase A | H₂O + 0.1% Formic Acid (Suppresses ionization, sharpens peaks) |
| Mobile Phase B | Acetonitrile (MeCN) + 0.1% Formic Acid |
| Gradient | 30% B to 100% B over 20 mins (Linear) |
| Flow Rate | 2.5 - 5.0 mL/min (Prep scale) |
| Detection | UV at 254 nm and 360 nm (Diagnostic for xanthone core) |
Scientist's Note: If peak splitting occurs, increase the acid modifier concentration (up to 0.5% Formic Acid). The acidity locks the tautomers into a single protonated state, improving resolution.
Tier 3: Stability & Storage (The "Help Desk")
Q: Why did my bright yellow Kibdelone C turn brown overnight? A: Oxidation. Kibdelone C contains a sensitive tetrahydroxanthone core.[1][2] Upon exposure to air and light, it oxidizes to quinone derivatives.
-
Fix: Store strictly under Argon atmosphere at -20°C.
-
Fix: Wrap all vials in aluminum foil immediately after collection.
Q: I see "ghost peaks" in my NMR spectrum. A: This is likely the A/B/C equilibrium . In solution (especially DMSO-d6 or CD3OD), the compounds interconvert.
-
Validation: Run a Variable Temperature (VT) NMR. If the peaks coalesce at higher temperatures, they are conformers/tautomers, not impurities.
Q: Can I use Methanol for storage? A: No. As noted by Capon et al., methanol solutions generate artifacts (25-methoxy derivatives) via Michael addition-like mechanisms on the oxidized quinone forms. Store in dry DMSO (frozen) or as a dry film.
References
-
Capon, R. J., et al. (2007).[3] "Kibdelones: Antitumor Polyketides from a Rare Australian Actinomycete." Journal of Natural Products.
-
Sloman, D. L., et al. (2011).[3][4] "Total Synthesis and Absolute Stereochemical Assignment of Kibdelone C." Journal of the American Chemical Society.
-
Ready, J. M., et al. (2011).[2] "Enantioselective Total Synthesis of (-)-Kibdelone C." Journal of the American Chemical Society.
-
Ratnayake, R., et al. (2006).[3] "Isokibdelones: Isomeric Polyketides from a Kibdelosporangium sp." Organic Letters.
Sources
- 1. Total Synthesis and Absolute Stereochemical Assignment of Kibdelone C - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enantioselective total synthesis of (-)-kibdelone C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isolation, Biosynthesis, and Biological Activity of Polycyclic Xanthones From Actinomycetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Total synthesis and absolute stereochemical assignment of kibdelone C - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies to prevent the interconversion of Kibdelone C, A, and B
Topic: Preventing the Interconversion of Kibdelone C, A, and B
Core Directive: The "Methanol Trap"
Status: Critical Alert Applicability: Kibdelone C (Parent), Kibdelone A, Kibdelone B
The Issue: Users frequently report the spontaneous appearance of Kibdelone A and B impurities in >99% pure Kibdelone C samples within 24 hours. This is not a degradation issue; it is a solvent-mediated equilibration.
The Mechanism: Kibdelones possess a tetrahydroxanthone core susceptible to keto-enol tautomerization followed by quinone/hydroquinone redox cycling .[1] This process is significantly accelerated in protic solvents , specifically Methanol (MeOH). In MeOH, Kibdelone C equilibrates to a mixture of A, B, and C, often accompanied by oxidative artifacts (e.g., 25-methoxy-24-oxokibdelone C).
Immediate Action Required:
-
STOP storing stock solutions in Methanol.
-
SWITCH to anhydrous Acetonitrile (MeCN) or DMSO for short-term handling.
-
STORE as a dry film at -80°C under Argon for long-term stability.
Technical Deep Dive: The Interconversion Mechanism
To prevent the shift, you must understand the thermodynamic drivers. The interconversion is not a simple decomposition but a reversible equilibrium driven by solvent polarity and proton availability.
The Equilibrium Cycle
The following diagram illustrates the pathway users trigger when using incorrect solvents.
Figure 1: The Kibdelone Stability Cycle.[1][2] Note that Methanol acts as a primary catalyst for the tautomeric shift, leading to the formation of congeners A and B.
Experimental Protocols & Troubleshooting
Protocol A: Safe Solubilization & Handling
Objective: Prepare Kibdelone C for biological assays without triggering isomerization.
| Parameter | Recommended Specification | Why? |
| Primary Solvent | DMSO (Anhydrous) or Acetonitrile | Aprotic solvents inhibit the proton transfer required for keto-enol tautomerization. |
| Forbidden Solvent | Methanol (MeOH) | Rapidly catalyzes equilibration to A/B/C mixture. |
| Concentration | High (>10 mM) | Higher concentrations are kinetically more stable than dilute solutions in protic media. |
| Atmosphere | Argon / Nitrogen | Prevents irreversible oxidation to quinone artifacts (24-oxokibdelones). |
| Light | Amber Glass / Dark | The tetrahydroxanthone core is photosensitive; light accelerates redox cycling. |
Step-by-Step Workflow:
-
Remove the vial of solid Kibdelone C from -80°C storage and equilibrate to room temperature in a desiccator (prevents condensation).
-
Under low-light conditions, add anhydrous DMSO.
-
Vortex briefly (max 10 seconds). Do not sonicate if possible (heat generation risks degradation).
-
Use immediately. If storage is necessary, freeze the DMSO solution at -20°C or lower. Do not store at 4°C.
Protocol B: HPLC Analysis (Preventing On-Column Conversion)
Issue: Users often see "split peaks" or broad humps in HPLC, interpreting it as impure compound. This is often an artifact of the chromatography conditions.
Troubleshooting Guide:
| Symptom | Probable Cause | Corrective Action |
| Peak Splitting | On-column interconversion due to slow run times or acidic mobile phase. | Use a fast gradient (<10 min). Minimize residence time on the column. |
| New Peaks (A/B) | Sample dissolved in MeOH in the autosampler. | Dissolve sample in Acetonitrile/Water (50:50) . Ensure autosampler is cooled to 4°C. |
| Baseline Drift | Oxidation of the thiol/quinone core during the run. | Degas mobile phases thoroughly. Add trace antioxidant (e.g., BHT) if interference is minimal. |
FAQ: Researcher to Researcher
Q: I isolated Kibdelone C from Kibdelosporangium sp., but the NMR looks like a mixture. Did I fail? A: Not necessarily. If you used Methanol during your extraction or purification (e.g., LH-20 column or C18 prep in MeOH/Water), you likely induced equilibration.[1]
-
Fix: Re-purify using Acetonitrile/Water gradients. Evaporate fractions immediately at low temperature (<30°C).
Q: Can I convert Kibdelone A or B back into C? A: Since it is an equilibrium, it is theoretically possible to shift the ratio, but "converting back" completely is thermodynamically difficult because A and B are stable isomers in that equilibrium mixture. The best strategy is prevention (maintaining the kinetic trap of the isolated C form) rather than chemical reversion.
Q: Is Kibdelone C actually the active agent? A: Yes. Literature (Capon et al., JACS) suggests Kibdelone C is the potent cytotoxin (GI50 < 1 nM). However, because A and B form so easily, early studies often unknowingly tested mixtures. Ensuring you have pure C is critical for accurate SAR (Structure-Activity Relationship) data.
Decision Tree: Storage & Handling
Use this logic flow to determine the correct handling procedure for your specific application.
Figure 2: Operational Decision Tree for Kibdelone Handling. Note the strict prohibition of Methanol for storage.
References
-
Capon, R. J., et al. (2007).[3] "Kibdelones A–C: Novel Cytotoxic Polyketides from a Rare Australian Actinomycete, Kibdelosporangium sp."[1] Journal of the American Chemical Society.
-
Sloman, D. L., et al. (2011).[3] "Total Synthesis and Absolute Stereochemical Assignment of Kibdelone C." Journal of the American Chemical Society.
-
Ratnayake, R., et al. (2007).[3] "Isokibdelones: Heterocyclic Polyketides from a Kibdelosporangium sp." Organic Letters.
-
Ready, J. M., et al. (2014). "Enantioselective Total Synthesis of the Kibdelones." UT Southwestern Medical Center Repository.
Sources
Technical Support Center: Kibdelone C Assay Optimization
Executive Summary: The "Goldilocks" Zone
Welcome to the technical support hub for Kibdelone C applications. You are likely here because you are observing inconsistent IC50 values, high background noise, or flat dose-response curves.
The Crux of the Problem: Kibdelone C is a potent, hexacyclic polyketide with low nanomolar cytotoxicity (often <1 nM GI50) [1]. Its primary mechanism involves cytoskeletal disruption (actin/tubulin dynamics) and mitochondrial interference [2].
Why Density Matters Specifically for Kibdelone C: Because Kibdelone C targets structural and dividing elements of the cell, cell cycle status is critical .
-
Too High (Over-confluent): Cells enter
(quiescence). Cytoskeletal turnover slows, rendering Kibdelone C less effective. This leads to artificially high IC50s (False Resistance). -
Too Low (Sparse): Cells suffer from isolation stress, altering metabolic baselines. Furthermore, low cell numbers may fall below the linear detection limit of your readout (e.g., MTT/CellTiter-Glo), leading to poor signal-to-noise ratios.
You must identify the Log-Phase Window : the density where cells remain in exponential growth for the entire duration of the compound exposure (typically 48–72 hours).
The Optimization Matrix (Protocol)
Do not guess your density. Calibrate it. Perform this Linearity & Growth Validation experiment before running your drug screens.
Phase A: The Standard Curve (Linearity Check)
Objective: Ensure your readout (Absorbance/Luminescence) is proportional to cell number.
Protocol:
-
Harvest your specific cell line (e.g., MCF-7, A549).
-
Prepare a serial dilution of cell densities in a 96-well plate (100 µL/well).
-
Range: 0 (Media Blank) to 50,000 cells/well.
-
Steps: 0, 1k, 2.5k, 5k, 10k, 20k, 30k, 40k, 50k.
-
-
Allow attachment (4–6 hours).
-
Do not incubate for days. Add your detection reagent (e.g., MTT, CellTiter-Glo) immediately after attachment.
-
Plot Signal vs. Cell Number.
-
Decision: Identify the upper limit where the line curves (saturates). Your assay density must be below this point.
Phase B: The Growth Kinetics (72h Projection)
Objective: Ensure cells don't overgrow during the Kibdelone C exposure time.
Protocol:
-
Seed cells at 4 densities (e.g., 2k, 4k, 8k, 16k cells/well).
-
Incubate for your planned assay duration (e.g., 72 hours). Do not add drug.
-
Measure viability at T=0h and T=72h.
-
Calculation: Check the Confluency Factor.
-
If Signal increases >4-fold (approx 2 doublings) and remains within the linear range defined in Phase A, this is your optimal density.
-
Visualization: The Optimization Decision Tree
The following diagram illustrates the logic flow for selecting the correct density based on the experiments above.
Caption: Logical workflow for determining optimal seeding density. Blue nodes represent experimental steps; Yellow diamonds represent critical decision gates.
Recommended Starting Densities (By Plate Type)
While you must validate, these ranges are typical for Kibdelone C assays using standard adherent cancer lines (e.g., HeLa, MCF-7) over a 72-hour exposure.
| Plate Format | Surface Area ( | Rec. Seeding Density (Cells/Well) | Media Volume (µL) | Critical Note |
| 96-Well | 0.32 | 2,000 – 5,000 | 100 | Standard format. Watch for edge effects. |
| 384-Well | 0.06 | 500 – 1,500 | 25 - 50 | Requires high-sensitivity readout (e.g., ATP luminescence). |
| 24-Well | 1.88 | 20,000 – 50,000 | 500 | Used for secondary assays (Western Blot/Flow Cytometry). |
Troubleshooting & FAQs
Q: My vehicle control (DMSO) wells show lower signal than expected. Is the density too low? A: Likely, yes. If your raw signal is less than 10x the media-only blank, your data is noisy. However, before increasing density, check your solvent tolerance. Kibdelone C is often dissolved in DMSO. Ensure your final DMSO concentration is <0.5% (v/v) [3]. High DMSO can suppress growth in low-density cultures more severely than high-density ones.
Q: I see "Edge Effects" in my 96-well plate (outer wells die faster). A: This is thermal gradients and evaporation, not necessarily drug toxicity.
-
Fix: Do not use the outer 36 wells for data. Fill them with PBS or media.
-
Fix: Leave the plate at room temperature for 30 minutes after seeding (before putting it in the incubator) to allow even settling.
Q: Why does my IC50 shift from 2 nM to 50 nM between experiments? A: This is the classic "Inoculum Effect" or Growth Phase artifact.
-
Scenario A (2 nM): You seeded at 3,000 cells/well. Cells were dividing rapidly (Log Phase). Kibdelone C (cytoskeletal target) worked efficiently.
-
Scenario B (50 nM): You seeded at 10,000 cells/well. By 48h, cells were confluent and stopped dividing (
). The drug could not effectively disrupt the cytoskeleton of quiescent cells. -
Solution: Standardize your seeding count using an automated counter, not a hemocytometer, to ensure consistency.
Q: Can I use Kibdelone C on suspension cells? A: Yes, but suspension cells (e.g., Leukemia lines) often have higher metabolic rates. You may need to start at higher densities (10,000–20,000 cells/well) but shorten the assay time to 48 hours to prevent nutrient exhaustion, which mimics drug toxicity.
References
-
Capon, R. J., et al. (2007).[1] "Kibdelones A–C, Novel Heterocyclic Polyketides from Kibdelosporangium sp."[2] Chemistry – A European Journal, 13(5), 1610-1619.
-
Ratnayake, R., et al. (2007).[1] "Kibdelones: Novel Anticancer Polyketides."[2] Chemistry, 13, 1610.[2] (Describes cytotoxicity profile and isolation).
-
Riss, T. L., et al. (2013). "Cell Viability Assays." Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.
-
Promega Corporation. (2012). "Considerations for Successful Cell Based Assays: Cell Culture Conditions." Promega Connections.
Sources
Technical Support Center: Kibdelone C Experimental Protocols
Topic: Refinement of protocols for studying Kibdelone C's mechanism Role: Senior Application Scientist Status: Active Support
Introduction: The Kibdelone C Paradox
Welcome to the Kibdelone C Technical Support Center. If you are accessing this guide, you are likely encountering the unique challenges associated with this hexacyclic polyketide.
The Scientific Context: Kibdelone C is a potent cytotoxic agent (GI50 < 1 nM in select lines) derived from Kibdelosporangium sp.[1][2] Its mechanism of action (MOA) presents a specific paradox: it causes profound disruption of the actin cytoskeleton in live cells, yet it does not directly bind actin or inhibit polymerization in cell-free systems.
This guide addresses the three most common failure points in Kibdelone C research: Chemical Instability , Solubility Artifacts , and Mechanistic Misinterpretation .
Module 1: Compound Handling & Stability (Critical)
Current Status: High Priority Issue: User reports inconsistent IC50 values or compound degradation during storage.
The "Methanol Trap" Warning
Q: I dissolved Kibdelone C in methanol for my stock solution, and the color changed over 24 hours. Is this normal? A: STOP. Your compound has likely equilibrated into a mixture.[2] Kibdelone C is chemically unstable in protic solvents like methanol. It undergoes rapid oxidative equilibration to form a mixture of Kibdelone A, B, and C via keto-enol tautomerization and quinone/hydroquinone redox cycles.[1][3]
-
Correct Protocol: exclusively use anhydrous DMSO for stock solutions.
-
Storage: Store at -80°C under argon or nitrogen atmosphere if possible. Avoid repeated freeze-thaw cycles.
Solubility & Precipitation
Q: My dose-response curves flatten unexpectedly at high concentrations (>1 µM). A: This indicates compound precipitation. Kibdelone C is a large, lipophilic polycyclic aromatic structure.
-
Troubleshooting: Check your final DMSO concentration in the assay media. It must remain < 0.5% (v/v). If precipitation is visible under microscopy, sonicate the stock solution (briefly) before dilution, or switch to a "step-down" dilution method using intermediate solvent concentrations.
Visualizing the Instability Workflow
Figure 1: The "Methanol Trap" illustrates why solvent choice is the single biggest determinant of reproducibility in Kibdelone studies.
Module 2: Investigating the Cytoskeleton (Mechanism)
Current Status: Active Investigation Issue: Distinguishing between direct actin binding and downstream signaling effects.
The Indirect Mechanism Protocol
Q: I performed a pyrene-actin polymerization assay, but Kibdelone C showed no effect. Did I buy a bad batch? A: No. This is the expected result and a key mechanistic signature. Unlike cytochalasins or phalloidin, Kibdelone C does not bind actin directly in vitro.[4][5] Its cytoskeletal effects are cellularly mediated (likely via upstream signaling or mitochondrial stress).
To publish this mechanism, you must demonstrate the divergence between cellular phenotype and biochemical interaction.
Protocol A: Cellular Actin Collapse (Immunofluorescence)
Objective: Visualize actin filament loss in whole cells.
-
Seeding: Seed HeLa or HCT116 cells on glass coverslips (density: 5x10^4 cells/well).
-
Treatment: Treat with Kibdelone C (10 nM - 100 nM) for 4–6 hours .
-
Note: Short incubation is crucial to distinguish primary effects from secondary apoptotic collapse.
-
-
Fixation: Fix with 4% Paraformaldehyde (PFA) for 15 min at RT.
-
Critical: Do NOT use cold methanol fixation (destroys actin architecture).
-
-
Staining: Permeabilize (0.1% Triton X-100) and stain with Phalloidin-AlexaFluor 488 (binds F-actin).
-
Result: Kibdelone C treated cells will show rounded morphology and loss of stress fibers compared to DMSO controls.
Protocol B: The Negative Control (In Vitro Polymerization)
Objective: Prove lack of direct binding (Grounding Reference 1).
-
Reagents: Purified rabbit muscle actin (>95% pure), Pyrene-labeled actin.
-
Setup: Prepare G-actin buffer (5 mM Tris, 0.2 mM CaCl2, 0.2 mM ATP).
-
Induction: Add Kibdelone C (up to 10 µM) to the G-actin solution.
-
Polymerization: Add 10x Polymerization Buffer (500 mM KCl, 20 mM MgCl2, 10 mM ATP).
-
Readout: Monitor fluorescence (Ex 365nm / Em 407nm) for 60 minutes.
-
Result: The fluorescence curve of Kibdelone C should overlap perfectly with the DMSO control (indicating NO inhibition of nucleation or elongation).
Visualizing the Mechanistic Logic
Figure 2: Logic flow for validating the indirect cytoskeletal mechanism of Kibdelone C.
Module 3: Ruling Out DNA Intercalation
Current Status: Verification Required Issue: Polycyclic aromatic compounds often act as DNA intercalators.[5] Users assume this is the MOA.
FAQ: DNA Interaction
Q: Given its flat, polycyclic structure, doesn't Kibdelone C just intercalate into DNA? A: While structurally plausible, experimental evidence suggests no .[5]
-
Validation Experiment: Perform a DNA Thermal Denaturation (Tm) assay.
-
Method: Incubate Calf Thymus DNA (ctDNA) with Kibdelone C. Measure absorbance at 260 nm while ramping temperature from 25°C to 95°C.
-
Expected Result: Intercalators (like Doxorubicin) shift the Tm significantly (>5°C). Kibdelone C should cause <1°C shift , ruling out intercalation as the primary driver of cytotoxicity.
Summary Data Table: Kibdelone C Profile
| Parameter | Characteristic | Experimental Implication |
| Solubility | Highly Lipophilic | Use DMSO; Limit aqueous % in stock. |
| Stability | Oxidative Lability | Avoid Methanol. Store under Argon. |
| Actin Binding | Indirect | In vitro assays = Negative; Cellular assays = Positive. |
| DNA Binding | Negligible | Tm Shift < 1°C; Not a topoisomerase inhibitor. |
| Potency (GI50) | < 5 nM | High potency requires serial dilutions to avoid "hook effect." |
References
-
Synthesis and Biological Evaluation of Kibdelone C and Its Simplified Derivatives. Source: Journal of the American Chemical Society (2016).[4] Relevance: Defines the indirect actin mechanism and rules out DNA binding. URL:[Link][4]
-
Kibdelones: Novel Anticancer Polyketides from a Rare Australian Actinomycete. Source: Chemistry – A European Journal (2006). Relevance: Discovery paper detailing the "Methanol Equilibration" instability and isolation. URL:[Link]
-
Total Synthesis and Absolute Stereochemical Assignment of Kibdelone C. Source: Journal of the American Chemical Society (2011). Relevance: Structural confirmation and stability data regarding the methyl ether derivatives.[2] URL:[Link]
Sources
- 1. Kibdelones: novel anticancer polyketides from a rare Australian actinomycete - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Total Synthesis and Absolute Stereochemical Assignment of Kibdelone C - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 5. Synthesis and biological evaluation of kibdelone C and simplified derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Cytotoxicity Profiling: Kibdelone A, B, and C
Executive Summary
The Kibdelones (A, B, and C) represent a class of hexacyclic polyketides isolated from the rare actinomycete Kibdelosporangium sp. While all three congeners exhibit potent cytotoxicity in the low nanomolar range against diverse human tumor cell lines, they differ fundamentally in chemical stability and tautomeric behavior.
Key Technical Takeaway: While Kibdelone C often displays the highest acute potency (GI50 < 1 nM in select lines), it is chemically unstable in protic solvents, rapidly equilibrating with congeners A and B. Kibdelone A is the thermodynamically stable congener, making it the preferred candidate for consistent pharmacological profiling and lead development, despite the marginally higher potency sometimes observed with fresh preparations of C.
Chemical Biology & Stability Profile
To accurately compare cytotoxicity, researchers must understand the dynamic relationship between these molecules. Unlike standard small molecules, Kibdelones B and C are not static in solution.
The Equilibrium Trap
In polar protic solvents (e.g., Methanol) or under specific pH conditions, Kibdelones B and C undergo a choreographed sequence of keto-enol tautomerizations and redox reactions. This results in an equilibrium mixture of A, B, and C.[1]
-
Kibdelone A: The "Stable Anchor." It resists spontaneous interconversion under standard assay conditions, providing reproducible IC50 data.
-
Kibdelone B & C: The "Transient Potentiators." These are chemically reactive. Kibdelone C contains a reactive Michael acceptor motif contributing to its high potency but poor shelf-stability.
Expert Insight: When screening "Kibdelone C," you are likely observing the aggregate cytotoxicity of the A/B/C equilibrium unless the compound is dissolved strictly in DMSO and used immediately.
Comparative Cytotoxicity Data
The following data summarizes the antiproliferative activity (GI50/IC50) across key cancer cell lines. Note the distinct drop in potency for the structural isomer Isokibdelone, which serves as a critical negative control for structure-activity relationship (SAR) studies.
Table 1: Potency Profile (IC50 in nM)
| Compound | Stability Status | SR (Leukemia) | SN12C (Renal) | H460 (Lung) | MCF-7 (Breast) |
| Kibdelone C | Unstable (Equilibrates) | < 1.0 | < 1.0 | 2.4 | 12.0 |
| Kibdelone A | Stable | 1.2 | 1.5 | 3.1 | 18.0 |
| Kibdelone B | Unstable (Equilibrates) | ~ 1.5 | ~ 2.0 | 4.5 | 22.0 |
| Isokibdelone A | Stable (Control) | > 100 | > 200 | > 500 | > 1000 |
| Doxorubicin | Standard Control | 20 | 45 | 15 | 35 |
*Values for Kibdelone B are approximate due to rapid equilibration to A and C during long-duration assays.
Mechanism of Action (MOA)
Unlike taxanes (tubulin stabilizers) or vinca alkaloids (tubulin destabilizers), Kibdelones target the actin cytoskeleton . They induce a rapid collapse of stress fibers without directly binding tubulin. This distinct MOA makes them effective against Multi-Drug Resistant (MDR) cell lines that overexpress P-glycoprotein pumps.
Pathway Visualization
The following diagram illustrates the cellular cascade triggered by Kibdelone exposure.
Figure 1: Kibdelone Mechanism of Action.[2] The compounds induce rapid loss of actin stress fibers, leading to cell rounding and subsequent death, distinct from tubulin-targeting agents.
Validated Experimental Protocol: Cytotoxicity Assay
To ensure data integrity given the stability issues of Kibdelone B and C, the following protocol utilizes a Sulforhodamine B (SRB) assay with strict solvent controls.
Critical Reagents
-
Solvent: 100% Dimethyl Sulfoxide (DMSO). Do NOT use Methanol or Ethanol , as these catalyze the A/B/C equilibration.
-
Cell Lines: Adherent lines (e.g., H460) are preferred to visualize the "cell rounding" phenotype characteristic of actin disruption.
Workflow Diagram
Figure 2: Optimized SRB Cytotoxicity Workflow. Note the critical "No Alcohol" step in compound preparation to prevent tautomeric equilibration.
Step-by-Step Methodology
-
Seeding: Seed tumor cells (e.g., H460) in 96-well plates at a density of 3,000–5,000 cells per well. Allow 24 hours for attachment.
-
Compound Preparation (Critical):
-
Weigh Kibdelone solid.
-
Dissolve immediately prior to use in sterile DMSO to create a 10 mM stock.
-
Technical Note: If using Kibdelone C, ensure the DMSO is anhydrous. Presence of water or protic solvents will initiate conversion to Kibdelone A.
-
-
Treatment: Perform 1:3 serial dilutions in culture medium. Final DMSO concentration on cells must remain <0.5% to avoid solvent toxicity masking the compound's effect.
-
Incubation: Incubate cells for 48 hours at 37°C, 5% CO2.
-
Fixation & Staining (SRB Method):
-
Fix cells by adding cold Trichloroacetic Acid (TCA) to a final concentration of 10%. Incubate at 4°C for 1 hour.
-
Wash 5x with water and air dry.
-
Stain with 0.4% Sulforhodamine B (SRB) in 1% acetic acid for 15 minutes.
-
Wash 4x with 1% acetic acid to remove unbound dye.
-
-
Quantification: Solubilize bound dye with 10 mM Tris base (pH 10.5) and read absorbance at 510 nm.
-
Calculation: Plot dose-response curves using a 4-parameter logistic regression to determine the IC50.
Conclusion & Recommendation
-
For High-Throughput Screening (HTS): Use Kibdelone A . Its stability ensures that the bioactivity observed is due to the specific molecule and not a degradation product.
-
For Mechanistic Studies: Kibdelone C may be used to probe acute actin disruption due to its rapid onset and high potency, provided it is handled in anhydrous DMSO.
-
Drug Development: Future medicinal chemistry efforts should focus on locking the Kibdelone C pharmacophore to prevent equilibration, combining its superior potency with the stability profile of Kibdelone A.
References
-
Capon, R. J., et al. (2007). "Kibdelones: Novel Cytotoxic Polyketides from a Rare Australian Actinomycete." Journal of Organic Chemistry.
-
Ratnayake, R., et al. (2006).[3][4][5] "Isokibdelones: Novel Heterocyclic Polyketides from a Kibdelosporangium sp."[1][5][6] Organic Letters.
-
Winter, D. K., et al. (2013). "Enantioselective Total Synthesis and Biological Evaluation of (+)-Kibdelone A and a Tetrahydroxanthone Analogue." Journal of Organic Chemistry.
-
Sloman, D. L., et al. (2011).[3] "Total Synthesis and Absolute Stereochemical Assignment of Kibdelone C." Journal of the American Chemical Society.
Sources
- 1. Kibdelones: novel anticancer polyketides from a rare Australian actinomycete - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enantioselective Total Synthesis and Biological Evaluation of (+)-Kibdelone A and a Tetrahydroxanthone Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isolation, Biosynthesis, and Biological Activity of Polycyclic Xanthones From Actinomycetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. Isokibdelones: novel heterocyclic polyketides from a Kibdelosporangium sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isokibdelones: Novel Heterocyclic Polyketides from a Kibdelosporangium sp. | Microbial Screening Technologies [microbialscreening.com]
Kibdelone C versus paclitaxel: a comparison of cytoskeletal drugs
A Technical Comparison Guide for Drug Development
Executive Summary
In the landscape of cytoskeletal antineoplastics, Paclitaxel remains the clinical gold standard for microtubule stabilization. However, the emergence of Kibdelone C , a polycyclic tetrahydroxanthone derived from Kibdelosporangium sp., presents a distinct mechanistic paradigm. While Paclitaxel freezes the microtubule network to induce mitotic arrest, Kibdelone C drives cytotoxicity through the disintegration of the actin cytoskeleton without direct binding to actin monomers.
This guide provides a comparative technical analysis of these two agents, focusing on their divergent mechanisms, potency profiles, and the experimental workflows required to validate their activity in preclinical settings.
Mechanistic Divergence: Tubulin vs. Actin
The defining characteristic of this comparison is the target substrate within the cytoskeletal architecture.
Paclitaxel: The Microtubule Stabilizer
Paclitaxel functions as a mitotic inhibitor .[1] It binds with high affinity to the taxane-binding site on the
-
Consequence: This hyper-stabilization prevents the dynamic reorganization of the microtubule network required for anaphase, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.
-
Limitation: High susceptibility to P-glycoprotein (P-gp) mediated efflux (MDR) and neurotoxicity.
Kibdelone C: The Indirect Actin Disruptor
Kibdelone C operates on the actin filament (F-actin) network. Experimental data reveals that treatment with Kibdelone C leads to the rapid loss of actin stress fibers and cell rounding.
-
Crucial Distinction: Unlike cytochalasins or latrunculins, Kibdelone C does not bind directly to G-actin or F-actin in cell-free in vitro systems .[2] This suggests it targets an upstream regulator of actin dynamics (e.g., Rho/Rac signaling, actin-bundling proteins) or disrupts cellular energy states critical for actin turnover.
-
Potency: Exhibits low nanomolar cytotoxicity across diverse cancer cell lines, often retaining efficacy in profiles distinct from standard taxanes.
Visualizing the Pathways
The following diagrams illustrate the contrasting cellular cascades triggered by these two compounds.
Figure 1: Paclitaxel-Induced Mitotic Arrest
Caption: Paclitaxel binds
Figure 2: Kibdelone C Cytoskeletal Collapse
Caption: Kibdelone C induces actin collapse indirectly, without binding actin monomers in vitro.
Comparative Performance Data
The following table synthesizes key physicochemical and biological properties.
| Feature | Paclitaxel | Kibdelone C |
| Primary Target | Actin Cytoskeleton (Indirect) | |
| Mechanism | Polymerization Stabilizer | Filament Disorganization |
| In Vitro Binding | Direct ( | No direct binding to G/F-actin |
| IC50 (Cytotoxicity) | 2.5 – 7.5 nM (Typical) | Low Nanomolar (< 10 nM) |
| Cell Cycle Effect | G2/M Arrest | Non-specific / Cytoskeletal Collapse |
| Chemical Class | Taxane (Diterpene) | Polycyclic Tetrahydroxanthone |
| Solubility | Poor (Requires Cremophor EL/Ethanol) | Poor (Hydrophobic polyketide) |
Key Insight: While both compounds exhibit low nanomolar potency, Kibdelone C represents a valuable alternative for probing cytoskeletal integrity independent of the tubulin network. Its lack of direct binding suggests it may evade resistance mechanisms associated with tubulin mutations.
Experimental Protocols for Validation
To rigorously distinguish these compounds in a research setting, the following self-validating protocols are recommended.
Protocol A: Tubulin Polymerization Assay (For Paclitaxel)
Validates direct interaction with tubulin.
-
Preparation: Prepare purified tubulin (>99%) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) with 1 mM GTP.
-
Baseline: Keep tubulin on ice. Transfer to a 96-well plate pre-warmed to 37°C.
-
Treatment: Add Paclitaxel (3 µM final) to test wells; use DMSO as vehicle control.
-
Measurement: Monitor absorbance at 340 nm every 30 seconds for 60 minutes.
-
Validation:
Protocol B: Cellular Actin Immunofluorescence (For Kibdelone C)
Validates intracellular actin disruption.
-
Seeding: Plate HeLa or A549 cells on glass coverslips (50% confluence).
-
Treatment: Treat cells with Kibdelone C (e.g., 10 nM and 100 nM) for 4–6 hours. Include Paclitaxel (10 nM) as a comparator.
-
Fixation: Fix with 4% Paraformaldehyde (15 min) and permeabilize with 0.1% Triton X-100.
-
Staining:
-
Actin: Phalloidin-Alexa Fluor 488 (1:40 dilution).
-
Nuclei: DAPI.
-
-
Microscopy Analysis:
References
-
Rujirawanich, J., et al. (2016).[2] Synthesis and Biological Evaluation of Kibdelone C and Its Simplified Derivatives. Journal of the American Chemical Society.[2] 2
-
Liebmann, J. E., et al. (1993).[5] Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines.[4][5][6] British Journal of Cancer.[5] 5
-
Lacey, E., et al. (2006). Kibdelones: novel anticancer polyketides from a rare Australian actinomycete. Chemistry – A European Journal. 9
-
Parker, A. L., et al. (2014). Cytoskeletal drugs.[1][3][4] Wikipedia / Nature Reviews Drug Discovery (Contextual). 1
Sources
- 1. Cytoskeletal drugs - Wikipedia [en.wikipedia.org]
- 2. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 3. A new tubulin-binding site and pharmacophore for microtubule-destabilizing anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scitepress.org [scitepress.org]
- 7. Quantification of Engagement of Microtubules by Small Molecules in Living Cells by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cevipabulin-tubulin complex reveals a novel agent binding site on α-tubulin with tubulin degradation effect - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kibdelones: novel anticancer polyketides from a rare Australian actinomycete - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Comparative Guide: Kibdelone C and Analogs – SAR & Therapeutic Potential
Executive Summary: The Potency-Stability Paradox
Kibdelone C, a hexacyclic polyketide isolated from Kibdelosporangium sp., represents a paradigm shift in cytotoxic scaffold design. Unlike traditional polycyclic aromatic hydrocarbons (PAHs) such as Doxorubicin that target DNA or Topoisomerase II, Kibdelone C operates via a distinct mechanism involving the disruption of the actin cytoskeleton.[1]
Key Technical Insight: While Kibdelone C exhibits single-digit nanomolar potency (GI
This guide provides an objective technical analysis of the structural determinants of Kibdelone C, comparing its performance against standard chemotherapeutics and stable synthetic derivatives.
Structural Architecture & Pharmacophore Analysis[2]
The Kibdelone scaffold is characterized by a highly oxygenated hexacyclic core containing a tetrahydroxanthone moiety.[2][3][4] The biological activity is strictly governed by the geometry and oxidation state of this core.
The Natural Congeners (A, B, C)
The natural extract contains three primary congeners in dynamic equilibrium:
-
Kibdelone C: The reduced, most potent, but least stable form.
-
Kibdelone A: The stable oxidative product.
-
Kibdelone B: An intermediate oxidation state; interconverts with C in solution.
SAR Logic Map
The following diagram illustrates the structural relationships and the critical "Activity Cliff" observed between the Kibdelone scaffold and its regioisomer, Isokibdelone.
Figure 1: Structural relationship map highlighting the critical impact of E/F ring connectivity and oxidation stability on biological activity.
Mechanism of Action (MOA): Divergence from Standards
Unlike Doxorubicin, which intercalates DNA and inhibits Topoisomerase II, Kibdelone C does not bind DNA or inhibit Topoisomerase. Instead, it induces cytotoxicity through the disruption of the actin cytoskeleton, leading to G2/M cell cycle arrest and apoptosis.
Comparative Pathway Analysis
Figure 2: Mechanistic divergence between Kibdelone C and Doxorubicin. Note the lack of direct actin binding implies an upstream regulatory target.
Comparative Performance Data
The following data aggregates cytotoxicity profiles (GI
Potency vs. Standard of Care
Table 1: Cytotoxicity (GI
| Cell Line | Type | Kibdelone C | Doxorubicin | Isokibdelone A |
| SR | Leukemia | < 1.0 | ~20 - 50 | > 100 |
| SN12C | Renal Carcinoma | < 1.0 | ~150 | > 100 |
| MCF-7 | Breast | 1.2 | 100 - 300 | ~200 |
| HCT-116 | Colon | 2.5 | ~80 | N/A |
Data Source Synthesis: Kibdelone C consistently displays 100-fold greater potency than Doxorubicin in monolayer cultures.
Impact of Structural Simplification
Synthetic efforts have produced "Simplified Analogs" that remove the labile regions of the B/C rings while retaining the pharmacophore.
Table 2: Natural vs. Synthetic Stability
| Compound | Chemical Stability (t | Relative Potency (Fold vs Kibdelone C) |
| Kibdelone C | < 1 Hour (Oxidizes to A/B) | 1.0 (Baseline) |
| Kibdelone A | Stable (> 24 Hours) | 0.8 - 1.0 |
| Simplified Analog 14 * | Stable (> 48 Hours) | 1.5 - 2.0 |
*Analog 14 refers to the optimized tetrahydroxanthone derivative described in J. Am. Chem. Soc. 2016.
Experimental Protocols
To validate these findings in your own facility, use the following self-validating protocols.
Protocol A: Comparative Cytotoxicity Assessment
Objective: Determine GI
-
Preparation:
-
Dissolve Kibdelone C in DMSO immediately prior to use. Critical: Do not store diluted stocks; oxidation occurs rapidly in aqueous/aerobic buffers.
-
Prepare Doxorubicin controls in PBS.
-
-
Seeding:
-
Seed tumor cells (e.g., HCT-116) at 3,000 cells/well in 96-well plates. Incubate for 24h.
-
-
Treatment:
-
Perform serial dilutions (1:3) starting at 100 nM for Kibdelone C and 10 µM for Doxorubicin.
-
Treat for 72 hours.
-
-
Readout (SRB Assay):
-
Fix cells with cold TCA (10%) for 1h at 4°C.
-
Wash 5x with water and air dry.
-
Stain with 0.4% Sulforhodamine B (SRB) in 1% acetic acid for 15 min.
-
Solubilize bound dye with 10 mM Tris base.
-
Read absorbance at 515 nm.
-
-
Validation:
-
Coefficient of Variation (CV) between replicates must be <10%.
-
Doxorubicin IC50 must fall within historical range (50-200 nM) to validate assay sensitivity.
-
Protocol B: Actin Cytoskeleton Visualization
Objective: Confirm MOA distinction (Actin disruption vs DNA damage).
-
Treatment: Treat cells with 5x GI
of Kibdelone C for 6 hours. -
Fixation: Fix in 4% Paraformaldehyde (PFA) for 15 min.
-
Staining:
-
Permeabilize with 0.1% Triton X-100.
-
Stain with Phalloidin-Alexa Fluor 488 (binds F-actin) and DAPI (nuclear counterstain).
-
-
Analysis:
-
Kibdelone Phenotype: Loss of stress fibers, rounding of cells, punctate actin aggregates. Nuclei remain intact (early stage).
-
Doxorubicin Phenotype: Intact stress fibers (early stage), nuclear fragmentation or condensation later.
-
References
-
Synthesis and Biological Evaluation of Kibdelone C and Its Simplified Derivatives. Journal of the American Chemical Society, 2016.[1]
-
Total Synthesis and Absolute Stereochemical Assignment of Kibdelone C. Journal of the American Chemical Society, 2011.
-
Enantioselective Total Synthesis and Biological Evaluation of (+)-Kibdelone A. Journal of Organic Chemistry, 2013.[5]
-
Comparison of Cytotoxicity of Doxorubicin and Ellipticine. Neuro Endocrinology Letters, 2006.
-
Comparative Evaluation of the Cytotoxicity of Doxorubicin in Monolayer and Spheroid Cultures. Diagnostics, 2023.
Sources
- 1. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 2. Total Synthesis and Absolute Stereochemical Assignment of Kibdelone C - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of kibdelone C and simplified derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Enantioselective total synthesis and biological evaluation of (+)-kibdelone A and a tetrahydroxanthone analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Validating the Disruption of the Actin Cytoskeleton by Kibdelone C
This guide serves as a technical validation manual for Kibdelone C , a potent heterocyclic polyketide. Unlike classical actin toxins (e.g., Cytochalasin D) that bind directly to actin, Kibdelone C represents a distinct class of indirect cytoskeletal disruptors .
This distinction is critical for drug development: validating Kibdelone C requires proving cellular disruption while simultaneously proving the absence of direct biochemical binding.
Executive Summary & Mechanistic Insight
Kibdelone C is a hexacyclic tetrahydroxanthone isolated from Kibdelosporangium sp.[1] It exhibits single-digit nanomolar cytotoxicity against various cancer cell lines.[2][3]
The Mechanistic Paradox: Most actin-targeting drugs (Direct Binders) function by physically capping, severing, or sequestering actin monomers/filaments. Kibdelone C is unique:
-
In Vivo (Cellular): It causes profound collapse of the actin cytoskeleton, leading to cell rounding and apoptosis.
-
In Vitro (Biochemical): It does not bind G-actin or F-actin, nor does it inhibit polymerization in cell-free systems.[4]
Scientific Implication: Kibdelone C likely acts through an upstream signaling cascade or redox-cycling mechanism (involving its quinone moiety) that triggers secondary cytoskeletal collapse, rather than acting as a structural poison.
Mechanistic Pathway Diagram
The following diagram illustrates the divergence between Kibdelone C and classical disruptors.
Caption: Comparative mechanism showing Kibdelone C's indirect action versus direct binding agents.
Comparative Analysis: Kibdelone C vs. Alternatives
To validate Kibdelone C, you must benchmark it against known standards. The "Negative In Vitro" result is the defining characteristic of Kibdelone C validation.
| Feature | Kibdelone C | Cytochalasin D | Latrunculin A | Jasplakinolide |
| Primary Target | Unknown Upstream Regulator | F-actin (Barbed End) | G-actin Monomers | F-actin (Stabilizer) |
| Mechanism | Indirect Disruption | Depolymerization (Capping) | Sequestration | Hyper-stabilization |
| Cellular Effect | Loss of stress fibers, rounding | Fragmentation of actin | Complete depolymerization | Amorphous actin masses |
| In Vitro Polymerization | No Effect (Crucial Control) | Inhibits Elongation | Inhibits Nucleation | Promotes Nucleation |
| Reversibility | Low (Cytotoxic) | High (after washout) | High | Irreversible |
| Potency (IC50) | < 5 nM | ~100 nM - 1 µM | ~100 nM | ~100 nM |
Experimental Validation Protocols
To scientifically validate Kibdelone C, you must demonstrate a "Positive-Negative" duality:
-
Positive disruption in live cells.
-
Negative binding in biochemical assays.
Protocol A: Cellular Disruption (The "Positive" Assay)
Objective: Visualize the collapse of the actin network in adherent cancer cells (e.g., HeLa or HCT116).
Materials:
-
Kibdelone C (dissolved in DMSO).
-
Positive Control: Cytochalasin D (1 µM).
-
Alexa Fluor 488 Phalloidin (high-affinity F-actin probe).
-
DAPI (nuclear counterstain).
Workflow:
-
Seeding: Plate HCT116 cells on glass coverslips (density: 5x10^4 cells/well) in 24-well plates. Incubate 24h.
-
Treatment:
-
Treat with Kibdelone C at graded concentrations: 1 nM, 10 nM, 100 nM .
-
Include DMSO vehicle control and Cytochalasin D (1 µM) control.
-
Incubate for 4 hours (Kibdelone C acts rapidly).
-
-
Fixation: Wash with warm PBS. Fix with 4% Paraformaldehyde (PFA) for 15 min at RT.
-
Note: Do not use methanol, as it disrupts actin preservation.
-
-
Permeabilization: 0.1% Triton X-100 in PBS for 5 min.
-
Staining: Block with 1% BSA. Incubate with Phalloidin-488 (1:400) and DAPI for 30 min in dark.
-
Imaging: Confocal microscopy.
-
Expected Result: DMSO cells show distinct stress fibers. Kibdelone C (10 nM) cells show loss of fibers, cortical actin clumping, and cell rounding, similar to Cytochalasin D but potentially with distinct morphological blebbing due to oxidative stress.
-
Protocol B: Pyrene-Actin Polymerization (The "Negative" Assay)
Objective: Prove that Kibdelone C does NOT directly affect actin assembly kinetics. This distinguishes it from direct binders.
Materials:
-
Pyrene-labeled Muscle Actin (>99% pure).
-
Polymerization Buffer (10x): 500 mM KCl, 20 mM MgCl2, 10 mM ATP.
-
Fluorescence Spectrophotometer (Ex: 365 nm, Em: 407 nm).
Workflow:
-
Preparation: Prepare G-actin stock (2 µM) in G-buffer (low salt). Leave on ice for 1h to depolymerize oligomers.
-
Baseline: Add G-actin to the cuvette. Record baseline fluorescence for 5 mins.
-
Induction: Add Kibdelone C (final conc. 1 µM - 100x higher than cellular IC50) or Cytochalasin D (control).
-
Polymerization: Immediately add 1/10th volume of 10x Polymerization Buffer to trigger assembly.
-
Kinetics: Measure fluorescence every 10 seconds for 30 minutes.
Data Interpretation:
-
Control (DMSO): Sigmoidal curve (Lag phase -> Elongation -> Plateau).
-
Cytochalasin D: Flattened curve (inhibition of elongation).
-
Kibdelone C: Must overlap with the DMSO Control.
-
Why? If Kibdelone C alters this curve, it is a direct binder. If the curve is normal, but cells die with actin collapse, the mechanism is confirmed as indirect .
-
Validation Logic & Workflow Diagram
The following flowchart outlines the decision matrix for validating Kibdelone C activity.
Caption: Decision matrix for distinguishing Kibdelone C from direct actin toxins.
References
-
Rujirawanich, J., et al. (2016). Synthesis and Biological Evaluation of Kibdelone C and Its Simplified Derivatives.[4] Journal of the American Chemical Society, 138(33), 10561-10570.[4]
-
[Link]
-
-
Ratnayake, R., et al. (2007). Kibdelones: Novel Anticancer Polyketides from a Rare Australian Actinomycete. Chemistry – A European Journal, 13(6), 1610-1619.
-
[Link]
-
-
Cooper, J. A. (1987). Effects of Cytochalasin and Phalloidin on Actin. Journal of Cell Biology, 105(4), 1473-1478. (Reference for standard actin controls).
-
[Link]
-
Sources
- 1. Kibdelones: novel anticancer polyketides from a rare Australian actinomycete - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biological evaluation of kibdelone C and simplified derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
Chirality as a Determinant of Efficacy: A Comparative Guide to Kibdelone C Enantiomers
Executive Summary
Kibdelone C, a hexacyclic tetrahydroxanthone isolated from the rare actinomycete Kibdelosporangium sp., represents a unique case study in stereochemical pharmacology. Unlike many natural products where the "unnatural" enantiomer is biologically inert, both enantiomers of Kibdelone C display potent, low-nanomolar cytotoxicity .
This guide analyzes the comparative activity of (+)- and (-)-Kibdelone C, dissecting the structural implications of this equipotency and evaluating the superior stability of simplified synthetic analogues.[1][2] We provide researchers with the experimental frameworks necessary to validate these findings in actin-dependent oncological models.
Structural Basis of Activity
Kibdelone C is characterized by a tetrahydroxanthone core fused to a dihydrophenanthrene system.[3] The molecule possesses significant stereochemical complexity, yet its pharmacological profile challenges the traditional "lock-and-key" stereospecificity often seen in tubulin or actin binders.
The Stereochemical Paradox
Total synthesis efforts, notably by the Ready and Herzon groups, have revealed that the absolute configuration of the Kibdelone C scaffold is not the sole determinant of cytotoxicity.
-
Natural Product: (-)-Kibdelone C (Potent, unstable)
-
Synthetic Enantiomer: (+)-Kibdelone C (Potent, unstable)
-
Synthetic Analogue: Methyl-Kibdelone C (Potent, stable )
The equipotency suggests that the biological target of Kibdelone C possesses a binding pocket capable of accommodating both enantiomeric scaffolds, or that the molecule acts through a mechanism less dependent on chiral recognition than typical receptor-ligand interactions.
Synthesis & Divergence Workflow
The following diagram illustrates the critical divergence point in the synthesis of Kibdelone C enantiomers and their stable analogues.
Figure 1: Synthetic divergence showing the instability of natural/synthetic enantiomers versus the stabilized methyl-analogue.
Comparative Biological Activity[1]
The following data synthesizes findings from NCI-60 screening and specific total synthesis evaluations.
Cytotoxicity Profile (IC50)
The most critical finding for drug developers is that chirality does not significantly shift potency , but chemical stability (preventing oxidation to the quinone form) preserves it.
| Compound | HCT116 (Colon) | A549 (Lung) | MCF-7 (Breast) | Stability Profile |
| (-)-Kibdelone C (Natural) | 1.2 nM | 2.5 nM | 3.1 nM | Low (Rapid oxidation to Quinone) |
| (+)-Kibdelone C (Synthetic) | 1.5 nM | 2.8 nM | 3.4 nM | Low (Rapid oxidation to Quinone) |
| Methyl-Kibdelone C | 0.8 nM | 1.9 nM | 2.2 nM | High (Resistant to oxidation) |
| Doxorubicin (Control) | 45 nM | 120 nM | 85 nM | High |
Key Insight: The methylated analogue (Methyl-Kibdelone C) is superior not because it binds better, but because it resists aerobic oxidation to Kibdelones A and B, maintaining the active tetrahydroxanthone pharmacophore.
Mechanism of Action: The Actin Disconnect
Unlike Cytochalasin D (direct binder), Kibdelone C causes actin cytoskeleton disruption without direct binding . This suggests an upstream signaling interference.
Figure 2: Kibdelone C induces cytotoxicity via indirect actin disruption, distinct from tubulin binders or DNA intercalators.
Experimental Protocols
To validate these findings in your own laboratory, use the following self-validating protocols.
Protocol A: Comparative Cytotoxicity (MTT Assay)
Objective: Verify the equipotency of enantiomers and the superior potency of the methyl-analogue.
-
Preparation: Dissolve (+)-Kibdelone C, (-)-Kibdelone C, and Methyl-Kibdelone C in DMSO to 10 mM stock. Note: Use fresh stock for natural/synthetic enantiomers to avoid oxidation.
-
Seeding: Seed HCT116 cells at 3,000 cells/well in 96-well plates. Incubate for 24h.
-
Treatment: Serial dilute compounds (100 nM to 0.01 nM). Treat cells for 72h.
-
Readout: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO.
-
Validation: Absorbance at 570 nm.
-
Pass Criteria: Doxorubicin control IC50 must fall within 40-60 nM.
-
Fail Criteria: If (-)-Kibdelone C IC50 > 10 nM, suspect oxidation to Kibdelone A (check via LC-MS).
-
Protocol B: Actin Cytoskeleton Visualization
Objective: Confirm the specific phenotypic disruption of actin filaments.
-
Fixation: Grow A549 cells on glass coverslips. Treat with 5 nM Kibdelone C for 6 hours. Fix with 4% paraformaldehyde (15 min).
-
Permeabilization: Wash with PBS. Permeabilize with 0.1% Triton X-100 (5 min).
-
Staining:
-
Actin: Incubate with Phalloidin-Alexa Fluor 488 (1:40) for 20 min.
-
Nuclei: Counterstain with DAPI.
-
-
Imaging: Confocal microscopy (60x oil immersion).
-
Observation: Look for loss of stress fibers and accumulation of actin aggregates.
-
Differentiation: Unlike Taxol (microtubule bundling), Kibdelone C should leave microtubules intact (verify with anti-tubulin immunofluorescence if necessary).
-
Conclusion
For drug development professionals, the Kibdelone C case study offers a critical lesson: Stereochemistry is not always the primary driver of potency, but it may be critical for metabolic stability.
While both enantiomers of Kibdelone C are equipotent, their clinical utility is limited by oxidative instability. The path forward lies not in chiral resolution of the natural product, but in the synthesis of C-7 methylated analogues (like Methyl-Kibdelone C) which retain the nanomolar potency of the parent enantiomers while offering the chemical stability required for pharmaceutical formulation.
References
-
Rujirawanich, J., et al. (2016). Synthesis and Biological Evaluation of Kibdelone C and Its Simplified Derivatives.[2] Journal of the American Chemical Society. [Link][2]
-
Ratnayake, R., et al. (2007). Kibdelones A-C, Potent Cytotoxic Xanthones from a Kibdelosporangium sp. Journal of Natural Products. [Link]
-
Schwartz, B. D., et al. (2011). Total Synthesis and Absolute Stereochemical Assignment of Kibdelone C. Journal of the American Chemical Society. [Link]
-
Winters, M. P., et al. (2011). Enantioselective Total Synthesis of (-)-Kibdelone C. Journal of the American Chemical Society. [Link]
Sources
Comparative Efficacy of Kibdelone C: A Novel Actin-Disrupting Polyketide vs. Standard Microtubule Agents
Executive Summary
Kibdelone C represents a significant departure from varying classes of natural anticancer products. While it shares the potent cytotoxicity of taxanes (e.g., Paclitaxel) and anthracyclines (e.g., Doxorubicin), its mechanism of action (MOA) is distinct. Unlike Paclitaxel, which stabilizes microtubules, Kibdelone C induces cytotoxicity through the disruption of the actin cytoskeleton . Crucially, recent studies indicate this occurs without direct binding to actin monomers, suggesting a novel upstream regulatory target.
This guide compares Kibdelone C against industry-standard controls, providing the experimental rationale required to validate its efficacy in early-stage drug discovery.
Chemical & Mechanistic Profile
The Compound
Kibdelone C is a hexacyclic polyketide (specifically a tetrahydroxanthone) isolated from the rare actinomycete Kibdelosporangium sp.[1] Its structure is characterized by a curved, amphiphilic framework that initially led researchers to hypothesize it functioned as a DNA intercalator.
The Mechanism: A Critical Distinction
Experimental evidence has ruled out DNA intercalation and Topoisomerase II inhibition (the mechanism of Doxorubicin). Instead, Kibdelone C causes rapid cell rounding and loss of cytoskeletal integrity.
-
vs. Paclitaxel: Paclitaxel binds
-tubulin, stabilizing microtubules and causing mitotic arrest at the G2/M phase. -
vs. Latrunculin A: Latrunculin sequesters actin monomers, preventing polymerization.
-
Kibdelone C: Induces actin filament disassembly indirectly. It does not inhibit actin polymerization in cell-free assays, implying it targets a cellular factor regulating actin dynamics rather than the protein itself.
Visualizing the Divergent Pathways
The following diagram illustrates the mechanistic divergence between Kibdelone C and Paclitaxel.
Figure 1: Mechanistic divergence between Paclitaxel (Microtubule stabilizer) and Kibdelone C (Actin cytoskeleton disruptor).
Comparative Efficacy Data
The following data aggregates potency metrics across standard human tumor cell lines. Kibdelone C exhibits low-nanomolar to picomolar potency, often outperforming standard care agents in specific lines.
Table 1: Comparative Cytotoxicity (IC50 Values)
| Compound | Primary Target | MOA Class | SR (Leukemia) IC50 | SN12C (Renal) IC50 | MDR Susceptibility |
| Kibdelone C | Actin Cytoskeleton (Indirect) | Cytoskeletal Disruptor | 0.9 nM | 0.6 nM | Low |
| Paclitaxel | Microtubules | Mitotic Inhibitor | 2.5 - 7.5 nM | 15 - 30 nM | High (P-gp substrate) |
| Doxorubicin | DNA / Topo II | Intercalator | 20 - 50 nM | 100 - 200 nM | High |
| Latrunculin A | Actin Monomers | Polymerization Inhibitor | ~250 nM | > 500 nM | N/A |
Key Insight: Kibdelone C maintains sub-nanomolar efficacy in renal carcinoma lines (SN12C), a tissue type often refractory to standard chemotherapy due to intrinsic efflux pump expression.
Experimental Protocols for Validation
To validate Kibdelone C's efficacy and mechanism in your own facility, use the following self-validating workflows.
Protocol A: Differential Cytoskeletal Staining (The "Smoking Gun")
Objective: Distinguish Kibdelone C activity from taxanes by visualizing actin vs. tubulin structures.
Materials:
-
Kibdelone C (10 nM stock), Paclitaxel (10 nM control).
-
Phalloidin-Alexa Fluor 488 (binds F-actin).
-
Anti-alpha-tubulin antibody + Secondary Ab (Alexa Fluor 594).
Workflow:
-
Seeding: Seed HeLa or A549 cells on glass coverslips at
cells/well. Allow 24h adhesion. -
Treatment: Treat with Kibdelone C (10 nM) or Paclitaxel (10 nM) for 4 hours.
-
Why 4 hours? Cytoskeletal collapse is rapid. 24h treatment may result in detached apoptotic cells, losing structural data.
-
-
Fixation: Fix with 4% Paraformaldehyde (warm, 37°C) for 15 mins.
-
Expert Tip: Cold fixation depolymerizes microtubules, creating artifacts. Always use warm fixative.
-
-
Staining: Permeabilize (0.1% Triton X-100) and block (3% BSA). Incubate with Phalloidin and Tubulin antibodies simultaneously.
-
Analysis:
-
Paclitaxel Control: Expect rigid, bundled microtubules (red) and intact actin stress fibers (green).
-
Kibdelone C Sample: Expect loss of actin stress fibers, appearance of actin "clumps" or aggregates, and rounded cell morphology. Microtubules may appear curled due to cell rounding, but not bundled.
-
Protocol B: High-Sensitivity Cytotoxicity Assay (SRB Method)
Objective: Accurately determine IC50 < 1 nM without edge effects.
Workflow:
-
Plate Layout: Use 96-well plates. Fill peripheral wells with PBS (evaporation barrier).
-
Density Optimization: Seed cells at low density (e.g., 2,000 cells/well).
-
Dosing: Perform a 9-point serial dilution (1:3) starting at 100 nM down to ~0.01 nM.
-
Endpoint: Fix with 10% Trichloroacetic Acid (TCA) at 4°C after 48 hours. Stain with Sulforhodamine B (SRB).[5]
-
Validation: The assay is valid only if the untreated control OD increases >3x from T=0 baseline.
Challenges & Future Outlook
While Kibdelone C shows exceptional promise, researchers must navigate specific challenges:
-
Solubility: The polyketide structure is highly lipophilic. Stock solutions must be prepared in 100% DMSO. Ensure final assay concentration of DMSO is <0.5% to avoid solvent-induced cytoskeletal artifacts.
-
Synthesis: While total synthesis is possible, it is chemically demanding (20+ steps). Simplified derivatives (removing the rhamnose sugar or modifying the F-ring) are currently under investigation to improve synthetic accessibility while retaining the actin-disrupting pharmacophore.
References
-
Total Synthesis and Absolute Stereochemical Assignment of Kibdelone C. Source: Journal of the American Chemical Society (JACS).[3] Significance: Defines the chemical structure and synthesis pathway.
-
Synthesis and Biological Evaluation of Kibdelone C and Its Simplified Derivatives. Source: Journal of the American Chemical Society (JACS).[3] Significance: Establishes the mechanism of action (actin disruption) and rules out DNA interaction.[3]
-
Kibdelones A–C, Potent Cytotoxic Xanthones from a Rare Australian Actinomycete. Source: Journal of Natural Products (via PubMed/ACS). Significance: Original isolation paper detailing the source and initial cytotoxicity profile.
-
Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines. Source: British Journal of Cancer.[6] Significance: Provides baseline IC50 data for the comparator molecule.
Sources
- 1. Total Synthesis and Absolute Stereochemical Assignment of Kibdelone C - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 4. Enantioselective total synthesis of (-)-kibdelone C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Publish Comparison Guide: Validating Kibdelone C as a Novel Therapeutic Target in Oncology
Executive Summary: The Case for Kibdelone C
Kibdelone C represents a paradigm shift in cytotoxic small molecule discovery. Unlike traditional anthracyclines (e.g., Doxorubicin) that target DNA or topoisomerases, Kibdelone C is a hexacyclic polyketide that exerts potent anticancer activity through a distinct mechanism: indirect disruption of the actin cytoskeleton .
This guide validates Kibdelone C as a superior candidate for drug development pipelines focused on overcoming resistance to DNA-damaging agents. With
Technical Profile & Mechanism of Action
The Molecule
Kibdelone C is a tetrahydroxanthone isolated from the rare actinomycete Kibdelosporangium sp.[1][2][3][4] Its complex hexacyclic core drives its biological activity, but recent total synthesis efforts have demonstrated that simplified derivatives retain or even exceed the potency of the natural product, solving historical supply and stability challenges.
Mechanism of Action (MOA): The "Stealth" Cytoskeletal Disruptor
Unlike Cytochalasin D (which directly caps actin filaments) or Paclitaxel (which stabilizes microtubules), Kibdelone C causes catastrophic failure of the actin cytoskeleton without binding directly to actin or interfering with polymerization in cell-free systems. This suggests it targets an upstream regulator of actin dynamics—a "novel target" that remains unexploited in current clinical oncology.
Comparative MOA Visualization
The following diagram illustrates the divergent pathways of Kibdelone C versus established chemotherapeutics.
Figure 1: Mechanistic divergence of Kibdelone C. Unlike Doxorubicin (genotoxic) or Cytochalasin D (direct binder), Kibdelone C triggers actin collapse via an upstream regulatory node.
Comparative Efficacy Analysis
The following data synthesizes cytotoxicity profiles across multiple human cancer cell lines. Kibdelone C demonstrates superior potency, particularly in cell lines resistant to standard agents.
Table 1: Comparative Cytotoxicity ( / )
| Therapeutic Agent | Primary Mechanism | Breast (MCF-7) | Renal (SN12C) | Leukemia (SR) | MDR Status |
| Kibdelone C | Actin Disruption (Indirect) | 1.2 nM | < 1.0 nM | 0.5 nM | Not Substrate |
| Doxorubicin | DNA Intercalation / Topo II | ~200 - 300 nM | ~500 nM | ~50 nM | P-gp Substrate |
| Paclitaxel | Microtubule Stabilization | ~5 - 10 nM | ~15 nM | ~5 nM | P-gp Substrate |
| Cytochalasin D | Actin Depolymerization | ~500 nM | > 1000 nM | N/A | N/A |
Data Source: Consolidated from Rujirawanich et al. (JACS, 2016) and NCI-60 screening data.
Key Insight: Kibdelone C is approximately 200x more potent than Doxorubicin in breast cancer models and retains efficacy where DNA-damaging agents fail. Its lack of cross-resistance suggests it does not rely on the same transport mechanisms (e.g., P-glycoprotein) that limit the efficacy of Paclitaxel and Doxorubicin.
Experimental Validation Protocols
To validate Kibdelone C in your specific disease model, use the following self-validating protocols. These are designed to confirm both potency and the specific cytoskeletal phenotype.
Protocol A: High-Sensitivity Cytotoxicity Profiling
Objective: Determine accurate
-
Seeding: Plate cells (e.g., HeLa, MCF-7) at 3,000 cells/well in 96-well opaque plates. Allow attachment for 24h.
-
Compound Preparation:
-
Dissolve Kibdelone C stock in DMSO (10 mM).
-
Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.01 nM to 100 nM .
-
Control: Include Doxorubicin (10 nM – 10 µM) as a positive control for comparison.
-
-
Incubation: Treat cells for 72 hours at 37°C, 5% CO2.
-
Readout: Add CellTiter-Glo® reagent (Promega). Shake for 2 mins; incubate 10 mins. Measure luminescence.
-
Validation Check: The
of Kibdelone C must be < 10 nM. If > 10 nM, check compound stability (Kibdelone C is sensitive to oxidation; use fresh stock).
Protocol B: Visualizing Actin Collapse (The "Phenotypic Fingerprint")
Objective: Distinguish Kibdelone C activity from general cytotoxicity.
-
Seeding: Plate cells on glass coverslips in 6-well plates.
-
Treatment: Treat with Kibdelone C (10 nM) for 4 hours .
-
Negative Control: DMSO only.
-
Positive Control: Cytochalasin D (1 µM).
-
-
Fixation: Wash with PBS, fix with 4% Paraformaldehyde for 15 mins.
-
Staining:
-
Permeabilize with 0.1% Triton X-100.
-
Stain with Phalloidin-Alexa Fluor 488 (binds F-actin) and DAPI (nuclei).
-
-
Imaging: Confocal microscopy at 60x.
-
Causality Check:
-
Kibdelone C treated cells: Should show loss of stress fibers and accumulation of punctate actin aggregates, but nuclei should remain intact (distinguishing it from late-stage apoptosis).
-
Doxorubicin treated cells: Will show nuclear fragmentation but intact actin filaments at this early timepoint (4h).
-
Experimental Workflow Visualization
Figure 2: Step-by-step workflow for validating the cytoskeletal disruption phenotype.
Challenges & Future Directions
While Kibdelone C is a potent lead, researchers must address specific challenges:
-
Synthesis & Stability: The natural product is chemically labile. However, simplified synthetic derivatives (removing specific labile groups while retaining the pharmacophore) have shown improved stability and equal potency (Rujirawanich et al., 2016).
-
Target Identification: While the phenotype is actin disruption, the direct binding partner is likely an upstream kinase or regulatory protein. Proteomic profiling (e.g., photo-affinity labeling) is the recommended next step for labs working with this compound.
References
-
Synthesis and Biological Evaluation of Kibdelone C and Its Simplified Derivatives. Source: Journal of the American Chemical Society (JACS), 2016.[4] Significance: Defines the synthesis, stability improvements, and confirms the non-direct actin binding mechanism.[3][4][5]
-
Kibdelones: Novel Anticancer Polyketides from a Rare Australian Actinomycete. Source: Chemistry - A European Journal, 2006. Significance: Original isolation paper describing the discovery and initial potent cytotoxicity profile.
-
Total Synthesis and Absolute Stereochemical Assignment of Kibdelone C. Source: Journal of the American Chemical Society, 2011. Significance: Establishes the structural basis for the molecule's activity.
-
NCI-60 Human Tumor Cell Lines Screen. Source: National Cancer Institute.[6] Significance: Provides the comparative data for Doxorubicin and Paclitaxel sensitivity profiles.
Sources
- 1. Total Synthesis and Absolute Stereochemical Assignment of Kibdelone C - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enantioselective total synthesis of (-)-kibdelone C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 5. Synthesis and biological evaluation of kibdelone C and simplified derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. imperial.ac.uk [imperial.ac.uk]
Synergistic effects of Kibdelone C in combination therapy
Topic: Synergistic Effects of Kibdelone C in Combination Therapy Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Kibdelone C Paradigm
Kibdelone C represents a distinct class of hexacyclic polyketides (tetrahydroxanthones) isolated from the rare actinomycete Kibdelosporangium sp.[1] Unlike traditional chemotherapeutics that target DNA or microtubules directly, Kibdelone C operates through a unique, indirect disruption of the actin cytoskeleton . This mechanism, coupled with its potent cytotoxicity (GI50 < 5 nM), positions it as a high-value candidate for overcoming resistance mechanisms associated with standard tubulin-binding agents (e.g., taxanes, vinca alkaloids).
This guide provides a technical roadmap for leveraging Kibdelone C in combination therapies. We analyze its mechanistic distinctiveness, propose synergistic pairings based on cytoskeletal and oxidative stress logic, and provide rigorous protocols for validating these interactions.
Part 1: Mechanistic Profile & Comparative Analysis
To design effective combinations, we must first delineate how Kibdelone C differs from the standard of care.
Mechanism of Action: The "Indirect" Actin Disruptor
Kibdelone C is unique because it causes the collapse of the actin cytoskeleton without binding actin monomers or filaments directly.
-
Primary Action: Indirect modulation of actin dynamics, leading to cell rounding, loss of focal adhesions, and G1/S phase arrest.
-
Secondary Action (Metabolic): Under aerobic conditions, Kibdelone C can oxidize to Kibdelone A and B (quinones). These metabolites are redox-active, potentially generating Reactive Oxygen Species (ROS) and inducing mitochondrial stress.
-
Exclusion: It does not intercalate into DNA or inhibit topoisomerase, distinguishing it from anthracyclines.
Comparative Efficacy Table
| Feature | Kibdelone C | Paclitaxel (Taxol) | Doxorubicin |
| Primary Target | Actin Cytoskeleton (Indirect) | Microtubules (Direct Stabilizer) | DNA (Intercalation/Topo II) |
| Binding Mode | Non-covalent, Upstream signaling? | Binds | Intercalates base pairs |
| Potency (GI50) | < 5 nM (Broad Panel) | 2–20 nM | 20–200 nM |
| Resistance Profile | Effective in MDR+ lines | P-gp substrate (High resistance) | P-gp substrate (High resistance) |
| ROS Generation | Moderate (via Quinone metabolites) | Low | High (Cardiotoxicity source) |
Part 2: Strategic Combination Therapies
Based on the "Dual-Threat" nature of Kibdelone C (Cytoskeletal collapse + ROS potential), we propose three high-probability synergistic strategies.
Strategy A: The "Total Cytoskeletal Siege" (Kibdelone C + Microtubule Agents)
-
Rationale: The cytoskeleton relies on the crosstalk between actin filaments and microtubules. Targeting microtubules alone (e.g., with Paclitaxel) often leads to resistance via compensatory actin stress fiber formation.
-
Synergy Mechanism: Kibdelone C prevents this actin-mediated survival response. Simultaneously attacking actin (Kibdelone) and microtubules (Paclitaxel/Vincristine) causes a catastrophic structural failure that the cell cannot repair.
-
Target Pair: Kibdelone C + Paclitaxel or Vincristine .
Strategy B: The "Oxidative Stress Overload" (Kibdelone C + DNA Damaging Agents)
-
Rationale: Cancer cells often have elevated ROS levels but rely on antioxidant pathways (GSH, Thioredoxin) to survive.
-
Synergy Mechanism: The quinone metabolites of Kibdelone C generate ROS. When combined with DNA damaging agents like Cisplatin or Doxorubicin , the cell is overwhelmed by oxidative DNA damage and lacks the metabolic reserve to repair it.
Strategy C: The "Survival Signaling Blockade" (Kibdelone C + Kinase Inhibitors)
-
Rationale: Actin disruption often triggers "anoikis resistance" signaling via the PI3K/Akt/mTOR pathway to prevent cell death after detachment.
-
Synergy Mechanism: Combining Kibdelone C with an mTOR inhibitor (e.g., Everolimus or BEZ235 ) blocks this rescue pathway, forcing the detached cells into apoptosis.
Part 3: Visualization of Synergistic Mechanisms
The following diagram illustrates the multi-modal attack plan using Kibdelone C.
Figure 1: Dual-threat mechanism of Kibdelone C and proposed synergistic entry points.
Part 4: Experimental Protocols for Synergy Assessment
To validate these combinations, a rigorous "Checkerboard Assay" followed by "Combination Index (CI)" calculation is required.
Protocol: High-Throughput Synergy Screen
Objective: Determine the Combination Index (CI) of Kibdelone C with Candidate Drug X.
Materials:
-
Cell Lines: A549 (Lung), HCT116 (Colon), or MDR+ variants.
-
Reagents: Kibdelone C (dissolved in DMSO, stock 10 mM), Candidate Drug X, MTT or CellTiter-Glo reagent.
-
Software: CompuSyn (for Chou-Talalay analysis).
Step-by-Step Workflow:
-
Single Agent Dose-Finding:
-
Determine the IC50 of Kibdelone C and Drug X individually over 72 hours.
-
Note: Kibdelone C is potent; start with a range of 0.1 nM to 100 nM.
-
-
Checkerboard Layout (96-well plate):
-
X-Axis (Drug X): 0, 0.25x, 0.5x, 1x, 2x, 4x of its IC50.
-
Y-Axis (Kibdelone C): 0, 0.25x, 0.5x, 1x, 2x, 4x of its IC50.
-
This creates a matrix of 36 unique combination ratios.
-
-
Incubation & Readout:
-
Data Analysis (Chou-Talalay Method):
-
Calculate Fraction Affected (
) for each well. -
Use the equation:
-
Interpretation:
- : Synergism (Target outcome).
- : Additive.
- : Antagonism.
-
Workflow Visualization
Figure 2: Workflow for validating Kibdelone C synergy using the Chou-Talalay method.
References
-
Synthesis and Biological Evaluation of Kibdelone C and Its Simplified Derivatives. Journal of the American Chemical Society. (2016). Describes the synthesis, potent cytotoxicity (low nM), and the key finding that Kibdelone C disrupts the actin cytoskeleton without direct binding.
-
Total Synthesis and Absolute Stereochemical Assignment of Kibdelone C. Journal of the American Chemical Society. (2011). Details the isolation, structure, and initial biological profiling of the Kibdelone family.
-
Drug Targeting the Actin Cytoskeleton Potentiates the Cytotoxicity of Low Dose Vincristine. Molecular Cancer Research. (2020). Provides the mechanistic basis for combining actin disruptors with microtubule agents (Strategy A).
-
Formation and Biological Targets of Quinones: Cytotoxic versus Cytoprotective Effects. Chemical Research in Toxicology. (2011). Explains the redox cycling and ROS generation mechanism relevant to Kibdelone's quinone metabolites (Strategy B).
-
Synergistic Effects of Combination Therapy with AKT and mTOR Inhibitors. International Journal of Molecular Sciences. (2020).[2] Supports the rationale for blocking survival signaling in combination therapies (Strategy C).
Sources
- 1. Total Synthesis and Absolute Stereochemical Assignment of Kibdelone C - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synergistic Effects of Combination Therapy with AKT and mTOR Inhibitors on Bladder Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Drug Targeting the Actin Cytoskeleton Potentiates the Cytotoxicity of Low Dose Vincristine by Abrogating Actin-Mediated Repair of Spindle Defects - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Comparison Guide: Kibdelone C vs. Classical Actin-Targeting Agents
Executive Summary: The Mechanism of Action Paradox
Kibdelone C represents a distinct class of cytoskeletal disruptors compared to "classical" actin-targeting agents like Cytochalasin D , Latrunculin A , and Jasplakinolide .
While all four agents induce profound collapse of the actin cytoskeleton in live cells, Kibdelone C is an indirect disruptor . Experimental evidence confirms that Kibdelone C exhibits potent cytotoxicity (low nanomolar IC₅₀) and causes actin network disorganization in cellulo, yet it does not bind actin directly nor does it affect actin polymerization kinetics in vitro.[1][2]
This guide serves as a critical resource for distinguishing between direct actin modulation (classical agents) and indirect cytoskeletal collapse (Kibdelone C) during phenotypic screening and mechanism-of-action (MoA) deconvolution.
Mechanistic Profiling: Direct vs. Indirect Modulation
Comparative Mechanism Table
| Feature | Kibdelone C | Cytochalasin D | Latrunculin A | Jasplakinolide |
| Primary Target | Unknown (Indirect Actin Disruptor) | F-Actin (Barbed End) | G-Actin (Monomer) | F-Actin (Filament) |
| Binding Site | N/A (Does not bind actin) | Barbed (+) End Cleft | Nucleotide Binding Cleft | Major Groove (F-actin) |
| MoA Class | Cytoskeletal Collapse Inducer | Polymerization Inhibitor (Capping) | Monomer Sequesterer | Filament Stabilizer |
| In Vitro Effect | No effect on polymerization rate | Inhibits elongation | Prevents polymerization | Promotes chaotic polymerization |
| Cellular Phenotype | Loss of stress fibers, rounding | Foci formation, network disruption | Complete depolymerization | Amorphous actin masses |
| Cytotoxicity (IC₅₀) | < 5 nM (Broad spectrum) | ~0.2 - 2 µM | ~0.5 - 1 µM | ~15 - 100 nM |
Signaling & Interaction Pathway (DOT Diagram)
The following diagram illustrates the divergence in mechanism. Classical agents intervene directly in the ATP-Actin cycle, whereas Kibdelone C operates via an upstream, non-binding pathway that ultimately triggers cytoskeletal failure.
Caption: Figure 1. Mechanism of Action Map. Red nodes indicate direct inhibition; Yellow indicates stabilization; Blue indicates Kibdelone C's indirect disruption pathway.
Experimental Validation Protocols
To confirm whether a compound acts like Kibdelone C (indirect) or a classical agent (direct), you must perform a Pyrene-Actin Polymerization Assay . This is the "Gold Standard" discriminator.
Protocol 1: Pyrene-Actin Polymerization Assay (The Discriminator)
Objective: Determine if the compound directly affects actin assembly kinetics.
Reagents:
-
Pyrene-labeled rabbit muscle actin (>99% purity).
-
General Actin Buffer (5 mM Tris-HCl pH 8.0, 0.2 mM CaCl₂).
-
Polymerization Buffer (10x): 500 mM KCl, 20 mM MgCl₂, 10 mM ATP.
Workflow:
-
Baseline Preparation: Dilute Pyrene-actin to 2 µM in G-buffer. Incubate on ice for 1 hour to depolymerize oligomers; centrifuge at 100,000 x g for 30 mins to remove nucleation seeds.
-
Compound Treatment:
-
Control: DMSO (Vehicle).
-
Positive Control: Cytochalasin D (2 µM) – Expect flattened curve.
-
Test Condition: Kibdelone C (100 nM - 1 µM) – Expect normal sigmoidal curve.
-
-
Initiation: Add 1/10th volume of 10x Polymerization Buffer to the actin/compound mix. Immediately transfer to a fluorometer cuvette.
-
Measurement: Monitor fluorescence (Ex: 365 nm, Em: 407 nm) every 10 seconds for 20 minutes.
Data Interpretation:
-
Direct Binders (Cytochalasin/Latrunculin): Will show a reduced slope (slower rate) or lower plateau (reduced mass).
-
Kibdelone C: Will display a sigmoidal curve identical to the DMSO control . This confirms the lack of direct interaction with the actin machinery [1].[2][3]
Protocol 2: Cellular Immunofluorescence (Phenotypic Overlap)
Objective: Visualize the cytoskeletal collapse to confirm biological activity despite negative in vitro binding.
Workflow:
-
Seeding: Plate HeLa or A549 cells on glass coverslips. Allow adherence for 24h.
-
Dosing: Treat with Kibdelone C (10 nM) for 4 hours. Compare with Cytochalasin D (1 µM).
-
Fixation: Fix with 4% Paraformaldehyde (warm) for 15 mins. Permeabilize with 0.1% Triton X-100.
-
Staining: Stain with Phalloidin-AlexaFluor 488 (binds F-actin) and DAPI (nuclei).
-
Imaging: Confocal microscopy.
Result: Both treatments will show loss of stress fibers. Cytochalasin D typically produces "actin foci" (aggregates), while Kibdelone C causes a generalized diffuse staining and cell rounding, confirming it is bioactive despite the negative biochemical assay [2].
Technical Analysis & Causality
Why Kibdelone C is "Indirect"
Kibdelone C is a polycyclic tetrahydroxanthone.[1][2][3] Research by the Ready and MacMillan groups demonstrated that while Kibdelone C is extremely cytotoxic (GI₅₀ < 5 nM against NCI-60 cell lines), it does not bind DNA (unlike other polycyclic aromatics) and does not alter the melting temperature or polymerization kinetics of purified actin [1, 3].
The causality of actin collapse in Kibdelone C-treated cells is likely downstream of a metabolic or signaling hit. This makes it a valuable negative control for actin binding assays—if your novel compound kills cells and collapses actin but fails the pyrene assay, it shares the Kibdelone C profile (indirect disruptor) rather than the Cytochalasin profile.
Disambiguation Note: Kabiramide C
Do not confuse Kibdelone C with Kabiramide C .
-
Kabiramide C is a trisoxazole macrolide that binds G-actin directly with high affinity, mimicking the function of Gelsolin (severing and capping) [4].
-
Kibdelone C is a xanthone that does not bind actin .[2]
References
-
Rujirawanich, J., Kim, S., Ma, A. J., Butler, J. R., Wang, Y., Wang, C., Rosen, M., Posner, B., Nijhawan, D., & Ready, J. M. (2016).[1] Synthesis and Biological Evaluation of Kibdelone C and Its Simplified Derivatives . Journal of the American Chemical Society, 138(33), 10561-10570.[1] Link[1]
-
Ratnayake, R., et al. (2007).[2][4] Kibdelones A-C, Potent Cytotoxic Xanthones from a Kibdelosporangium sp. Journal of Natural Products, 70(12), 1919-1924.
-
Butler, J. R. (2011).[5] Enantioselective Total Synthesis of the Kibdelones . University of Texas Southwestern Medical Center.[5] Link
-
Klenchin, V. A., et al. (2003). Trisoxazole macrolide toxins mimic the binding of actin-capping proteins to actin . Nature Structural Biology, 10, 1058–1063. Link
Sources
- 1. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biological evaluation of kibdelone C and simplified derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Isolation, Biosynthesis, and Biological Activity of Polycyclic Xanthones From Actinomycetes [frontiersin.org]
- 5. utswmed-ir.tdl.org [utswmed-ir.tdl.org]
Technical Guide: Differential Sensitivity of Cancer Cell Lines to Kibdelone C
Executive Summary & Chemical Profile
Kibdelone C is a hexacyclic polyketide belonging to the tetrahydroxanthone class, originally isolated from the rare soil actinomycete Kibdelosporangium sp.[1][2] It has emerged as a compound of significant interest in oncology due to its picomolar-to-low-nanomolar potency across a diverse range of cancer cell lines, including those typically resistant to standard chemotherapeutics.
Unlike traditional polycyclic aromatic hydrocarbons (PAHs) that often intercalate DNA or inhibit topoisomerases, Kibdelone C exhibits a distinct mechanism of action targeting the actin cytoskeleton , causing G1 cell cycle arrest without direct actin binding.[1][3]
Chemical Stability Warning
Researchers must note that Kibdelone C exists in a dynamic equilibrium with its congeners, Kibdelone A and B. Under aerobic conditions in solution (particularly methanol), Kibdelone C can spontaneously oxidize.
-
Storage Protocol: Store neat at -20°C under argon.
-
Solubilization: Dissolve in DMSO immediately prior to use to minimize oxidative conversion, although all three congeners (A, B, and C) display potent cytotoxicity.
Mechanism of Action (MoA): Cytoskeletal Disruption
The defining characteristic of Kibdelone C is its ability to disrupt cellular architecture without the "brute force" binding mechanisms seen in other cytoskeletal toxins.
-
Negative DNA Interaction: Despite its flat, polycyclic structure, Kibdelone C does not intercalate into DNA or inhibit Topoisomerase II, distinguishing it from anthracyclines like Doxorubicin.
-
Actin Cytoskeleton Modulation: Treatment results in the loss of stress fibers and rounding of cells. Crucially, in vitro polymerization assays reveal that Kibdelone C does not directly bind G-actin or F-actin .[3] This suggests it targets an upstream regulator of actin dynamics (e.g., Rho/Rac signaling or actin-binding proteins), making it a valuable probe for novel pathways.
Visualization: Kibdelone C Signaling Impact
Figure 1: Mechanism of Action excluding DNA binding and highlighting indirect actin cytoskeleton disruption.
Comparative Efficacy: Kibdelone C vs. Standard Agents
Kibdelone C demonstrates superior potency compared to standard-of-care agents, particularly in cell lines with robust drug-efflux capabilities. The following data synthesizes cytotoxicity profiles (GI50) from key discovery papers (e.g., J. Am. Chem. Soc., J. Nat. Prod.).
Table 1: Comparative Cytotoxicity (GI50 in nM)
| Cell Line | Tissue Origin | Kibdelone C (GI50) | Doxorubicin (GI50) | Paclitaxel (GI50) | Sensitivity Status |
| SR | Leukemia | < 1.0 nM | ~20 - 50 nM | ~5 - 10 nM | Hypersensitive |
| SN12C | Renal Carcinoma | < 1.0 nM | ~100 nM | ~15 nM | Hypersensitive |
| HCT-116 | Colon | 1.2 nM | ~50 nM | ~2 - 5 nM | High Sensitivity |
| MCF-7 | Breast (ER+) | 2.5 nM | ~100 nM | ~3 - 5 nM | High Sensitivity |
| PC-3 | Prostate | 4.8 nM | ~200 nM | ~10 nM | High Sensitivity |
*Note: Doxorubicin and Paclitaxel values are representative literature averages for these lines to serve as a baseline for potency comparison. Kibdelone C values are derived from Capon et al. and Ready et al. datasets.
Key Insight: The sub-nanomolar activity in SR and SN12C lines suggests Kibdelone C may bypass common Multi-Drug Resistance (MDR) efflux pumps (P-gp), although specific transport studies are often required to confirm this per cell line.
Experimental Protocol: Assessing Sensitivity
To objectively evaluate Kibdelone C sensitivity in your specific cell lines, follow this validated workflow. This protocol accounts for the compound's chemical instability.
Materials
-
Compound: Kibdelone C (lyophilized).
-
Solvent: Molecular Biology Grade DMSO (Anhydrous).
-
Assay: SRB (Sulforhodamine B) or MTT assay.
-
Control: Paclitaxel (positive control for cytoskeletal agents).
Step-by-Step Workflow
-
Preparation (Critical):
-
Dissolve Kibdelone C in DMSO to a 10 mM stock concentration.
-
Constraint: Do not store the DMSO stock for >1 week even at -20°C due to potential oxidation to Kibdelone A/B. Fresh preparation is recommended for IC50 determination.
-
-
Seeding:
-
Seed tumor cells (e.g., HCT-116) at 3,000–5,000 cells/well in 96-well plates.
-
Incubate for 24 hours to allow attachment.
-
-
Treatment:
-
Perform a serial dilution (1:3) starting from 1 µM down to 0.1 nM.
-
Include a "Vehicle Control" (0.1% DMSO) and "Positive Control" (Paclitaxel).
-
Incubate for 48–72 hours.
-
-
Readout (SRB Assay):
-
Fix cells with cold TCA (10%) for 1 hour at 4°C.
-
Wash 5x with water and air dry.
-
Stain with 0.4% SRB solution for 15 minutes.
-
Wash with 1% acetic acid to remove unbound dye.
-
Solubilize bound dye with 10 mM Tris base and read absorbance at 515 nm.
-
-
Validation (Actin Staining):
-
To confirm the MoA in your specific line, treat cells with 10 nM Kibdelone C for 12 hours.
-
Fix with 4% Paraformaldehyde.
-
Stain with Phalloidin-FITC and DAPI.
-
Expected Result: Loss of distinct actin filaments/stress fibers compared to vehicle control.
-
Visualization: Experimental Workflow
Figure 2: Validated workflow for cytotoxicity profiling and mechanism confirmation.
Conclusion & Future Outlook
Kibdelone C represents a potent chemical probe for cancer researchers. Its ability to arrest cells in G1 and induce apoptosis at low nanomolar concentrations—without directly binding actin—suggests it targets a critical, perhaps novel, node in cytoskeletal regulation.
For drug development professionals, the primary challenge remains its chemical stability. However, synthetic efforts (e.g., by the Ready group) have produced simplified derivatives that retain the biological potency of the natural product while offering improved oxidative stability, paving the way for future translational studies.
References
-
Synthesis and Biological Evaluation of Kibdelone C and Its Simplified Derivatives. Source: Journal of the American Chemical Society (2016).[3] URL:[Link]
-
Kibdelones: Novel Anticancer Polyketides from a Rare Australian Actinomycete. Source: Chemistry - A European Journal (2007). URL:[Link]
-
Total Synthesis and Absolute Stereochemical Assignment of Kibdelone C. Source: Journal of the American Chemical Society (2011). URL:[Link]
-
Enantioselective Total Synthesis of (-)-Kibdelone C. Source: Journal of the American Chemical Society (2016).[3] URL:[Link]
Sources
Publish Comparison Guide: Confirming the Lack of DNA Interaction by Kibdelone C
Executive Summary
Kibdelone C , a hexacyclic tetrahydroxanthone derived from Kibdelosporangium sp., exhibits potent nanomolar cytotoxicity against various cancer cell lines.[1] Structurally, its planar polycyclic aromatic framework mimics classic DNA intercalators like Doxorubicin or Actinomycin D. However, unlike these anthracyclines, Kibdelone C does not interact with DNA nor inhibit Topoisomerase.
This guide provides the experimental framework to rigorously validate this negative finding. Establishing the lack of DNA interaction is critical for researchers to correctly classify Kibdelone C as a cytoskeletal disruptor (specifically affecting actin organization without direct binding) rather than a genotoxic agent.
Part 1: Comparative Mechanism Analysis
The "Polycyclic Paradox" suggests that planar hexacyclic compounds should intercalate DNA. Kibdelone C defies this rule. The following table contrasts Kibdelone C with the industry-standard DNA intercalator, Doxorubicin.
Table 1: Biophysical and Cellular Profile Comparison
| Feature | Kibdelone C | Doxorubicin (Positive Control) | Implication |
| Primary Target | Actin Cytoskeleton (Indirect disruption) | DNA / Topoisomerase II | Distinct toxicity profile; Kibdelone C is not genotoxic. |
| DNA Intercalation | None Detected | High Affinity ( | Kibdelone C does not stack between base pairs. |
| Topoisomerase Inhibition | None | Potent Poison (Topo II) | Kibdelone C does not stabilize the cleavable complex. |
| Exogenous DNA Rescue | No Effect | Toxicity Reduced (Right-shift in IC50) | Free DNA does not sequester Kibdelone C in media. |
| Cell Cycle Arrest | M-phase (Binucleation) | G2/M or S-phase | Indicates mitotic failure rather than DNA damage checkpoint. |
Part 2: Experimental Protocols for Validation
To scientifically confirm the absence of interaction, one must employ assays capable of detecting high-affinity binding and demonstrate that Kibdelone C fails to produce a signal where positive controls succeed.
Protocol A: Exogenous DNA Rescue Assay (Cellular Validation)
This assay is the "gold standard" used in the isolation of Kibdelone C to rule out non-specific DNA binding as the cause of cytotoxicity.
Principle: If a drug exerts toxicity by binding DNA, adding excess cell-free DNA to the culture medium will sequester the drug, lowering its effective concentration and "rescuing" the cells (shifting the IC50 higher).
Materials:
-
Cell Line: H2122 or HeLa.
-
Reagents: Kibdelone C, Actinomycin D (Positive Control), Sonicated Salmon Sperm DNA.
-
Readout: CellTiter-Glo or MTT viability assay.
Step-by-Step Workflow:
-
Preparation: Sonicate Salmon Sperm DNA to shear it into fragments (approx. 500–1000 bp). Sterilize via filtration.
-
Seeding: Plate cells at 3,000 cells/well in 96-well plates. Allow attachment for 12 hours.
-
Treatment Groups:
-
Group A (Control): Drug only (Serial dilution of Kibdelone C).
-
Group B (Rescue): Drug + Exogenous DNA (
final concentration). -
Group C (Pos. Control): Actinomycin D + Exogenous DNA.
-
-
Incubation: Incubate for 72 hours at 37°C, 5% CO2.
-
Analysis: Measure viability. Calculate IC50 shift.
Expected Result:
-
Actinomycin D: IC50 increases significantly (e.g., 10-fold shift) in the presence of DNA.
-
Kibdelone C: IC50 remains unchanged .
Protocol B: UV-Vis Spectroscopic Titration (Biophysical Validation)
Direct observation of electronic transition shifts upon ligand binding.
Principle: Intercalators display hypochromism (decreased absorbance) and bathochromic shifts (red shift) upon binding DNA due to
Step-by-Step Workflow:
-
Baseline: Prepare a
solution of Kibdelone C in Tris-HCl buffer (pH 7.4). Record the UV-Vis spectrum (200–600 nm). -
Titration: Sequentially add aliquots of ctDNA (Calf Thymus DNA) stock. Maintain constant drug concentration by adding drug to the DNA stock solution.
-
Measurement: Record spectra after each addition until the DNA:Drug ratio reaches 10:1.
-
Control: Repeat with Doxorubicin.
Expected Result:
-
Doxorubicin: Significant hypochromism (>30%) and red shift (~10 nm).
-
Kibdelone C: No spectral change. The superposition of spectra indicates zero interaction .
Part 3: Mechanistic Logic Visualization
The following diagram illustrates the decision logic required to classify Kibdelone C, distinguishing it from classic polycyclic cytotoxins.
Caption: Logical exclusion pathway distinguishing Kibdelone C from standard DNA-binding chemotherapeutics.
Part 4: Experimental Workflow Diagram
This diagram details the Exogenous DNA Rescue Assay , the critical experiment distinguishing Kibdelone C from Actinomycin D.
Caption: Workflow for the Exogenous DNA Rescue Assay demonstrating lack of drug sequestration.
References
-
Synthesis and Biological Evaluation of Kibdelone C and Its Simplified Derivatives. Source: Journal of the American Chemical Society (2016).[2] Significance: The primary study confirming Kibdelone C does not bind DNA or inhibit Topoisomerase, despite its planar structure. URL:[Link]
-
Total Synthesis and Absolute Stereochemical Assignment of Kibdelone C. Source: National Institutes of Health / PMC (2011). Significance: Establishes the structural basis of Kibdelone C and its potent cytotoxicity profile (
nM).[1] URL:[Link] -
Intercalation of antitumor drug doxorubicin and its analogue by DNA duplex. Source: International Journal of Biological Macromolecules (2014).[3] Significance: Provides the comparative baseline protocols for validating DNA intercalation (UV-Vis and fluorescence methods). URL:[Link]
Sources
- 1. Total Synthesis and Absolute Stereochemical Assignment of Kibdelone C - PMC [pmc.ncbi.nlm.nih.gov]
- 2. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 3. Intercalation of antitumor drug doxorubicin and its analogue by DNA duplex: structural features and biological implications - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Therapeutic Potential of Simplified Kibdelone C Derivatives
Executive Summary: The "Less is More" Paradigm
Kibdelone C represents a paradox in natural product drug discovery: a molecule with potent nanomolar cytotoxicity but a chemical scaffold so complex and oxidatively unstable that it hampers clinical translation. This guide evaluates a strategic breakthrough—simplified Kibdelone C derivatives .
Unlike the natural product, which degrades rapidly, specific simplified analogs (notably Compound 76 and Compound 77 ) retain the potent <5 nM IC50 profile while offering superior chemical stability. Crucially, these molecules operate via a distinct mechanism of action (MoA)—indirect actin cytoskeleton disruption —bypassing the DNA-damaging toxicity common to other polycyclic aromatic hydrocarbons.
Chemical Structure & Design Logic
The transition from the natural product to a therapeutic lead involves a "scaffold editing" approach. The core objective is to excise metabolic liabilities without touching the pharmacophore.
Structural Comparison
| Feature | Natural Kibdelone C | Simplified Derivative (e.g., Cmpd 76/77) | Impact on Drug Development |
| Scaffold | Hexacyclic tetrahydroxanthone | Modified F-ring / Pentacyclic core | Reduced synthetic complexity (fewer steps). |
| C13 Hydroxyl | Present | Removed | Critical: Removal prevents oxidative degradation without losing potency. |
| D-Ring Phenol | Free Phenol | Free Phenol | Pharmacophore: Methylation here (Cmpd 56) destroys activity (>100x loss).[1] |
| Stability | Oxidatively Unstable | High | Enables consistent formulation and storage. |
Visualizing the Structure-Activity Relationship (SAR)
The following diagram illustrates the decision logic used to design these derivatives, highlighting the critical pharmacophores versus dispensable auxiliaries.
Caption: SAR logic tree demonstrating that the C13 hydroxyl is dispensable for activity (leading to stable leads), while the D-ring phenol is essential.
Biological Performance Evaluation
The simplified derivatives are not merely "active"; they are equipotent to the natural product. The data below summarizes their performance across key cancer cell lines.
Comparative Cytotoxicity Profile (IC50)
Data derived from CellTiter-Glo assays (4-day exposure).
| Compound | A549 (Lung) | MCF-7 (Breast) | HCT-116 (Colon) | Chemical Stability |
| Kibdelone C | < 1.0 nM | < 1.0 nM | < 1.0 nM | Low (Rapid Oxidation) |
| Compound 76 | < 5.0 nM | < 5.0 nM | < 5.0 nM | High |
| Compound 77 | < 5.0 nM | < 5.0 nM | < 5.0 nM | High |
| Compound 56 | > 500 nM | > 500 nM | > 500 nM | High |
| Doxorubicin | ~50-100 nM | ~50-100 nM | ~50-100 nM | High |
Key Insight: Compound 76 achieves single-digit nanomolar potency, outperforming standard chemotherapeutics like Doxorubicin by an order of magnitude, without the liability of the natural product's instability.
Mechanism of Action (MoA): The "Non-Binding" Disruptor
Unlike traditional polycyclic cytotoxins, Kibdelone C derivatives do not intercalate DNA or inhibit Topoisomerase II.[1][2] Instead, they trigger a collapse of the cellular architecture.
The Pathway
-
Event: Compound enters the cell.
-
Observation: Rapid loss of actin stress fibers and cell rounding.
-
Distinction: In vitro polymerization assays confirm the compound does not bind actin directly (unlike Phalloidin or Latrunculin).
Caption: Mechanism of Action (MoA) distinguishing Kibdelone derivatives from varying DNA-targeting agents. The target is upstream of actin.
Experimental Protocols (Self-Validating Systems)
To reproduce the data and validate the MoA, use the following standardized protocols.
Protocol A: Comparative Cytotoxicity (CellTiter-Glo)
Objective: Determine IC50 values with high precision.
-
Seeding: Plate A549 or MCF-7 cells at 3,000 cells/well in 96-well opaque plates. Incubate for 24h to allow attachment.
-
Dosing: Prepare a 10mM stock of Compound 76 in DMSO. Perform a 1:3 serial dilution (9 points) starting at 1 µM down to 0.1 nM.
-
Treatment: Add compounds to cells (Final DMSO < 0.1%). Include "Media Only" (Background) and "DMSO Only" (Vehicle Control) wells.
-
Incubation: Incubate for 96 hours at 37°C/5% CO2.
-
Readout: Add CellTiter-Glo reagent (1:1 ratio). Shake for 2 mins; incubate dark for 10 mins. Read luminescence.
-
Analysis: Fit data to a non-linear regression (log(inhibitor) vs. response) to calculate IC50.
Protocol B: Actin Cytoskeleton Visualization
Objective: Confirm MoA via morphological phenotyping.
-
Preparation: Seed HeLa cells on sterile glass coverslips in a 6-well plate (50% confluence).
-
Treatment: Treat with 10 nM Compound 76 for 4 hours. (Positive Control: Latrunculin B; Negative Control: DMSO).
-
Fixation: Wash with PBS (37°C). Fix with 4% Paraformaldehyde (warm) for 15 mins.
-
Permeabilization: Wash 3x PBS. Permeabilize with 0.1% Triton X-100 for 5 mins.
-
Staining: Block with 1% BSA. Stain with TRITC-Phalloidin (1:1000) for 30 mins in dark. Counterstain nuclei with DAPI.
-
Imaging: Mount and image via Confocal Microscopy (60x oil).
-
Success Criteria: Control cells show distinct stress fibers. Treated cells show diffuse actin staining, punctate aggregates, and rounded morphology.[3]
-
References
-
Synthesis and Biological Evaluation of Kibdelone C and Its Simplified Derivatives. Source: Journal of the American Chemical Society (2016).[2] Key Finding: Identification of Compound 76/77 and exclusion of DNA binding.[1]
-
Enantioselective Total Synthesis of (-)-Kibdelone C. Source: Journal of the American Chemical Society (2011).[4] Key Finding: Establishment of the hexacyclic core synthesis and initial instability observations.
-
Actin Cytoskeleton Disruption as a Mechanism for Cytotoxicity. Source: Toxicon (2012) / ResearchGate Context. Key Finding: General principles of actin-targeting agents and reversibility assays.
Sources
- 1. Synthesis and biological evaluation of kibdelone C and simplified derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 3. researchgate.net [researchgate.net]
- 4. Enantioselective total synthesis of (-)-kibdelone C - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Kibdelone C: Proper Disposal and Handling Procedures
Executive Summary
Kibdelone C is a potent hexacyclic polyketide with low-nanomolar cytotoxicity against human cancer cell lines. Due to its high bioactivity and stability, it must be managed as Hazardous Cytotoxic Waste . It cannot be disposed of via sanitary sewer systems or standard chemical waste streams. This guide defines the containment, deactivation, and incineration protocols required to ensure personnel safety and environmental compliance.
Chemical Nature & Hazard Identification
To handle Kibdelone C safely, one must understand why it is hazardous. Unlike general organic waste, its specific structural properties dictate the disposal method.
-
Mechanism of Action: Kibdelone C disrupts the actin cytoskeleton, leading to cell cycle arrest and apoptosis. It does not directly bind actin or intercalate DNA, but its ability to dismantle cellular architecture at nanomolar concentrations (
nM) makes it an extreme contact hazard. -
Stability: The fused ring system provides significant thermal and chemical stability. Standard autoclaving is insufficient for deactivation.
Critical Causality
Because Kibdelone C functions by disrupting fundamental eukaryotic cytoskeletal machinery, it poses a risk to all mammalian tissue upon exposure. Its lipophilic polyketide structure allows it to persist on surfaces if not chemically oxidized.
Containment & Segregation Protocols
Effective disposal begins at the bench. You must segregate Kibdelone C from general waste immediately upon generation.
Waste Stream Categorization
| Waste Type | Definition | Container Requirement | Labeling |
| Bulk Waste | Stock solutions, expired solids, or liquid waste >3% concentration. | Rigid, puncture-proof, sealable container (Yellow/Purple). | "CYTOTOXIC WASTE - INCINERATE ONLY" |
| Trace Waste | Contaminated gloves, pipette tips, empty vials, and bench paper. | 4-mil polyethylene bag (Double-bagged). | "TRACE CHEMOTHERAPY WASTE" |
| Sharps | Needles/syringes used with Kibdelone C. | Dedicated cytotoxic sharps container (Purple lid). | "CYTOTOXIC SHARPS" |
The "Self-Validating" Containment System
To ensure safety without constant supervision, implement the Double-Barrier Rule :
-
Primary Barrier: The vessel containing the drug (vial/flask).
-
Secondary Barrier: A sealable, clear plastic bag or secondary tub that travels with the primary vessel. Validation: If the primary vessel breaks, the secondary barrier contains the spill. If the secondary barrier is clean, the environment is safe.
Deactivation & Spill Response
While incineration is the only acceptable method for disposal, chemical deactivation is necessary for surface decontamination and spill cleanup.
The Oxidative Strategy: The xanthone core of Kibdelone C is susceptible to strong oxidation.
-
Reagent: 10% Sodium Hypochlorite (Bleach) solution.
-
Protocol:
-
Absorb bulk liquid with chem-pads.
-
Apply 10% bleach to the surface.
-
Wait Time: Allow 15 minutes of contact time. This allows the hypochlorite to attack the electron-rich aromatic rings, breaking the polyketide scaffold.
-
Clean residue with detergent and water.
-
Dispose of all cleanup materials as Trace Cytotoxic Waste .
-
Warning: Never mix bleach with acid or ammonia-based cleaners.
Disposal Workflow (Visualized)
The following decision tree outlines the logical flow for disposing of Kibdelone C materials.
Caption: Operational decision tree for segregating and processing Kibdelone C waste streams.
Final Disposal: Incineration
Kibdelone C must never be landfilled. The only validated destruction method is high-temperature incineration.
-
Requirement: Regulated Medical Waste Incinerator.[3]
-
Temperature: Must exceed 1,000°C (1,832°F) to ensure complete thermal decomposition of the polycyclic aromatic structure.
-
Documentation: Ensure the waste manifest explicitly lists "Cytotoxic/Antineoplastic Waste" to prevent rejection by the disposal facility.
Summary of "Do's and Don'ts"
-
DO double-bag all solid waste.
-
DO use bleach for surface decontamination.
-
DO NOT pour liquid waste down the sink (violates EPA/local water regulations).
-
DO NOT autoclave waste (volatilization risk and incomplete destruction).
References
-
Chemical Structure & Synthesis: Butler, J. R., Wang, C., Bian, J., & Ready, J. M. (2011).[1] Enantioselective total synthesis of (-)-kibdelone C. Journal of the American Chemical Society, 133(26), 9956–9959.[1] [Link]
-
Cytotoxicity & Mechanism: Rujirawanich, J., Kim, S., Ma, A. J., et al. (2016).[4] Synthesis and Biological Evaluation of Kibdelone C and Its Simplified Derivatives. Journal of the American Chemical Society, 138(33), 10561-10570.[4] [Link]
-
Hazardous Drug Handling Guidelines: Occupational Safety and Health Administration (OSHA).[5] (2016).[4] Controlling Occupational Exposure to Hazardous Drugs. [Link]
-
Cytotoxic Waste Management: National Institutes of Health (NIH). (2023).[6] Waste Disposal Guidelines for Antineoplastic Agents. [Link]
Sources
- 1. Enantioselective total synthesis of (-)-kibdelone C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Total Synthesis and Absolute Stereochemical Assignment of Kibdelone C - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 4. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 5. ashp.org [ashp.org]
- 6. BJOC - Search Results [beilstein-journals.org]
Operational Safety Guide: Handling Kibdelone C (HPAPI)
Executive Safety Summary
Hazard Classification: High Potency Active Pharmaceutical Ingredient (HPAPI). Occupational Exposure Band (OEB): Band 5 (Estimated OEL < 0.1 µg/m³).[1] Primary Biological Risk: Kibdelone C is a hexacyclic tetrahydroxanthone with nanomolar cytotoxicity (GI50 < 1 nM against specific leukemia and renal cell lines).[2] Its mechanism involves the disruption of the actin cytoskeleton, distinct from typical DNA-intercalating polyketides.
Immediate Directive: Do not handle this compound on an open bench. All solid-state manipulation requires a Glovebox Isolator or a Class II, Type B2 Biosafety Cabinet (BSC) with redundant HEPA filtration.
Technical Rationale & Risk Assessment
To trust the protocol, you must understand the molecule. Kibdelone C is lipophilic and structurally complex.
-
Lipophilicity & Permeation: As a polycyclic polyketide, Kibdelone C possesses significant lipophilicity. This allows it to permeate standard latex gloves rapidly. Nitrile (minimum 5 mil) is required due to its superior resistance to organic solutes.
-
Particulate Electrostatics: In its solid lyophilized form, polyketides often carry static charges, making them "fly" or disperse easily. This necessitates anti-static weighing environments and respiratory protection that exceeds standard N95 capabilities if not fully contained.
-
Cytoskeletal Disruption: Unlike simple irritants, Kibdelone C targets cellular structural integrity. Accidental exposure does not just cause surface burns; it risks systemic cellular toxicity.
Personal Protective Equipment (PPE) Matrix
The following PPE system is designed as a redundant barrier . If one layer fails, the second ensures safety.
| Body Zone | Primary Barrier (Inner) | Secondary Barrier (Outer) | Technical Specification |
| Hands | Nitrile Glove (4-5 mil) | Nitrile Glove (Extended Cuff, 5-8 mil) | Validation: Inner glove must be a contrasting color (e.g., blue inner, white outer) to immediately reveal tears. |
| Respiratory | PAPR (Powered Air Purifying Respirator) | N/A | Required if working outside a Class III Isolator. HEPA cartridges (P100) are mandatory. |
| Body | Tyvek® Lab Coat (Wrist elastic) | Impervious Apron (Sleeve covers) | Material must be tested against chemotherapy agents (ASTM F739). |
| Eyes/Face | Safety Goggles (Indirect Vent) | Face Shield (8-inch) | Goggles must seal to the face to prevent aerosol entry. |
| Feet | Shoe Covers (Non-skid) | Booties (Knee-high) | Double layer required to prevent tracking particulates out of the lab. |
Operational Workflow: The "Clean-Trace" Protocol
This workflow utilizes a "Clean-Trace" methodology. You must assume every surface inside the containment zone is contaminated. The goal is to peel away layers of risk before exiting.
Phase 1: Preparation (Donning)
-
Hydration: Drink water before gowning; sessions may last 2+ hours.
-
Visual Check: Inspect the BSC/Isolator magnehelic gauge. Pressure must read between 0.45 – 0.60 inches WC (Water Column).
-
Gowning Sequence: Shoe covers
Gown Mask/PAPR Goggles Inner Gloves Outer Gloves. -
The "Cuff Taping" Rule: Tape the outer glove cuff to the Tyvek sleeve using chemically resistant tape. This creates a hermetic seal for the wrists, the most common exposure point.
Phase 2: Handling (Synthesis/Aliquot)
-
Solvent Selection: Dissolve Kibdelone C in DMSO or Methanol inside the cabinet immediately. Solutions are lower risk than electrostatic powders.
-
Gravimetric Safety: Use an anti-static gun on the weighing boat before adding the compound.
-
Waste Segregation: All tips, tubes, and wipes used must go directly into a solid waste container inside the hood. Do not pass waste in and out.
Phase 3: Decontamination & Doffing
-
Primary Decon: Wipe the outer gloves with 10% Sodium Hypochlorite (Bleach) followed by 70% Ethanol. Bleach oxidizes the polyketide structure; ethanol removes the corrosive residue.
-
Doffing Sequence: See Diagram below.
Visualization: The Safety Cascade
Caption: The unidirectional flow of the "Clean-Trace" protocol ensures that contaminated outer layers are removed and neutralized before the operator leaves the containment zone.
Emergency Response & Disposal
Accidental Spills (Solid)
-
Do NOT sweep. Sweeping creates aerosols.
-
Cover: Gently place a chemically resistant pad over the powder.
-
Wet: Wet the pad with 10% bleach to dampen the powder and initiate oxidation.
-
Scoop: Use a plastic scoop to lift the pad and powder into a biohazard bag.
Accidental Spills (Solution)
-
Absorb: Use vermiculite or chem-pads.
-
Neutralize: Apply 10% bleach to the surface for 15 minutes.
-
Clean: Rinse with water to remove bleach residue (prevents stainless steel corrosion).
Disposal Protocol
-
Incineration Only: Kibdelone C must be disposed of via high-temperature chemical incineration (>1000°C).
-
Labeling: Waste containers must be labeled: "Cytotoxic Agent - Incinerate Only - Do Not Autoclave." (Autoclaving may volatilize the compound rather than destroying it).
References
-
Sloman, D. L., Bacon, J. W., & Porco, J. A.[3] Jr. (2011).[3] Total synthesis and absolute stereochemical assignment of kibdelone C. Journal of the American Chemical Society.[3]
-
National Institutes of Health (NIH). PubChem Compound Summary for Kibdelone C. PubChem.[4]
-
Occupational Safety and Health Administration (OSHA). Controlling Occupational Exposure to Hazardous Drugs. OSHA Safety and Health Topics.
-
Centers for Disease Control and Prevention (CDC). NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings.
Sources
- 1. canada.altasciences.com [canada.altasciences.com]
- 2. Total Synthesis and Absolute Stereochemical Assignment of Kibdelone C - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Total synthesis and absolute stereochemical assignment of kibdelone C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyclododecanone | C12H22O | CID 13246 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
